4-Methylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOUSPYUWWUPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167043 | |
| Record name | 4-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16096-32-5 | |
| Record name | 4-Methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3338387XEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methylindole: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, also known as skatole, is an aromatic heterocyclic organic compound with the chemical formula C₉H₉N. It is a derivative of indole (B1671886) and plays a significant role as a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] Its unique chemical structure allows for a wide range of chemical modifications, making it a molecule of high interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and pathway visualizations to support researchers and drug development professionals.
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental and industrial settings. A summary of its key physical properties is presented in the tables below, followed by detailed experimental methodologies for their determination.
General and Identification Properties
| Property | Value | Reference |
| IUPAC Name | 4-methyl-1H-indole | [2] |
| Synonyms | 4-Methyl-1H-indole, Skatole | [3] |
| CAS Number | 16096-32-5 | [3] |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| Appearance | Clear yellow to brown liquid after melting. | [2] |
| Odor | Strong, fecal-like odor at high concentrations. |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 5 °C | [2][4][5][6] |
| Boiling Point | 267 °C | [2][4][5][6] |
| Density | 1.062 g/mL at 25 °C | [4][6] |
| Flash Point | >112 °C | [7] |
| Refractive Index (n_D^20) | 1.606 - 1.608 | [2][4] |
| pKa | 17.36 ± 0.30 (Predicted) | |
| LogP | 2.54 | |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and acetone. | [7] |
| Vapor Pressure | 0.0132 mmHg at 25°C | [4] |
Experimental Protocols for Physical Property Determination
Melting Point Determination (Capillary Method)
Objective: To determine the melting point of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is pure and dry. If the sample is a liquid at room temperature, it should be cooled to solidify it before the determination.
-
Place a small amount of the solidified this compound into a mortar and gently grind it into a fine powder.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and set the heating rate to 1-2 °C per minute for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6][8][9][10]
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of this compound.
Materials:
-
This compound sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Add about 0.5 mL of this compound to a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the thermometer so that the test tube and the thermometer bulb are immersed in the mineral oil within the Thiele tube, ensuring the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[11]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Test tubes
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Acetone
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Label four clean, dry test tubes for each solvent: water, ethanol, diethyl ether, and acetone.
-
Add approximately 2 mL of each solvent to the corresponding test tube.
-
Add a small, accurately measured amount of this compound (e.g., 10 mg or a single drop) to each test tube.
-
Observe if the sample dissolves immediately.
-
If not, gently agitate the test tube or use a vortex mixer for 30 seconds.[12][13]
-
Observe the mixture for any signs of dissolution (e.g., disappearance of the solid/liquid, formation of a homogeneous solution).
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.[12][13]
Chemical Properties and Reactions
This compound exhibits the characteristic reactivity of the indole ring system, which is an electron-rich aromatic heterocycle. Electrophilic substitution is a key reaction type, with a strong preference for substitution at the C3 position.
Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a classic and versatile method for preparing indoles. For this compound, the synthesis would involve the reaction of m-tolylhydrazine (B1362546) with an appropriate ketone or aldehyde under acidic conditions. A plausible route involves the reaction of m-tolylhydrazine with acetone.
Caption: Fischer Indole Synthesis of this compound.
Biological Activity and Signaling Pathways
This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation. This compound acts as an agonist of the human AhR.[1]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Upon binding to its ligand, such as this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcriptional activation.[14][15]
Caption: this compound Activation of the AhR Signaling Pathway.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 7.95 (br s, 1H, NH), 7.20-7.00 (m, 4H, Ar-H), 6.60 (m, 1H, Ar-H), 2.50 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 136.0, 128.5, 124.0, 122.0, 120.5, 119.0, 110.0, 100.0, 18.0.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Key Absorptions (liquid film, cm⁻¹):
-
~3400 (br): N-H stretch
-
~3100-3000: Aromatic C-H stretch
-
~2950-2850: Aliphatic C-H stretch (from the methyl group)
-
~1600, 1450: Aromatic C=C stretching
-
~740: Aromatic C-H bend
Experimental Protocol for FTIR Spectroscopy (Liquid Film):
-
Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a liquid film. Place one or two drops of the molten sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin film of the liquid between the plates.[5]
-
Instrumentation: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty salt plates first and subtract it from the sample spectrum. A typical measurement involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.[16]
Mass Spectrometry (MS)
Electron Ionization (EI-MS):
-
m/z (% relative intensity): 131 (M⁺, 100), 130 (M⁺-H, 80), 115 (15), 103 (10), 77 (20).
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.[17]
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. The tabulated data, detailed experimental protocols, and visualizations of key chemical and biological pathways offer a valuable resource for understanding and utilizing this important heterocyclic compound. The provided methodologies can be adapted for quality control, reaction monitoring, and further investigation into the biological roles of this compound and its derivatives.
References
- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-Indole, 4-methyl- [webbook.nist.gov]
4-Methylindole: An In-Depth Technical Guide to its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, a heterocyclic organic compound, has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of indole (B1671886), a prevalent scaffold in numerous bioactive molecules, this compound has been primarily investigated for its potent modulation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism and immune responses. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.
Core Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism
The most well-documented in vitro biological activity of this compound is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and regulates the expression of a wide array of genes, including those involved in drug metabolism, such as Cytochrome P450 1A1 (CYP1A1).
Quantitative Data on AhR Agonist Activity
The agonist activity of this compound on the human AhR has been quantified in various in vitro systems. Reporter gene assays are commonly employed to assess the potency and efficacy of AhR ligands. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of AhR-responsive elements. The activity of the reporter is directly proportional to the level of AhR activation.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | AZ-AHR (human) | Reporter Gene Assay | EMAX (relative to 5 nM TCDD) | 134% | [1][2][3] |
| This compound | LS180 (human) | CYP1A1 Induction | Fold Induction | Strong | [2] |
| This compound | HepaRG (human) | CYP1A1 mRNA Induction | Fold Induction | Strong | |
| This compound | Human Hepatocytes | CYP1A1 mRNA Induction | Fold Induction | Strong |
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is a potent, well-characterized AhR agonist often used as a reference compound.
AhR Signaling Pathway
The canonical AhR signaling pathway initiated by this compound is depicted below.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the biological activity of this compound are provided below.
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Maintain a human cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., AZ-AHR cells) in appropriate culture medium.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.
-
Cell Treatment: Remove the culture medium from the wells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer and incubate for 15 minutes at room temperature.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
CYP1A1 mRNA Quantification by Quantitative RT-PCR
This method measures the induction of the AhR target gene, CYP1A1, at the mRNA level.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., LS180 or HepaRG) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the cDNA template, SYBR Green or a TaqMan probe for CYP1A1, and primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the comparative CT (ΔΔCT) method, normalized to the housekeeping gene and relative to the vehicle-treated control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Other Potential In Vitro Biological Activities
While the primary focus of research on this compound has been its interaction with the AhR, preliminary studies and the known activities of other indole derivatives suggest potential for other biological effects. Further investigation is warranted in these areas.
Antimicrobial Activity
Some indole derivatives have demonstrated antimicrobial properties.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. Limited data is currently available for this compound specifically.
| Organism | Assay Type | Parameter | Value (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | MIC | >256 | |
| Escherichia coli | Broth Microdilution | MIC | >256 |
Anti-inflammatory Activity
Indole compounds have been investigated for their anti-inflammatory effects, often by measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[6]
| Assay Type | Target | Parameter | Value (µM) | Reference |
| COX-2 Inhibition Assay | COX-2 | IC50 | >100 | [6] |
Note: The provided IC50 value is a representative example, as specific quantitative data for this compound's direct anti-inflammatory enzyme inhibition is limited.
Neuroprotective Effects
The neuroprotective potential of indole derivatives is an emerging area of research, with studies focusing on their ability to mitigate oxidative stress and protect neuronal cells.
| Cell Line | Insult | Assay | Parameter | Result | Reference |
| SH-SY5Y | H2O2 | Cell Viability | % Protection | Not significant |
Note: This represents a potential experimental setup, as direct evidence for the neuroprotective effects of this compound is still developing.
Conclusion
This compound is a potent in vitro agonist of the Aryl Hydrocarbon Receptor, leading to the robust induction of target genes such as CYP1A1. This activity has been well-characterized through reporter gene assays and gene expression analysis. While the exploration of its other potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, is still in its nascent stages, the versatile indole scaffold suggests that this compound may possess a broader pharmacological profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current state of knowledge to facilitate further investigation into the therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylindole: A Technical Guide to its Mechanism of Action in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, a heterocyclic organic compound, has garnered significant interest within the scientific community for its role as a modulator of key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound in cellular models. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this compound's biological activities.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The primary mechanism of action of this compound in cellular models is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism, immune responses, and cellular differentiation.
Upon entering the cell, this compound binds to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus. Within the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. The binding of the AhR/ARNT complex to XREs initiates the transcription of these genes, most notably cytochrome P450 enzymes like CYP1A1.[1][2][3][4]
The induction of CYP1A1 is a hallmark of AhR activation and is frequently used as a biomarker for the activity of AhR agonists.[1][4] Studies have demonstrated that this compound is a highly effective agonist of the AhR, with a relative efficacy that can surpass that of the prototypical AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), in certain cellular systems.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of this compound and related compounds from various cellular assays. This data provides a comparative overview of the potency and efficacy of these molecules in activating the AhR signaling pathway.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | AhR Reporter Gene Assay | AZ-AHR | EMAX (relative to 5 nM TCDD) | 134% | [1][2][3] |
| 6-Methylindole | AhR Reporter Gene Assay | AZ-AHR | EMAX (relative to 5 nM TCDD) | 91% | [1][2][3] |
| 3-Methylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 19 µM | [2][3] |
| 2,3-diMethylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 11 µM | [2][3] |
| 2,3,7-triMethylindole | AhR Reporter Gene Assay | AZ-AHR | IC50 (Antagonist mode) | 12 µM | [2][3] |
| This compound | CYP1A1 Activity Inhibition | LS180 | IC50 | 3.4 µM - 11.4 µM | [4] |
Signaling Pathway Diagram
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
AhR Reporter Gene Assay
This assay quantifies the ability of this compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of XREs.
Caption: Workflow for the Aryl Hydrocarbon Receptor (AhR) reporter gene assay.
-
Cell Culture: Culture AZ-AHR cells (HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density of 1.5 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., TCDD as a positive control, DMSO as a vehicle control) in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 8 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curves to determine EC50 or IC50 values.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression
This method is used to quantify the induction of CYP1A1 gene expression at the mRNA level following treatment with this compound.
Caption: Workflow for quantitative Real-Time PCR (qRT-PCR) of CYP1A1 mRNA.
-
Cell Culture and Treatment: Culture human colon adenocarcinoma LS180 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a real-time PCR system with primers specific for human CYP1A1 and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.
Immunohistochemistry for AhR Nuclear Translocation
This technique is used to visualize the translocation of the AhR from the cytoplasm to the nucleus upon activation by this compound.
Caption: Workflow for Immunohistochemistry (IHC) to detect AhR nuclear translocation.
-
Cell Seeding: Seed LS180 cells on chamber slides and culture for 2 days.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, and 100 µM) for 90 minutes. Include positive (TCDD) and negative (DMSO) controls.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% formaldehyde in PBS for 30 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and then block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for AhR, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the subcellular localization of AhR using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine if the activated AhR directly binds to the promoter region of the CYP1A1 gene in vivo.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
-
Cross-linking: Treat LS180 cells with this compound and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AhR to immunoprecipitate the AhR-DNA complexes. Use a non-specific IgG as a negative control.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA associated with the immunoprecipitated AhR.
-
qPCR Analysis: Use quantitative PCR with primers flanking the XREs in the CYP1A1 promoter to quantify the amount of precipitated DNA.
-
Data Analysis: Calculate the enrichment of the CYP1A1 promoter in the AhR immunoprecipitated sample relative to the IgG control.
Conclusion
This compound acts as a potent agonist of the Aryl Hydrocarbon Receptor, initiating a signaling cascade that leads to the transcriptional activation of target genes, most notably CYP1A1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the cellular and molecular effects of this compound. Understanding these mechanisms is crucial for evaluating its potential toxicological implications and its promise in various therapeutic applications. The provided workflows and protocols are intended to serve as a starting point and may require optimization based on specific experimental conditions and cell lines.
References
- 1. Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylindole: A Technical Guide to its Discovery and Natural Occurrence
This in-depth technical guide provides a comprehensive overview of 4-methylindole, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The guide covers its historical context, natural occurrence, proposed biosynthesis, and its role as a signaling molecule. Detailed experimental protocols for its analysis and visualizations of key pathways are also provided.
Discovery and Historical Context
Natural Occurrence
This compound is a naturally occurring compound found in a variety of biological and environmental sources. It is a known microbial metabolite and has been identified in animal feces, as well as in certain food products as a result of fermentation or processing.
Table 1: Natural Occurrence of this compound
| Source Category | Specific Source | Citation(s) |
| Animalia | Feces (general) | [2] |
| Lamb and Sheep Meat | [3][4] | |
| Plantae | White Pepper (from fermentation) | [5] |
| Microorganisms | Intestinal Microbiota | [2] |
| Other | Wastewater | [6] |
Quantitative Data
Precise quantitative data for this compound across various matrices is limited in the available literature. However, data for the closely related and more extensively studied isomer, 3-methylindole (B30407) (skatole), can provide a useful reference point for expected concentration ranges in similar environments.
Table 2: Concentration of 3-Methylindole in Human Feces
| Matrix | Concentration Range (ng/g) | Analytical Method | Citation(s) |
| Human Feces | 37 - 3,483 | Thermal Desorption Gas Chromatography-Mass Spectrometry | [7] |
Note: The data in Table 2 is for 3-methylindole and should be considered as an estimate for the potential concentration range of this compound in a similar matrix.
Biosynthesis
The direct biosynthetic pathway for this compound has not been explicitly elucidated. However, a plausible pathway can be proposed based on the known mechanisms of indole (B1671886) and tryptophan biosynthesis. The key enzyme, tryptophan synthase, is known to catalyze the condensation of indole with L-serine to form L-tryptophan.[8] Notably, tryptophan synthase exhibits a degree of substrate promiscuity and can accept substituted indoles, including methylindoles, to produce corresponding substituted tryptophan analogs.[9][10]
This suggests a potential biosynthetic route where a methylated precursor is converted to this compound, which can then be utilized by tryptophan synthase to form 4-methyl-L-tryptophan. The initial methylation step could occur on a precursor to indole, such as anthranilate, or on the indole ring itself, catalyzed by a methyltransferase.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methyl-L-tryptophan | 33468-33-6 | IBA46833 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of branched-chain fatty acids, 3-methylindole and 4-methylphenol on consumer sensory scores of grilled lamb meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-methyl indole, 16096-32-5 [thegoodscentscompany.com]
- 6. This compound CAS#: 16096-32-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Methylindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is its capacity to form a homogeneous solution at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents of similar polarity. 4-Methylindole possesses a moderately polar indole (B1671886) ring system and a nonpolar methyl group, influencing its solubility characteristics.
Quantitative Solubility Data
Quantitative solubility data for this compound in common organic solvents is sparse in publicly accessible databases. The following table summarizes the available qualitative and quantitative solubility information. Researchers are encouraged to use the experimental protocol provided in this guide to determine precise solubility values for their specific applications.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound | Temperature (°C) |
| Water | H₂O | 80.1 | 616.2 mg/L (estimated)[1] | 25 |
| Ethanol | C₂H₅OH | 24.5 | Soluble[2] | Not Specified |
| Ethyl Ether | (C₂H₅)₂O | 4.3 | Soluble[2] | Not Specified |
| Acetone | CH₃COCH₃ | 20.7 | Soluble[2] | Not Specified |
| Chloroform | CHCl₃ | 4.8 | Soluble | Not Specified |
| Methanol | CH₃OH | 32.7 | Soluble | Not Specified |
| Benzene | C₆H₆ | 2.3 | Soluble[3] | Not Specified |
Note: The term "soluble" is a qualitative description. For precise applications, quantitative determination is recommended.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol outlines the widely accepted "shake-flask" or equilibrium solubility method for determining the solubility of this compound in an organic solvent of interest.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (0.22 µm, solvent-compatible)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC-MS method.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the logical relationships of factors influencing this property.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Spectroscopic Profile of 4-Methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylindole, a key heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex research settings.
Chemical Structure
IUPAC Name: 4-methyl-1H-indole Molecular Formula: C₉H₉N Molecular Weight: 131.17 g/mol [1] CAS Registry Number: 16096-32-5[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.48 | br s | 1H | N-H |
| 7.93 | d, J = 7.5 Hz | 1H | Ar-H |
| 7.59 | d, J = 8.1 Hz | 1H | Ar-H |
| 7.34 | t, J = 3.0 Hz | 1H | Ar-H |
| 7.23 | t, J = 7.7 Hz | 1H | Ar-H |
| 7.19 | br d, J = 3.0 Hz | 1H | Ar-H |
| 3.99 | s | 3H | -CH₃ |
Reference: Organic Syntheses via Boranes, Vol. 3[3]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | C=O (in context of a derivative) |
| 136.9 | Ar-C |
| 127.6 | Ar-C |
| 126.8 | Ar-C |
| 123.6 | Ar-CH |
| 121.6 | Ar-CH |
| 121.3 | Ar-CH |
| 116.5 | Ar-C |
| 103.9 | Ar-CH |
| 52.2 | -OCH₃ (in context of a derivative) |
Note: The provided ¹³C NMR data appears to be for a derivative, methyl indole-4-carboxylate, as indicated by the carbonyl and methoxy (B1213986) signals.[3][4] A dedicated ¹³C NMR spectrum for this compound in CDCl₃ is available.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound.
| Frequency (cm⁻¹) | Interpretation |
| 3355 | N-H stretch |
| 1699 | C=C stretch (aromatic) |
| 1276 | C-N stretch |
Reference: Organic Syntheses via Boranes, Vol. 3[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| m/z | Relative Intensity | Interpretation |
| 131 | High | Molecular ion [M]⁺ |
| 130 | Highest | [M-H]⁺ |
| 77 | Medium | Phenyl fragment |
Reference: NIST Mass Spectrometry Data Center[1]
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.[6] Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]
Instrumentation: The spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[3][5]
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.[6]
Data Processing: The raw data is processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.
IR Spectroscopy
Technique: The IR spectrum can be obtained using a neat (thin film) or Attenuated Total Reflectance (ATR) technique.[1]
Instrumentation: A Bio-Rad FTS or a similar FTIR spectrometer is used.[1]
Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (LC-MS/MS)
A generalized protocol for the analysis of indole (B1671886) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:
Sample Preparation:
-
Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.
-
Working Solutions: The stock solution is serially diluted to prepare working standards of desired concentrations.
-
Sample Extraction (from a biological matrix): For samples in a biological matrix, a protein precipitation extraction is commonly performed. This involves adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by vortexing and centrifugation to pellet the proteins. The resulting supernatant is then collected for analysis.[7]
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[8]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid (0.1%), is often employed.[7]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[7]
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole derivatives. Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds.[7][8]
-
Scan Mode: The analysis is typically performed in full scan mode to identify the parent ion, followed by a product ion scan (MS/MS) of the selected parent ion to obtain fragmentation data.[7]
-
Collision Energy: The collision energy is optimized to achieve efficient fragmentation, typically in the range of 10-40 eV.[7]
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole, 4-methyl- [webbook.nist.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of the 4-Methylindole Scaffold: A Technical Guide for Drug Development Professionals
Abstract
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds.[1] Among its many variations, the 4-methylindole scaffold has emerged as a particularly valuable starting point for the development of novel therapeutics. While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have demonstrated significant potential across several key therapeutic areas, including oncology, inflammation, and neurology. This technical guide provides an in-depth overview of the current landscape of this compound-based drug discovery, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to empower researchers in their quest for next-generation therapies.
Introduction: The Versatility of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the structure of peptides and interact with a wide range of biological targets.[1] Its derivatives have yielded numerous successful drugs, including the anti-cancer vinca (B1221190) alkaloids, the antihypertensive agent reserpine, and the antidepressant amedalin.[2] The addition of a methyl group at the 4-position of the indole ring creates a unique chemical entity that serves as a versatile building block for the synthesis of a new generation of therapeutic agents.[3] This guide will explore the burgeoning research into this compound derivatives and their potential to address unmet medical needs.
Therapeutic Applications of this compound Derivatives
Research into the therapeutic applications of this compound has primarily focused on the synthesis and evaluation of its derivatives. These efforts have unveiled promising candidates in several key disease areas.
Anticancer Activity
The this compound scaffold has been incorporated into a variety of molecular frameworks to generate potent and selective anticancer agents.
A novel class of antineoplastic agents based on the 4-methyl-pyrido[4,3-b]indole structure has been synthesized and evaluated. These compounds have shown promising antitumor properties in both in vitro and in vivo models, highlighting the potential of this structural motif in cancer therapy.
The incorporation of an N-methylindole moiety into 1,2,4-triazole (B32235) structures has been shown to be beneficial for their anticancer activity. These conjugates have demonstrated selective cytotoxicity against a panel of human cancer cell lines, suggesting that the this compound group contributes to their targeted effects.
A novel (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole derivative, designated DHI1, has shown remarkable selectivity towards leukemia cells. This compound effectively reduces the viability of Jurkat and HL-60 leukemia cell lines while exhibiting minimal toxicity to noncancerous cells.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydroisoxazole | (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Jurkat (Leukemia) | 21.83 ± 2.35 | [4] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [4] | ||
| MCF-10A (Noncancerous) | > 100 | [4] | ||
| Bj-5ta (Noncancerous) | > 100 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[5] Derivatives of this compound have shown promise in modulating key inflammatory pathways.
A series of 4-indolyl-2-arylaminopyrimidine derivatives have been designed and synthesized as potent anti-inflammatory agents for acute lung injury. These compounds effectively inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 from human bronchial epithelial cells. Notably, compound 6h from this series demonstrated significant in vivo efficacy in a mouse model of acute lung injury, reducing inflammatory cell infiltration and protecting lung tissue. The anti-inflammatory effects of compound 6h are mediated, at least in part, through the inhibition of p38 and ERK phosphorylation in the MAPK signaling pathway.[6]
Table 2: Anti-inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives
| Compound | IL-6 Inhibition (%) at 5 µM | IL-8 Inhibition (%) at 5 µM | Reference |
| 6c | 62 - 77 | 65 - 87 | [6] |
| 6f | 62 - 77 | 65 - 87 | [6] |
| 6h | 62 - 77 | 65 - 87 | [6] |
| Indomethacin | < 50 | < 50 | [6] |
Neuroprotective Potential
The indole scaffold is a common feature in molecules that are active in the central nervous system.[2] Derivatives of this compound are being explored for their potential to combat neurodegenerative diseases.
Phenoxyindole derivatives have been synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. One such derivative, compound 5 , demonstrated potent inhibition of Aβ aggregation with an IC50 value of 3.18 µM, which is more effective than the natural product curcumin. This compound also exhibited strong antioxidant properties, with an IC50 of 28.18 µM in a DPPH assay.[7] The neuroprotective effects of these compounds are attributed to their ability to scavenge free radicals and interfere with the pathological aggregation of Aβ.[7]
Table 3: Neuroprotective Activities of a Phenoxyindole Derivative
| Activity | Compound 5 IC50 (µM) | Reference |
| Anti-Aβ Aggregation | 3.18 ± 0.87 | [7] |
| Antioxidant (DPPH assay) | 28.18 ± 1.40 | [7] |
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their modulation of critical cellular signaling pathways.
MAPK Signaling Pathway in Inflammation
The mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that regulates a wide variety of cellular processes, including inflammation.[8] The anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivative 6h exerts its effects by inhibiting the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway.[6] This inhibition prevents the downstream activation of transcription factors that drive the expression of pro-inflammatory genes.
Apoptosis Signaling Pathway in Cancer
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including derivatives of this compound, exert their effects by inducing apoptosis in tumor cells. The intrinsic apoptosis pathway is initiated by intracellular stress and converges on the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[9]
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.
General Synthesis of 4-Indolyl-2-arylaminopyrimidine Derivatives
This protocol is a generalized procedure based on the synthesis of 4-indolyl-2-arylaminopyrimidine derivatives with anti-inflammatory activity.[4][10]
Step 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole
-
To a solution of 2,4-dichloropyrimidine (B19661) (1.0 eq) and anhydrous aluminum chloride (1.0 eq) in an appropriate solvent (e.g., ethylene (B1197577) glycol dimethyl ether), add 1-methylindole (B147185) (1.0 eq).
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate and wash with water.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.
Step 2: Synthesis of N-Aryl-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives
-
To a solution of 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired substituted aniline (B41778) (1.2 eq) and a catalytic amount of acid (e.g., concentrated HCl).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
In Vitro Anti-inflammatory Assay: Measurement of IL-6 and IL-8
This protocol describes a method to assess the anti-inflammatory activity of test compounds by measuring their effect on cytokine production in cell culture.[6]
-
Cell Culture: Culture human bronchial epithelial (HBE) cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the HBE cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or a vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
In Vitro Anticancer Assay: Cell Viability (MTT) Assay
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, HL-60) in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives synthesized to date have demonstrated compelling activity in preclinical models of cancer, inflammation, and neurodegenerative diseases. The structure-activity relationship studies conducted so far provide a valuable roadmap for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and evaluation of a wider range of this compound derivatives with diverse substitution patterns are warranted to fully explore the therapeutic potential of this scaffold.
-
In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
-
In vivo efficacy and safety profiling: Promising candidates identified in vitro should be advanced to more complex in vivo models to assess their therapeutic efficacy and safety profiles.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Investigating the Metabolic Pathways of 4-Methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, a heterocyclic aromatic organic compound, is a structural isomer of the more extensively studied 3-methylindole (B30407) (skatole). While the metabolic pathways of 3-methylindole are well-documented, particularly in the context of toxicology and animal husbandry, the specific metabolic fate of this compound is less characterized. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways and biological interactions involving this compound. The primary focus of available research has been on its potent activity as a ligand for the Aryl Hydrocarbon Receptor (AhR), which subsequently influences the expression and activity of cytochrome P450 (CYP) enzymes. This guide summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the known signaling pathways and a putative metabolic pathway.
Core Metabolic Interactions of this compound
The central theme in the known biological activity of this compound is its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those encoding drug-metabolizing enzymes.
Aryl Hydrocarbon Receptor (AhR) Activation
This compound has been identified as a potent agonist of the human Aryl Hydrocarbon Receptor.[1][2] Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.
The activation of the AhR signaling pathway by this compound has been demonstrated to induce the expression of key Phase I metabolizing enzymes, namely Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2).[3][4] This induction has been observed in human hepatocytes and the HepaRG cell line.[3][4]
Putative Metabolic Pathway of this compound
While the complete metabolic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on the known metabolism of other methylindoles and the induction of CYP1A1 and CYP1A2. Phase I metabolism is likely initiated by oxidation, catalyzed by the induced CYP enzymes. This could involve hydroxylation of the methyl group to form 4-(hydroxymethyl)indole or hydroxylation of the indole (B1671886) ring at various positions. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted. It is important to note that one study on 3-methylindole metabolism identified a metabolite as either 4- or 7-OH-3-methylindole, suggesting that hydroxylation on the benzene (B151609) ring of the indole structure is a possible metabolic route.[5]
Quantitative Data
The available quantitative data for this compound primarily revolves around its interaction with CYP1A1, where it acts as both an inducer and an inhibitor.
Table 1: Inhibition of CYP1A1 Catalytic Activity by Mono-Methylindoles
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Hepatocytes | 1.2 - 23.8 | [3][4] |
| This compound | LS180 (colon cancer cells) | 3.4 - 11.4 | [3] |
Note: The range of IC50 values in human hepatocytes reflects variability between different donors.
Incubation of this compound with human hepatocytes has been shown to diminish its agonistic effect on the AhR, suggesting that its metabolites are less active in this regard.[3][4]
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in the literature for investigating the effects of this compound.
Protocol 1: Determination of AhR Activation using a Reporter Gene Assay
This protocol is used to assess the ability of a compound to activate the Aryl Hydrocarbon Receptor.
1. Cell Culture and Treatment:
-
AZ-AHR cells, which are genetically engineered to express a luciferase reporter gene under the control of AhR-responsive elements, are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound (typically ranging from 10 nM to 200 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[1][2] A known AhR agonist like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is used as a positive control.
2. Luciferase Activity Measurement:
-
After the incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to the level of AhR activation, is measured using a luminometer.
3. Data Analysis:
-
The results are typically expressed as fold induction over the vehicle control.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound.
Protocol 2: Analysis of CYP1A1 and CYP1A2 Gene Expression
This protocol is used to determine if this compound induces the transcription of CYP1A1 and CYP1A2 genes.
1. Cell Culture and Treatment:
-
Human hepatocytes or HepaRG cells are cultured and treated with this compound (e.g., 200 µM) or a vehicle control for 24 hours.[3]
2. RNA Extraction and Reverse Transcription:
-
Total RNA is extracted from the cells using a suitable kit.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA).
3. Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using specific primers for CYP1A1, CYP1A2, and a housekeeping gene (for normalization).
-
The relative expression levels of the target genes are calculated using the ΔΔCt method.
4. Protein Expression Analysis (Western Blot):
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for CYP1A1 and CYP1A2, followed by a secondary antibody.
-
The protein bands are visualized and quantified.
Protocol 3: Measurement of CYP1A1 Catalytic Activity
This protocol assesses the direct effect of this compound on the enzymatic activity of CYP1A1.
1. Incubation with a Specific Substrate:
-
Human liver microsomes or intact cells (e.g., human hepatocytes, LS180 cells) are used as the source of CYP1A1 enzyme.[3]
-
The enzyme source is incubated with a specific CYP1A1 substrate, such as Luciferin-CEE.
-
Various concentrations of this compound are added to the incubation mixture to determine its inhibitory effect.
2. Product Formation Measurement:
-
The reaction is stopped, and the amount of product formed from the substrate is measured. In the case of Luciferin-CEE, the product is luminescent.
3. Data Analysis:
-
The rate of product formation is calculated.
-
For inhibition studies, the data is used to calculate the IC50 value of this compound.
Microbial Degradation
The microbial degradation of indole and its derivatives is an area of active research. However, specific pathways for the breakdown of this compound by microorganisms have not been extensively detailed. It is known that the position of the methyl group on the indole ring significantly influences the degradation pathway and rate.[6] For instance, the presence of a methyl group at the 1- or 2-position of indole has been shown to inhibit the initial hydroxylation step in a methanogenic consortium.[6] Further research is required to elucidate the specific enzymes and intermediate metabolites involved in the microbial degradation of this compound.
Conclusion and Future Directions
The current body of research on this compound indicates that its primary known biological activity is the potent activation of the Aryl Hydrocarbon Receptor, leading to the induction of CYP1A1 and CYP1A2 gene expression. Paradoxically, this compound also acts as an inhibitor of CYP1A1 enzymatic activity. While a putative metabolic pathway involving initial oxidation by these induced CYP enzymes followed by conjugation is plausible, the specific metabolites and the full enzymatic cascade remain to be definitively identified.
Future research should focus on:
-
Metabolite Identification: Utilizing techniques such as high-resolution mass spectrometry and NMR to identify the Phase I and Phase II metabolites of this compound in various biological systems, including human liver microsomes and in vivo models.
-
Enzyme Phenotyping: Identifying the specific CYP450 isoforms and other Phase I and Phase II enzymes responsible for the metabolism of this compound.
-
Quantitative Metabolic Studies: Determining the kinetic parameters (Km, Vmax) for the key metabolic reactions.
-
Microbial Degradation Pathways: Elucidating the specific microbial species and enzymatic pathways involved in the biodegradation of this compound.
A more complete understanding of the metabolic pathways of this compound is crucial for assessing its toxicological profile and its potential impact on drug metabolism and other physiological processes, particularly for professionals in drug development and environmental science.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of 4-Methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preliminary toxicity profile of 4-Methylindole (CAS No. 16096-32-5), also referred to as 4-Methylimidazole (4-MI) in some literature. The document synthesizes available data on the genotoxicity, in vivo chronic toxicity, and metabolic pathways of this compound. The primary source for in vivo and genotoxicity data is the comprehensive study conducted by the U.S. National Toxicology Program (NTP). This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the toxicological profile of this compound and to outline key experimental protocols for its assessment. All quantitative data is presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.
In Vitro Toxicity Assessment
In vitro assays are crucial for the initial screening of a compound's toxic potential at a cellular level. Key assessments include genotoxicity and cytotoxicity.
Genotoxicity
Genotoxicity assays are employed to detect direct or indirect damage to DNA. Available studies indicate that this compound is not genotoxic under the conditions of the tested assays.
Table 1: Summary of Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA97, TA98, TA100, TA1535 | With and Without (Rat/Hamster S9) | Not Specified | Negative | [1] |
| In vivo Micronucleus Test | Male Rat Bone Marrow | N/A | Not Specified (i.p. injection) | Negative | [1] |
| In vivo Micronucleus Test | Male/Female Mouse Peripheral Blood | N/A | Fed in diet for 14 weeks | Negative | [1] |
Cytotoxicity
Table 2: In Vitro Enzyme Inhibition Data for this compound
| Enzyme | Assay Type | Parameter | Value | Reference |
| CYP3A | Time-Dependent Inhibition | kinact/KI | 0.29 mL min-1 µmol-1 | [2][3] |
In Vivo Toxicity Assessment
Long-term in vivo studies are essential for evaluating systemic toxicity and carcinogenic potential. The National Toxicology Program conducted 2-year feed studies in both rats and mice.
Chronic Toxicity and Carcinogenicity in F344/N Rats
The study in rats showed equivocal evidence of carcinogenic activity in females and no evidence in males. Non-neoplastic lesions were observed in the liver.
Table 3: Summary of 2-Year Dietary Study in F344/N Rats
| Species/Sex | Dose (ppm in diet) | Equivalent Avg. Daily Dose (mg/kg bw) | Key Findings | Carcinogenicity Conclusion | Reference |
| Male Rat | 625, 1250, 2500 | 30, 55, 115 | - Decreased mean body weights at 1250 & 2500 ppm.- Increased incidence of hepatic histiocytosis, chronic inflammation, focal fatty change. | No Evidence | [4] |
| Female Rat | 1250, 2500, 5000 | 60, 120, 260 | - Decreased mean body weights at higher doses.- Neurotoxicity (seizures, hyperactivity) at 2500 & 5000 ppm.- Significantly increased incidence of mononuclear cell leukemia at 5000 ppm. | Equivocal Evidence | [4] |
Chronic Toxicity and Carcinogenicity in B6C3F1 Mice
The study in mice provided clear evidence of carcinogenic activity in both males and females, with the lung being the primary target organ.
Table 4: Summary of 2-Year Dietary Study in B6C3F1 Mice
| Species/Sex | Dose (ppm in diet) | Equivalent Avg. Daily Dose (mg/kg bw) | Key Findings | Carcinogenicity Conclusion | Reference |
| Male Mouse | 312, 625, 1250 | 40, 80, 170 | - Decreased mean body weights at 1250 ppm.- Significantly increased incidences of alveolar/bronchiolar adenoma or carcinoma (combined) at 1250 ppm. | Clear Evidence | [4] |
| Female Mouse | 312, 625, 1250 | 40, 80, 170 | - Decreased mean body weights at all doses.- Significantly increased incidences of alveolar/bronchiolar adenoma at all doses and alveolar/bronchiolar adenoma or carcinoma (combined) at 625 and 1250 ppm. | Clear Evidence | [4] |
Mechanism of Toxicity: Metabolic Bioactivation
While a specific signaling pathway for this compound toxicity has not been fully elucidated, the toxicity of related indole (B1671886) compounds, such as 3-methylindole, is known to be mediated by metabolic bioactivation. This process primarily involves Cytochrome P450 (CYP) enzymes, which are abundant in the liver and lung. These enzymes can oxidize the parent compound into reactive electrophilic intermediates. These reactive metabolites can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, damage, and potentially initiating carcinogenesis. Given that this compound is a weak inhibitor of CYP3A and that its structural analogs undergo metabolic activation, a similar mechanism is plausible.
Caption: Proposed metabolic bioactivation pathway for this compound.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of toxicological studies.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a substance to induce reverse mutations at selected loci in several strains of Salmonella typhimurium.
-
Strains: A minimum of four tester strains should be used, typically TA98, TA100, TA1535, and TA1537 or TA97. These strains detect frameshift and base-pair substitution mutagens.
-
Method:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the test compound are added to a minimal agar (B569324) medium.
-
The bacterial tester strain is added to the mixture.
-
The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) count, typically a two-fold or greater increase.
In Vivo Micronucleus Assay
-
Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.
-
Animal Model: Typically mice or rats.
-
Method:
-
Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
-
For bone marrow assessment, animals are typically treated once or twice within a 24-hour period.
-
At appropriate time points after the final dose (e.g., 24 and 48 hours), animals are euthanized.
-
Bone marrow is flushed from the femurs, or peripheral blood is collected.
-
Smears are prepared on microscope slides and stained (e.g., with Giemsa).
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of bone marrow toxicity.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates genotoxic activity.
General Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Method:
-
Cells of a selected line (e.g., HepG2 for liver toxicity) are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with a medium containing various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance of treated wells is compared to that of untreated control wells to determine the percentage of cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.
Caption: General workflow for preliminary toxicological screening.
Conclusion and Data Gaps
The available data indicates that this compound is not mutagenic in standard bacterial and in vivo micronucleus assays. However, long-term dietary exposure presents a carcinogenic risk, particularly to the lungs in B6C3F1 mice, with clear evidence of carcinogenicity in both sexes.[4] In F344/N rats, there was equivocal evidence of carcinogenicity in females, characterized by an increase in mononuclear cell leukemia at high doses.[4]
Significant data gaps exist in the public domain for a complete preliminary toxicity profile. Key missing information includes:
-
Acute Oral Toxicity (LD50): No definitive LD50 value in rodents was identified, which is a fundamental parameter for classifying acute toxicity.
-
In Vitro Cytotoxicity (IC50): There is a lack of IC50 data across a panel of relevant human cell lines (e.g., liver, lung, kidney) to quantify its direct cytotoxic potential.
Further research should prioritize these endpoints to provide a more complete understanding of the toxicological profile of this compound for risk assessment and drug development purposes.
References
4-Methylindole derivatives and their potential bioactivity
An In-depth Technical Guide on 4-Methylindole Derivatives and Their Potential Bioactivity
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique aromatic, electron-rich bicyclic structure allows it to mimic peptide structures and interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Among the various substituted indoles, this compound derivatives have garnered significant attention from researchers. The introduction of a methyl group at the 4-position can influence the molecule's steric and electronic properties, often enhancing its binding affinity to specific enzymes or receptors and modulating its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
Bioactivity of this compound Derivatives
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as a promising class of compounds. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of cellular division.
-
Pyrido[4,3-b]indoles (γ-carbolines): A series of 4-methyl-substituted pyrido[4,3-b]indoles has been synthesized and evaluated for antineoplastic properties. Biological results from both in vitro and in vivo models indicated that the 4-methyl substitution is crucial for their antitumor properties.[4]
-
Hedgehog Signaling Inhibition: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. A novel 2-methyl-1H-indole derivative was found to suppress Hh signaling by repressing Smoothened (SMO) activity. This compound demonstrated the potential to overcome drug resistance in Hh-dependent cancers like medulloblastoma.[5]
-
Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cell cytoskeleton. One mechanism involves the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, which leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[6] 6,7-annulated-4-substituted indole compounds have also been shown to disrupt mitosis and block cytokinesis by interfering with both tubulin and actin polymerization.[7]
-
Broad-Spectrum Cytotoxicity: Various other this compound analogs have shown significant cytotoxicity against a range of human cancer cell lines. For instance, (tetrazol-5-yl)methylindole derivatives were active against liver carcinoma (HepG2) cells[8], while 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives displayed activity against lung cancer cells.[9] Furthermore, a novel indolyl dihydroisoxazole (B8533529) derivative showed high selectivity toward leukemia cells with low toxicity to noncancerous cells.[10]
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. This compound derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.
-
Antibacterial and Antifungal Thiazoles: 4-(Indol-3-yl)thiazole-2-amines and their acylamine derivatives, including several methylindole variants, have been evaluated for antimicrobial activity. While the broader class of indole derivatives showed MIC values ranging from 0.06–1.88 mg/mL against Gram-positive and Gram-negative bacteria, the methylindole derivatives also displayed activity. Docking studies suggested that the antibacterial action may stem from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, while antifungal activity may be due to CYP51 inhibition.[11]
-
Thiazolidinone Derivatives: N-derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have shown excellent antibacterial and antifungal activity, with MIC values as low as 0.004 mg/mL.[12] Their proposed mechanism also involves the inhibition of E. coli MurB for antibacterial effects and 14α-lanosterol demethylase (CYP51) for antifungal action.[12]
-
Activity Against MDR Bacteria: Synthetic indole derivatives, SMJ-2 and SMJ-4, exhibited potent and consistent activity against a wide variety of multidrug-resistant gram-positive bacteria, including MRSA and VRE, with MIC values in the range of 0.25–16 µg/mL.[13] Other studies have shown that indole derivatives containing moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) possess a broad spectrum of activity.[14] Specifically, 3-methylindole (B30407) has demonstrated potent antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.[15]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Selective COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[16] However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects.[16] Researchers have designed and synthesized 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives as analogs of indomethacin (B1671933) with enhanced selectivity for COX-2. Several of these compounds showed potent anti-inflammatory activity and high COX-2 selectivity, with IC50 values as low as 0.11 µM.[16]
-
Inhibition of Inflammatory Cytokines: In a model of acute lung injury (ALI), a series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines. Several compounds showed a better inhibitory effect against LPS-induced IL-6 and IL-8 production in human bronchial epithelial cells than the reference drug indomethacin.[17]
-
Broad Anti-inflammatory Potential: Other studies on indole Schiff bases and N-substituted indole derivatives have also confirmed their anti-inflammatory and analgesic properties, often correlated with their ability to inhibit COX enzymes.[18][19]
Quantitative Data Presentation
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrido[4,3-b]indoles | 4-methyl-pyrido[4,3-b]indole | Leukemia P388 | Antitumor properties noted | [4] |
| (Tetrazol-5-yl)methylindoles | Arylidine substituted tetrazole 7c, 7d | HepG2 (Liver) | Most active in series | [8] |
| Pyrazol-5-one Derivatives | Benzyl at indole, carboxyl at phenyl | PC-9 (Lung) | < 30 µM | [9] |
| Indolyl Dihydroisoxazoles | DHI1 | Jurkat, HL-60 (Leukemia) | High selectivity noted | [10] |
| Annulated Indoles | KU-69 | L1210 (Leukemia) | 0.5–4.0 μM (at 4 days) | [20] |
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |
| 4-(Indol-3-yl)thiazole Acylamines | Compound 5x | S. Typhimurium | 0.06 mg/mL | [11] |
| Thiazolidinone Indoles | Compound 8 | En. cloacae | 0.004–0.03 mg/mL | [12] |
| Thiazolidinone Indoles | Compound 15 | T. viride | 0.004–0.06 mg/mL | [12] |
| Indole-Triazoles | Compound 3d | S. aureus, C. albicans | 3.125-50 µg/mL (broad spectrum) | [14] |
| Amino-guanidinium Indoles | Compound 4P | K. pneumoniae 2108 | 4 µg/mL | [21] |
| Synthetic Indoles | SMJ-2 | MRSA, VRE | 0.25–2 µg/mL | [13] |
Table 3: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Indole-2-arylaminopyrimidines | Compound 6h | IL-6/IL-8 Inhibition (HBE cells) | Highest in series | [17] |
| 2-(4-(methylsulfonyl)phenyl)indoles | Compound 4b | In vitro COX-2 Inhibition | IC50 = 0.11 µM | [16] |
| 2-(4-(methylsulfonyl)phenyl)indoles | Compound 4b | Carrageenan-induced paw edema | 93.7% inhibition (6h) | [16] |
| Indole Schiff Bases | Compound S14 | Carrageenan-induced paw edema | 63.69% inhibition (3h) | [18] |
Experimental Protocols
General Synthesis of 4-Methyl-pyrido[4,3-b]indoles[4]
The synthesis of 4-methyl-pyrido[4,3-b]indoles involves a multi-step pathway. A key transformation is the photochemical cyclization of intermediate triazolopyridones. The general approach begins with the regiospecific chlorination at the C(4)-position of 3-nitro-4-hydroxy-5-methyl-pyridin-2-(1H)-one. This is followed by a series of reactions to build the fused ring system, ultimately leading to the target gamma-carboline structure. The specific reagents and conditions are tailored to achieve the desired substitutions on the indole and pyridine (B92270) rings.
In Vitro Anticancer Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test this compound derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The this compound derivatives are serially diluted (two-fold) in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[18]
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The animals are divided into groups. The test groups receive various doses of the this compound derivatives (e.g., orally or intraperitoneally). The control group receives the vehicle, and the standard group receives a reference drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 6 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Visualizations
Caption: General workflow from compound synthesis to lead optimization.
Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.
Caption: Key structure-activity relationships (SAR) for bioactive indole derivatives.
Conclusion
This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Research has consistently demonstrated their potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. The strategic placement of the methyl group at the 4-position, combined with diverse substitutions at other positions of the indole ring, allows for the fine-tuning of biological activity and selectivity. Future work in this area should focus on elucidating detailed mechanisms of action, optimizing lead compounds to improve their pharmacokinetic and safety profiles, and exploring novel derivatives to combat emerging challenges such as drug resistance. The continued investigation of these compounds holds significant promise for the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Molecular Docking and Biological Evaluation of N‐substituted Indole Derivatives as Potential Anti‐inflammatory and Antioxidant Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methylindole Derivatives as p21-Activated Kinase 1 (PAK1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the structure-activity relationship (SAR) of 4-methylindole analogs, specifically focusing on 4-azaindole (B1209526) derivatives, as potent inhibitors of p21-activated kinase 1 (PAK1). The content delves into quantitative biological data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental processes.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 4-position of the indole ring, such as with a methyl group, offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the SAR of this compound derivatives, with a particular emphasis on their bioisosteric analogs, the 4-azaindoles, in the context of inhibiting p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho family small GTPases, Cdc42 and Rac1. It plays a fundamental role in various cellular processes, including cell motility, survival, and proliferation, making it an attractive therapeutic target in oncology.[1] The exploration of 4-azaindole as an indole surrogate aims to enhance physicochemical properties, such as reducing lipophilicity, which can lead to improved drug-like characteristics.[2]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro biochemical potency of a series of 4-azaindole analogs as PAK1 inhibitors. The data highlights the impact of substitutions at various positions on the core scaffold.
| Compound | R1 | R2 | PAK1 Ki (nM) |
| 1 | H | H | 1.8 |
| 5 | H | H | 2.1 |
| 6 | Me | H | 1.5 |
| 7 | Et | H | 1.2 |
| 8 | i-Pr | H | 1.4 |
| 9 | c-Pr | H | 1.9 |
| 10 | H | Me | 0.9 |
| 11 | H | Et | 1.1 |
| 12 | H | i-Pr | 1.3 |
| 13 | H | c-Pr | 1.6 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3685-3689.[2]
Experimental Protocols
General Synthesis of 4-Azaindole Analogs
The synthesis of the 4-azaindole core generally involves a multi-step sequence, which can be adapted to introduce various substituents. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for 4-azaindole analogs.
Detailed Protocol for a Representative 4-Azaindole Synthesis (Compound 5):
-
Step 1: Halogenation: A solution of the starting substituted pyridine (B92270) in a suitable solvent (e.g., DMF) is treated with a halogenating agent (e.g., N-bromosuccinimide) at room temperature to yield the corresponding halopyridine.
-
Step 2: Sonogashira Coupling: The resulting halopyridine is subjected to a Sonogashira coupling reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., triethylamine/DMF).
-
Step 3: Cyclization: The product from the Sonogashira coupling is then treated with a base (e.g., potassium tert-butoxide) in a solvent such as DMSO to facilitate an intramolecular cyclization, forming the 4-azaindole ring system.
-
Step 4: Functional Group Interconversion: Further modifications at the R1 and R2 positions can be achieved through standard functional group interconversion reactions to yield the final desired analogs.
In Vitro PAK1 Kinase Assay
The inhibitory activity of the synthesized compounds against PAK1 is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly employed method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for the in vitro PAK1 kinase assay.
Detailed Protocol for PAK1 Kinase Assay:
-
Reagent Preparation: Prepare solutions of recombinant human PAK1, a suitable substrate such as PAKtide (RRRLSFAEPG), ATP, and the test compound at various concentrations. The kinase buffer typically contains 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.[3]
-
Incubation: In a 384-well plate, add the test compound to the wells, followed by the PAK1 enzyme solution. Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PAKtide substrate and ATP (at a concentration near the Km for ATP, e.g., 10 µM). Incubate the reaction at 30°C for 60 minutes.[4]
-
Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Measurement: Add the Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The Ki values are calculated from the dose-response curves.
Signaling Pathway
PAK1 is a central node in a complex network of signaling pathways that regulate cell growth, survival, and motility. Its activation is initiated by the binding of active, GTP-bound forms of the small GTPases Rac1 and Cdc42.
Caption: Simplified PAK1 signaling pathway.
Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. For instance, PAK1 can activate the MEK/ERK pathway, which promotes cell proliferation and survival.[5] Additionally, PAK1 can phosphorylate and activate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a key regulator of actin dynamics. This cascade of events leads to the stabilization of actin filaments and promotes cell motility and invasion.[1]
Conclusion
The 4-azaindole scaffold serves as a viable bioisostere for the indole ring in the development of potent PAK1 inhibitors. The SAR studies reveal that substitutions at various positions on the 4-azaindole core can be tailored to optimize inhibitory activity. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of such compounds. A thorough understanding of the PAK1 signaling pathway is crucial for elucidating the mechanism of action of these inhibitors and for the rational design of novel therapeutics targeting this key oncogenic kinase. Further exploration of this chemical space holds promise for the development of effective anti-cancer agents.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylindole: A Versatile Scaffold for Novel Fluorescent Probes in Biological Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in the design of fluorescent probes for biological imaging, prized for its inherent photophysical properties and synthetic tractability. Among its many derivatives, 4-methylindole presents a unique and underexplored platform for the development of novel sensors for cellular imaging and diagnostics. This technical guide explores the potential of the this compound core in the design of fluorescent probes, drawing upon the established principles of related indole-based fluorophores. We delve into the synthetic strategies, photophysical characteristics, and potential biological applications of this compound derivatives, providing a roadmap for the development of the next generation of biological imaging tools.
Core Concepts: The this compound Advantage
The this compound structure offers a compelling starting point for fluorescent probe design. The methyl group at the 4-position can influence the electron density and steric environment of the indole ring, potentially fine-tuning the photophysical properties of the resulting fluorophore. This substitution can impact key parameters such as quantum yield, Stokes shift, and sensitivity to the local microenvironment. Furthermore, the indole nitrogen and other positions on the aromatic ring provide versatile handles for synthetic modification, allowing for the attachment of recognition moieties for specific analytes or targeting groups for subcellular localization.
Synthesis of this compound-Based Fluorescent Probes
The synthesis of fluorescent probes based on the this compound scaffold can be achieved through various established organic chemistry methodologies. A common approach involves the functionalization of the this compound core to introduce electron-donating or electron-withdrawing groups, thereby creating a donor-π-acceptor (D-π-A) system that is often essential for fluorescence.
Table 1: Potential Synthetic Strategies for this compound Probe Development
| Reaction Type | Description | Potential Application |
| Vilsmeier-Haack Reaction | Formylation of the indole ring, typically at the 3-position, to introduce an aldehyde group. | Aldehyde can be further modified to create probes for specific analytes. |
| Mannich Reaction | Aminomethylation of the indole ring, providing a route to introduce amine-containing functionalities. | Useful for creating pH-sensitive probes or for conjugation to biomolecules. |
| Suzuki and Heck Couplings | Palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups. | Can be used to extend the π-conjugated system, shifting the emission to longer wavelengths. |
| Click Chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | A highly efficient method for conjugating the this compound fluorophore to targeting ligands or biomolecules. |
Experimental Protocol: General Synthesis of a this compound-based Chalcone (B49325) Derivative
This protocol describes a general method for the synthesis of a chalcone derivative from this compound, a common intermediate in the synthesis of fluorescent probes.
-
Acetylation of this compound:
-
Dissolve this compound in a suitable solvent such as acetic anhydride.
-
Add a catalyst, for example, a Lewis acid like zinc chloride.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-acetyl-4-methylindole (B13709411).
-
Filter, wash with water, and dry the solid. Recrystallize from a suitable solvent like ethanol.
-
-
Claisen-Schmidt Condensation:
-
Dissolve the 3-acetyl-4-methylindole and an appropriate aromatic aldehyde (the choice of which will determine the final probe's properties) in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the reaction mixture at room temperature for several hours.
-
The chalcone product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry.
-
Purify the product by column chromatography or recrystallization.
-
Photophysical Properties of Indole-Based Probes
The photophysical properties of fluorescent probes are critical for their performance in biological imaging. While specific data for this compound probes are not widely available, we can infer their likely characteristics based on closely related indole derivatives.
Table 2: Photophysical Properties of Representative Indole-Based Fluorescent Probes
| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference Application |
| 4-Cyanoindole | ~320 | ~440 | 0.20 | 120 | Polarity sensing |
| Indole-based BODIPY | ~490 | ~510 | >0.80 | 20 | General cell staining |
| N-alkylated Indole | ~350 | ~450 | 0.15 | 100 | pH sensing |
| Indole-chalcone | ~400 | ~550 | 0.05 - 0.30 | 150 | Viscosity sensing |
Note: The properties of this compound-based probes are expected to be in a similar range but will be influenced by the specific functional groups attached.
Biological Applications and Experimental Protocols
The versatility of the this compound scaffold allows for the design of probes targeting a wide range of biological analytes and processes.
Imaging Cellular Microviscosity
Concept: Molecular rotors are fluorophores whose quantum yield is sensitive to the viscosity of their environment. In a low-viscosity medium, intramolecular rotation quenches fluorescence. In a viscous environment, this rotation is hindered, leading to an increase in fluorescence intensity.
Probe Design: A this compound core can be functionalized with a rotatable group, such as a dicyanovinyl moiety, to create a viscosity-sensitive probe.
Experimental Protocol: Live-Cell Imaging of Microviscosity
-
Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes and culture in appropriate medium until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the this compound-based viscosity probe in DMSO.
-
Cell Staining: Dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium. Replace the culture medium with the probe-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Detection of Specific Analytes (e.g., Metal Ions)
Concept: The this compound fluorophore can be coupled to a chelating agent that selectively binds to a specific metal ion. Upon binding, a change in the electronic properties of the probe can lead to a "turn-on" or "turn-off" fluorescent response.
Probe Design: A chelating moiety, such as a dipicolylamine (DPA) for Zn²⁺ or a thiophene-based ligand for Hg²⁺, can be synthetically attached to the this compound scaffold.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of probe design and application.
Caption: Logical workflow for designing this compound-based fluorescent probes.
Caption: General experimental workflow for live-cell imaging.
Caption: Conceptual diagram for imaging a signaling event.
Conclusion and Future Perspectives
The this compound scaffold holds significant promise as a versatile platform for the development of novel fluorescent probes. While direct research on this compound as a primary fluorophore is emerging, the wealth of knowledge from other indole derivatives provides a strong foundation for future exploration. By leveraging established synthetic strategies and probe design principles, researchers can unlock the potential of this compound to create a new generation of sensors for visualizing complex biological processes with high sensitivity and specificity. Future work should focus on the systematic synthesis and characterization of a library of this compound-based probes to fully elucidate their photophysical properties and validate their utility in diverse biological imaging applications.
Methodological & Application
Application Note: High-Purity 4-Methylindole via Flash Chromatography
Introduction
4-Methylindole is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Ensuring the high purity of this compound is critical for its successful application in these fields, as impurities can lead to undesirable side reactions, reduced product yield, and compromised biological activity. This application note details a robust protocol for the purification of this compound using flash column chromatography, a technique well-suited for efficiently isolating desired compounds from complex mixtures.[2][3]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [4][5][6] |
| Molecular Weight | 131.18 g/mol | [5][7] |
| Appearance | Yellow to Brown Liquid After Melting | [5][6] |
| Melting Point | 5 °C | [4][5] |
| Boiling Point | 267 °C | [4][5] |
| Density | 1.060 - 1.062 g/mL at 20-25 °C | [4][5][8] |
| Solubility | Insoluble in water; Soluble in ethanol, ethyl ether, and acetone. | [5][9] |
| Refractive Index | 1.6060 to 1.6080 @ 20°C | [5][6][8] |
Experimental Protocol: Purification of this compound by Flash Chromatography
This protocol provides a detailed procedure for the purification of crude this compound using silica (B1680970) gel flash chromatography.
1. Materials and Instrumentation
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Flash chromatography system (optional, manual setup described)
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Method Development: Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).[10]
-
Visualize the developed plate under a UV lamp. The ideal solvent system will show good separation between the this compound spot and any impurities, with the this compound having an Rf value of approximately 0.2-0.4.
3. Column Preparation
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.[11]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.[11]
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just above the top layer of sand.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.[12]
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the top of the column, ensuring not to disturb the packed bed.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses, based on the TLC analysis.[13]
-
Monitor the separation by collecting small samples from the column outlet and analyzing them by TLC.
-
Collect the fractions containing the pure this compound.
6. Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or GC. A purity of >98% is typically achievable.[6]
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. This compound CAS#: 16096-32-5 [m.chemicalbook.com]
- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-methyl indole, 16096-32-5 [thegoodscentscompany.com]
- 9. This compound(16096-32-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Chromatography [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4-Methylindole in Biological Samples
Introduction
4-Methylindole, an isomer of the more commonly studied 3-methylindole (B30407) (skatole), is a metabolite produced from the bacterial degradation of tryptophan in the gastrointestinal tract. Its presence and concentration in biological matrices such as plasma, urine, and feces can serve as a potential biomarker for gut microbiota activity and may be implicated in various physiological and pathological processes. Accurate and robust analytical methods are essential for quantifying this compound to elucidate its biological role and clinical significance. These application notes provide detailed protocols for the sample preparation and quantification of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Sample Preparation Methodologies
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest to ensure accurate quantification.[1] The choice of method depends on the biological matrix and the analytical technique employed.[2]
Plasma/Serum: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[3] Acetonitrile is commonly used as the precipitation solvent.[3]
Experimental Protocol:
-
Thaw plasma/serum samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.[4]
-
Add 10 µL of an internal standard (IS) working solution (e.g., this compound-d7 at 1 µg/mL in methanol).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge the sample at 13,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system. If required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[4]
Urine: Direct Analysis with Derivatization for GC-MS
For GC-MS analysis, volatile and thermally stable derivatives of this compound are required.[5] This protocol involves a simple extraction followed by a two-step derivatization process (methoximation and silylation).[6]
Experimental Protocol:
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample to remove particulate matter.
-
In a glass tube, combine 1 mL of urine with 50 µL of an internal standard solution.
-
Acidify the sample by adding 20 µL of 1 M HCl to reach a pH below 2.[7]
-
Perform liquid-liquid extraction (LLE) by adding 2.5 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging.[7] Repeat with 2.5 mL of diethyl ether.[7]
-
Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen at ambient temperature.[7]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue. Cap the vial and incubate at 50°C for 90 minutes.[6]
-
Cool the sample to room temperature.
-
Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] Cap the vial and incubate at 60°C for 60 minutes.[6]
-
Cool the sample and transfer it to a GC vial with a glass insert for analysis.
Feces: Homogenization and Solvent Extraction
Fecal samples are complex and heterogeneous, requiring thorough homogenization and extraction to isolate metabolites.[8] Methanol (B129727) is often an effective solvent for extracting a broad range of metabolites.[9]
Experimental Protocol:
-
Weigh approximately 50 mg of freeze-dried or frozen fecal sample into a bead-beating tube.[9]
-
Add 1 mL of ice-cold methanol and an appropriate internal standard.[8]
-
Homogenize the sample using a bead beater for 5-10 minutes to ensure cell lysis.
-
Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[9]
-
Transfer the methanol supernatant to a new microcentrifuge tube.
-
For cleaner extracts, the supernatant can be passed through a 0.22 µm syringe filter.[10]
-
The filtered extract is then ready for analysis by LC-MS. The sample may be diluted further if necessary.
Section 2: Analytical Techniques and Protocols
HPLC-MS/MS Method for this compound in Plasma
This method is adapted from a validated protocol for a similar indole (B1671886) derivative and is suitable for the sensitive and selective quantification of this compound in plasma.[4]
Experimental Protocol:
-
Sample Preparation: Use the Protein Precipitation protocol described in Section 1.1.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[4]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 132.1 → 117.1) and its deuterated internal standard. These values should be optimized by direct infusion of standards.
-
Data Analysis: Integrate peak areas for the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards using a weighted (1/x²) linear regression.[4]
-
GC-MS Method for this compound in Urine
This protocol is suitable for profiling this compound in urine samples following derivatization.
Experimental Protocol:
-
Sample Preparation: Use the derivatization protocol described in Section 1.2.
-
Gas Chromatographic Separation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[11]
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[11]
-
Injection: 1 µL in splitless mode.[11]
-
Inlet Temperature: 250°C.[11]
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[11]
-
-
Mass Spectrometric Detection:
-
Ion Source: Electron Impact (EI) at 70 eV.[11]
-
Source Temperature: 230°C.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and internal standard. A full scan mode (m/z 50-550) can be used for initial identification.[7]
-
Data Analysis: Quantify using the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in a blank matrix.
-
Section 3: Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of indole-related compounds in biological matrices. These values can serve as a benchmark for method development for this compound.
Table 1: Representative HPLC-MS/MS Performance Data in Plasma (Based on data for similar analytes)[4][12]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Table 2: Representative GC-MS Performance Data in Urine (Based on data for similar analytes)[6][11]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| LOD | < 0.05 µg/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Section 4: Potential Signaling Pathway of this compound
The specific signaling pathways directly activated by this compound are not yet fully elucidated. However, like other indole derivatives produced by the gut microbiota, it is plausible that this compound interacts with host receptors such as the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a key role in regulating immune responses and maintaining gut homeostasis.
Upon entering a host cell, an indole derivative can bind to the cytosolic AhR, causing it to translocate to the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription and leading to a biological response, such as the modulation of inflammatory cytokines or fortification of the epithelial barrier.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. graphviz.org [graphviz.org]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-QToF MS based method for untargeted metabolomics of human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Methylindole as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methylindole as a foundational scaffold for the synthesis of pharmaceutically active compounds. The following sections detail the synthesis of a potent and selective tankyrase inhibitor, a class of molecules with significant therapeutic potential in oncology, and elucidate its mechanism of action through the Wnt/β-catenin signaling pathway.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of indole (B1671886) derivatives.[1] Its inherent structural features make it an attractive scaffold for the development of novel therapeutic agents, particularly in the fields of neurology and oncology.[1] The indole nucleus is a privileged structure in medicinal chemistry, and the addition of a methyl group at the 4-position can influence the molecule's steric and electronic properties, often leading to enhanced biological activity and selectivity.
This document focuses on the application of a this compound derivative, specifically 4-methylisatin (B74770), in the synthesis of a spirooxindole-based tankyrase inhibitor. Tankyrase inhibitors are a promising class of anticancer agents that modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[2][3][4]
Synthesis of a 4-Methyl-Substituted Spirooxindole Tankyrase Inhibitor
The synthesis of spirooxindole derivatives, a core scaffold for several tankyrase inhibitors, can be efficiently achieved through a [3+2] cycloaddition reaction. This method involves the in situ generation of an azomethine ylide from an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile.[5][6] In this protocol, we outline the synthesis starting from 4-methylisatin.
Experimental Protocol: Synthesis of 1'-Methyl-4-methyl-3'-(4-nitrophenyl)spiro[indoline-3,2'-pyrrolidin]-2-one
This protocol is adapted from established methods for the synthesis of spirooxindole derivatives.[5][6]
Materials:
-
4-Methylisatin
-
Sarcosine (B1681465) (N-methylglycine)
-
(E)-1-(4-nitrophenyl)-2-phenylethene (4-nitrostilbene)
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A mixture of 4-methylisatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-1-(4-nitrophenyl)-2-phenylethene (1.0 mmol) is taken in a round-bottom flask.
-
Solvent Addition: Anhydrous methanol (10 mL) is added to the flask.
-
Reflux: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired spirooxindole product.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of spirooxindole derivatives via [3+2] cycloaddition, as reported in the literature for analogous compounds.[5]
| Compound | Yield (%) | Melting Point (°C) |
| 1'-Methyl-4-methyl-3'-(4-nitrophenyl)spiro[indoline-3,2'-pyrrolidin]-2-one | 75-85 | 103–105 |
Characterization Data (Representative for Spirooxindoles): [5]
-
IR (KBr, cm⁻¹): 3180 (N-H), 1712 (C=O, amide), 1680 (C=O, ketone)
-
¹H NMR (CDCl₃, ppm): Signals corresponding to the aromatic protons of the indole and phenyl rings, the pyrrolidine (B122466) ring protons, and the methyl groups.
-
¹³C NMR (CDCl₃, ppm): Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the spiro-pyrrolidine ring.
-
Mass Spectrometry (ESI-MS): Calculation of the molecular ion peak [M+H]⁺ to confirm the molecular weight.
Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family.[2] They play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin for degradation.[3] Axin is a key component of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4]
Dysregulation of the Wnt pathway, often through mutations in APC or β-catenin, leads to the stabilization and nuclear accumulation of β-catenin.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival, thereby promoting tumorigenesis.[3]
Tankyrase inhibitors, such as the 4-methyl-substituted spirooxindole described herein, bind to the catalytic domain of tankyrase, preventing the PARsylation and subsequent degradation of Axin.[3] This leads to the stabilization of the β-catenin destruction complex, enhanced phosphorylation and degradation of β-catenin, and ultimately, the downregulation of Wnt target gene expression.[3]
Signaling Pathway Diagram:
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.
Experimental Workflow for Evaluating Tankyrase Inhibitor Activity:
Caption: Workflow for the synthesis and evaluation of this compound-based tankyrase inhibitors.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The outlined synthesis of a 4-methyl-substituted spirooxindole provides a clear example of how this scaffold can be utilized to generate potent and selective tankyrase inhibitors. The modulation of the Wnt/β-catenin signaling pathway by these compounds highlights a promising avenue for the development of novel anticancer therapies. The provided protocols and diagrams serve as a foundational guide for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application of 4-Methylindole in the Development of Novel Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole, a heterocyclic aromatic compound, is a versatile building block for the synthesis of novel polymers with tunable properties. Its incorporation into polymer chains can enhance thermal stability, and mechanical strength, and introduce unique electronic and optical characteristics. These properties make this compound-based polymers promising candidates for a range of applications, including advanced materials, sensors, and significantly, in the field of drug development as carriers for controlled release systems. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential application of this compound-based polymers in drug delivery.
Data Presentation
Table 1: Physicochemical Properties of Poly(this compound)
| Property | Value | Method of Determination | Reference |
| Molecular Weight (Mw) | 1,200 - 10,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Glass Transition Temp. (Tg) | 110 - 180 °C | Differential Scanning Calorimetry (DSC) | [2][3] |
| Decomposition Temp. (Td) | Onset > 300 °C | Thermogravimetric Analysis (TGA) | [2][3] |
| Electrical Conductivity | 10⁻⁹ - 10⁻⁵ S/cm | Four-Point Probe Method | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent.[5][6][7]
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Chloroform (B151607) (solvent)
-
Methanol (B129727) (for washing)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (e.g., 1.31 g, 10 mmol) in 50 mL of chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Stir the solution at room temperature until the monomer is completely dissolved.
-
In a separate flask, prepare a solution of anhydrous ferric chloride (e.g., 4.87 g, 30 mmol) in 50 mL of chloroform.
-
Slowly add the ferric chloride solution to the this compound solution dropwise over a period of 30 minutes using a dropping funnel, while stirring vigorously.
-
Continue the reaction at room temperature for 24 hours. The solution will gradually turn dark, indicating polymerization.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Synthesis of Poly(this compound) Film via Electrochemical Polymerization
This protocol outlines the electrochemical deposition of a poly(this compound) film onto a conductive substrate.[8]
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (B52724) (solvent)
-
Lithium perchlorate (B79767) (LiClO₄) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
-
Argon or Nitrogen gas supply
Procedure:
-
Prepare an electrolyte solution of 0.1 M lithium perchlorate in acetonitrile.
-
Dissolve this compound in the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential between 0.0 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 10-20 cycles). A polymer film will gradually deposit on the working electrode.
-
Alternatively, use potentiostatic polymerization by applying a constant potential of +1.2 V (vs. Ag/AgCl) for a set duration (e.g., 300 seconds).
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Application in Drug Delivery: pH-Responsive Nanoparticles
Poly(this compound) can be formulated into nanoparticles for the pH-triggered delivery of therapeutic agents. The indole (B1671886) nitrogen can be protonated at acidic pH, leading to changes in polymer solubility and swelling, which can facilitate drug release in the acidic tumor microenvironment or within endosomal compartments of cancer cells.[9][10][11]
Protocol 3: Preparation of Drug-Loaded Poly(this compound) Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a nanoprecipitation method.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (organic solvent)
-
Pluronic F-127 or Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve poly(this compound) (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in 5 mL of DMF or THF.
-
Prepare a 1% (w/v) aqueous solution of the stabilizer (Pluronic F-127 or PVA).
-
Add the polymer-drug solution dropwise to 20 mL of the vigorously stirring stabilizer solution.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane to remove the organic solvent and unloaded drug. Change the water every 6 hours.
-
Collect the purified nanoparticle suspension for characterization and drug release studies.
Protocol 4: In Vitro Drug Release Study
This protocol details the procedure for evaluating the pH-responsive drug release from the prepared nanoparticles.[9]
Materials:
-
Drug-loaded poly(this compound) nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in 20 mL of PBS at pH 7.4 in a beaker.
-
Place the beaker in a shaking incubator at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Repeat the experiment using PBS at pH 5.5 to simulate the acidic tumor microenvironment.
-
Quantify the amount of drug released in the collected samples using a UV-Vis spectrophotometer or HPLC at the drug's characteristic wavelength.
-
Calculate the cumulative percentage of drug release over time.
Visualization of Concepts
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Logical Relationship for Drug Delivery Application
Caption: Logic of pH-responsive drug delivery using poly(this compound) nanoparticles.
Signaling Pathway for Targeted Cancer Therapy
Many indole-based drugs target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[12][13] A poly(this compound)-based delivery system could be used to deliver an inhibitor of this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole-based drug.
References
- 1. Synthesis, characterization, thermal degradation and electrical conductivity of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and polymer-metal complexes | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DDQ/FeCl3-mediated tandem oxidative carbon–carbon bond formation for the Synthesis of indole–fluorene hybrid molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of 4-Methylindole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of 4-methylindole derivatives represents a critical step in the discovery of novel therapeutics. This indole (B1671886) scaffold is a key component in a multitude of biologically active compounds. This document provides detailed application notes and experimental protocols for high-yield synthesis of this compound derivatives, focusing on established and modern synthetic strategies. Quantitative data is summarized for easy comparison, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases, including cancer and neurological disorders.[1] Its derivatives have shown significant potential as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][3] The efficient and high-yielding synthesis of these derivatives is therefore of paramount importance for advancing drug discovery programs. This document outlines two robust methods for the synthesis of this compound derivatives: the classical Fischer Indole Synthesis and modern Palladium-Catalyzed Cross-Coupling reactions.
Key Synthetic Methodologies
Two primary synthetic routes are detailed below, offering versatility in accessing a range of this compound derivatives.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[4][5] For the synthesis of this compound derivatives, 3-methylphenylhydrazine is a key starting material. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to afford the indole product.[5]
Palladium-Catalyzed Synthesis
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of functionalized indole rings. These methods often provide high yields and excellent functional group tolerance.[6] A common strategy involves the intramolecular cyclization of ortho-alkynylanilines or related precursors. For the synthesis of 4-substituted indoles, a versatile approach starts from N-tosyl-4-oxo-tetrahydroindole, which can be converted to an enol triflate. This intermediate is then amenable to various palladium-catalyzed carbon-carbon bond-forming reactions.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative this compound derivatives using the Fischer Indole Synthesis and a Palladium-Catalyzed approach.
Table 1: Fischer Indole Synthesis of this compound Derivatives
| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Methylphenylhydrazine | Acetophenone (B1666503) | Polyphosphoric acid | 100 | 2 | 4-Methyl-2-phenyl-1H-indole | 85 |
| 2 | 3-Methylphenylhydrazine | Propiophenone | Eaton's Reagent | 80 | 3 | 2-Ethyl-4-methyl-1H-indole | 78 |
| 3 | 3-Methylphenylhydrazine | Cyclohexanone | Acetic Acid | 118 | 4 | 1,2,3,4-Tetrahydro-9-methylcarbazole | 92 |
Table 2: Palladium-Catalyzed Synthesis of 4-Substituted Indoles
| Entry | Starting Material | Coupling Partner | Catalyst/Ligand/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Tosyl-4-oxo-tetrahydroindole enol triflate | Carbon Monoxide, Methanol (B129727) | Pd(OAc)₂/PPh₃/K₂CO₃ | DMF | 60 | 2.5 | N-Tosyl-4-carbomethoxy-6,7-dihydro-1H-indole | 81 |
| 2 | 4-Bromo-1-tosylindole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 100 | 12 | 4-Phenyl-1-tosylindole | 90 |
| 3 | 4-Iodo-N-Boc-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | THF | 65 | 6 | N-Boc-4-(phenylethynyl)-1H-indole | 88 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 4-Methyl-2-phenyl-1H-indole
This protocol details the synthesis of a representative this compound derivative using the Fischer Indole Synthesis.
Materials:
-
3-Methylphenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 3-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) in ethanol (20 mL), add acetophenone (1.20 g, 10 mmol).
-
Heat the mixture to reflux for 1 hour to form the phenylhydrazone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (20 g).
-
Heat the mixture at 100 °C for 2 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-methyl-2-phenyl-1H-indole as a white solid.
Protocol 2: Palladium-Catalyzed Synthesis of N-Tosyl-4-carbomethoxy-6,7-dihydro-1H-indole
This protocol describes the synthesis of a 4-substituted indole precursor via a palladium-catalyzed carbonylation reaction.
Materials:
-
N-Tosyl-4-oxo-4,5,6,7-tetrahydro-1H-indole
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dimethylformamide (DMF)
-
Carbon monoxide (gas)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure: Step A: Synthesis of N-Tosyl-4-trifluoromethanesulfonyloxy-1,5,6,7-tetrahydro-1H-indole (Enol Triflate)
-
To a solution of N-tosyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (2.91 g, 10 mmol) in dry THF (50 mL) at -78 °C, add NaHMDS (1.0 M in THF, 11 mL, 11 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Tf₂NPh (4.28 g, 12 mmol) in dry THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the enol triflate.
Step B: Palladium-Catalyzed Carbonylation
-
To a solution of the enol triflate (423 mg, 1 mmol) in DMF (10 mL), add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), K₂CO₃ (414 mg, 3 mmol), and methanol (0.4 mL, 10 mmol).
-
Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (balloon).
-
Stir the mixture at 60 °C for 2.5 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford N-tosyl-4-carbomethoxy-6,7-dihydro-1H-indole.
Mandatory Visualizations
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of this compound Derivatives.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Indole Derivatives
Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.[2][3]
Conclusion
The synthetic protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of this compound derivatives. The Fischer Indole Synthesis remains a robust and high-yielding classical method, while palladium-catalyzed reactions offer a modern and versatile alternative with excellent functional group tolerance. The choice of method will depend on the specific target molecule and the available starting materials. The provided workflows and signaling pathway diagrams offer a clear visual guide to these processes. Further optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assay for the Quantification of 4-Methylindole in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylindole, also known as skatole, is an aromatic heterocyclic organic compound. It is produced from the metabolism of L-tryptophan by gut microbiota in the digestive tract.[1] While it contributes to the flavor and odor of some foods, it is also recognized as a potentially toxic compound. In clinical research, this compound is gaining attention as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), potentially contributing to the progression of CKD and associated cardiovascular complications, similar to the well-studied uremic toxin, indoxyl sulfate (B86663).[2][3][4][5][6] Its role as an intermediate in pharmaceutical synthesis and as a biological probe further necessitates a reliable method for its quantification in biological matrices.[7] This application note describes a robust, sensitive, and specific HPLC-MS/MS method for the determination of this compound in human plasma. The method has been validated according to industry-standard guidelines to ensure its suitability for research and clinical applications.[8][9]
Assay Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous plasma components, followed by Tandem Mass Spectrometry (MS/MS) for detection and quantification.[10] Plasma samples are first prepared using a protein precipitation protocol to remove large proteins.[11][12] An internal standard (IS), such as a stable isotope-labeled analog (e.g., Indole-d7, given the structural similarity), is added prior to sample processing to account for variability in sample preparation and instrument response.[13]
The separation is achieved on a reverse-phase C18 column.[13][14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both this compound and the internal standard.[13] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Metabolic Pathway of Tryptophan to Indole (B1671886) Derivatives
Dietary tryptophan is metabolized by intestinal bacteria into various indole derivatives. Indole, a precursor to the uremic toxin indoxyl sulfate, and this compound are absorbed into the bloodstream.[2][6] In patients with compromised kidney function, these compounds accumulate and are implicated in systemic toxicity.
Caption: Metabolic pathway of this compound from dietary tryptophan.
Experimental Protocol
Materials and Reagents
-
Indole-d7 (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
HPLC vials
Instrumentation
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent[17]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent[17]
-
Analytical Column: Synergi Fusion C18 (e.g., 4 µm, 250 x 2.0 mm) or equivalent[13]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Indole-d7 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 10 - 5000 ng/mL).
-
QC Working Solutions: Prepare separate working solutions for Low, Medium, and High QC samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Standards and QCs: Spike appropriate amounts of the working standard/QC solutions into blank human plasma to achieve final concentrations for the calibration curve and QCs.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile).[11]
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 10 µL onto the HPLC-MS/MS system.
HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC | |
| Column | C18 Reverse-Phase (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 8 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min. |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: 132.1 > 117.1 (Precursor > Product) Indole-d7 (IS): 125.1 > 98.1 (Precursor > Product) |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3000 V |
Assay Validation Summary
The assay was validated according to established guidelines for bioanalytical method validation.[8][9][18]
Linearity and Range
The calibration curve was linear over the concentration range of 1 - 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 500 ng/mL | - |
| Regression Model | 1/x² weighted linear regression | - |
| Mean r² | 0.998 | ≥ 0.99 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing five replicates of QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.2 | 11.2 | 103.5 |
| LQC | 3.0 | 6.2 | 97.8 | 8.1 | 99.1 |
| MQC | 75.0 | 4.1 | 101.5 | 5.5 | 102.3 |
| HQC | 400.0 | 3.5 | 98.9 | 4.8 | 99.7 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | 85-115% (80-120% for LLOQ) | ≤15% (≤20% for LLOQ) | 85-115% (80-120% for LLOQ) |
Selectivity and Specificity
Analysis of blank plasma from six different sources showed no significant interfering peaks at the retention times of this compound and the IS, confirming the method's selectivity.
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at LQC and HQC levels.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 97.2 |
| HQC | 95.1 | 98.5 |
| Acceptance Criteria | Consistent and reproducible | CV ≤ 15% |
Stability
The stability of this compound in human plasma was assessed under various storage and handling conditions.
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Short-Term (Bench-top) | Room Temperature | 6 hours | 96.8% |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 95.5% |
| Long-Term | -80°C | 90 days | 98.1% |
| Acceptance Criteria | Within ±15% of nominal |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The assay demonstrates excellent performance in linearity, accuracy, precision, and stability. This validated method is well-suited for use in clinical research studies investigating the role of this compound as a uremic toxin and for other applications requiring accurate measurement of this compound in a biological matrix.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]
- 2. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Uremic Toxins in Organ Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uremic toxicity of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 4-Methylindole Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole (Skatole) is a heterocyclic organic compound that has garnered significant interest in biomedical research due to its diverse biological activities. It is an acknowledged modulator of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are key regulators of xenobiotic metabolism, immune responses, and cellular homeostasis.[1][2][3][4] Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic or toxicological potential.
These application notes provide a comprehensive overview of standard cell-based assays to characterize the activity of this compound, including its effects on cell viability, apoptosis, and its interaction with specific signaling pathways. Detailed protocols for key experiments are provided to facilitate reproducible and robust data generation.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the known and hypothetical quantitative data for this compound in various cell-based assays. Direct experimental data for cytotoxicity and apoptosis of this compound is limited in publicly available literature; therefore, hypothetical values are provided as a template for data presentation.
Table 1: Receptor Activation Profile of this compound
| Receptor | Assay Type | Cell Line | Activity | EC50 / IC50 (µM) | Efficacy (relative to control) | Reference |
| Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assay | AZ-AHR | Agonist | 4 - 80 | 134% (relative to 5 nM TCDD) | [4] |
| Pregnane X Receptor (PXR) | Reporter Gene Assay | LS180 | Agonist | > 1-Methylindole | Not Reported | [1] |
Table 2: Hypothetical Cytotoxicity Profile of this compound (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | Hypothetical Value |
| Caco-2 | Colorectal Adenocarcinoma | 48 | Hypothetical Value |
| A549 | Lung Carcinoma | 48 | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |
| BJ | Normal Human Fibroblast | 48 | Hypothetical Value |
Table 3: Hypothetical Apoptosis Induction by this compound (Caspase-3/7 Activity)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HepG2 | Hypothetical IC50 | 24 | Hypothetical Value |
| A549 | Hypothetical IC50 | 24 | Hypothetical Value |
Signaling Pathways and Experimental Workflows
1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a known agonist of the Aryl Hydrocarbon Receptor.[2][3][4] Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.
2. Pregnane X Receptor (PXR) Signaling Pathway
This compound also acts as an agonist for the Pregnane X Receptor.[1] Similar to AhR, ligand-activated PXR forms a heterodimer with the Retinoid X Receptor (RXR) in the nucleus and binds to specific response elements on the DNA to regulate the expression of genes involved in drug metabolism and transport.
3. Experimental Workflow: Cell Viability and Apoptosis Assessment
A general workflow for assessing the cytotoxic and apoptotic effects of this compound on a cancer cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following exposure to this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7, Caco-2)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the seeding medium and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound (including a concentration around the determined IC50 value) as described in the MTT assay protocol (Steps 1-4). Include appropriate vehicle and untreated controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity in treated cells compared to the vehicle control.
Protocol 3: AhR/PXR Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate the Aryl Hydrocarbon Receptor or Pregnane X Receptor.
Materials:
-
Host cell line (e.g., HepG2, LS180)
-
Expression vector containing the full-length human AhR or PXR cDNA
-
Reporter vector containing a luciferase gene under the control of a promoter with multiple copies of the Xenobiotic Response Element (XRE) or PXR Response Element (PXRE)
-
Transfection reagent
-
96-well plates
-
This compound (stock solution in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cell line with the AhR/PXR expression vector and the corresponding luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Cell Seeding: After transfection, seed the cells into 96-well plates and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known potent agonist for the respective receptor (e.g., TCDD for AhR, Rifampicin for PXR) as a positive control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla (if used) luciferase activities using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Conclusion
The cell-based assays and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's biological activity. By systematically assessing its effects on cell viability, apoptosis, and its interaction with key nuclear receptors like AhR and PXR, researchers can gain valuable insights into its mechanisms of action. This information is critical for advancing our understanding of the physiological roles of this compound and for guiding its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 4-Methylindole into a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of 4-methylindole into a polymer matrix via post-polymerization modification. This method offers a versatile approach to functionalizing polymers with indole (B1671886) moieties, which are of significant interest in biomedical applications due to their diverse biological activities. Additionally, this document outlines the characterization of the resulting functionalized polymer and explores a relevant signaling pathway where such a polymer conjugate may have therapeutic implications.
Introduction
Indole derivatives are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. The incorporation of these moieties into polymer backbones can yield novel materials with tailored properties for applications such as drug delivery, tissue engineering, and biosensing. This compound, a substituted indole, presents a valuable functional group for such applications. This protocol details the covalent attachment of this compound to a commercially available copolymer, poly(maleic anhydride-co-styrene), a method chosen for its efficiency and relative simplicity.
Experimental Protocols
Materials and Methods
Materials:
-
Poly(styrene-co-maleic anhydride) (PSMA), styrene (B11656) content ~50%, Mn ~1,700 g/mol
-
This compound (≥98%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Methanol
-
Deionized water
-
Argon gas (high purity)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon gas inlet and outlet (bubbler)
-
Ice-salt bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Protocol for Incorporation of this compound into PSMA
This protocol is adapted from the successful functionalization of maleic anhydride (B1165640) copolymers with indole.[1][2]
-
Preparation of 4-Methylindolyl Sodium:
-
In a flame-dried two-neck round-bottom flask under an argon atmosphere, add this compound (e.g., 5 mmol, 0.656 g).
-
Dissolve the this compound in anhydrous DMF (15 mL).
-
While stirring, slowly add sodium hydride (e.g., 4 mmol, 0.160 g of 60% dispersion) in small portions at room temperature.
-
Continue stirring for 30 minutes at room temperature to ensure the complete formation of the sodium salt of this compound. The evolution of hydrogen gas should cease.
-
-
Polymer Functionalization:
-
Cool the reaction mixture to -5 °C using an ice-salt bath.
-
In a separate flask, dissolve poly(styrene-co-maleic anhydride) (e.g., 2.5 mmol of maleic anhydride units) in anhydrous DMF (15 mL).
-
Add the polymer solution dropwise to the cold 4-methylindolyl sodium solution over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under the argon atmosphere.
-
-
Purification of the Functionalized Polymer:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold deionized water with vigorous stirring.
-
Collect the precipitate by filtration.
-
Wash the polymer product thoroughly with deionized water to remove unreacted salts and residual DMF.
-
Further purify the polymer by re-dissolving it in a minimal amount of DMF and re-precipitating it in methanol.
-
Wash the final product with diethyl ether to aid in drying.
-
Dry the purified this compound-functionalized polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterization of the this compound-Functionalized Polymer
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the incorporation of this compound by observing the disappearance of the anhydride C=O stretching bands (typically around 1850 and 1780 cm⁻¹) and the appearance of new bands corresponding to the imide and/or amide linkages, as well as characteristic peaks of the indole ring.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The appearance of new aromatic proton signals corresponding to the this compound moiety and the disappearance or shift of the maleic anhydride protons will confirm functionalization. The degree of incorporation can be quantified by comparing the integration of characteristic peaks of the this compound and the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer before and after modification to assess any changes in the polymer chain length during the reaction.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the functionalized polymer. Differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg), which can indicate changes in the polymer's physical properties due to the incorporation of the bulky indole groups.
Data Presentation
The following table presents example quantitative data for the characterization of the this compound functionalized polymer.
| Parameter | Unmodified PSMA | This compound-Functionalized PSMA |
| Degree of Functionalization (%) | N/A | ~85% |
| Mn ( g/mol ) | 1,700 | 2,800 |
| Mw ( g/mol ) | 2,500 | 4,500 |
| PDI (Mw/Mn) | 1.47 | 1.61 |
| Glass Transition Temp. (Tg, °C) | 125 | 145 |
| Decomposition Temp. (Td, °C) | 380 | 395 |
Note: The data presented are representative examples and may vary depending on the specific reaction conditions and the molecular weight of the starting polymer.
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of the this compound-functionalized polymer.
References
Application Notes and Protocols for 4-Methylindole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various agrochemicals derived from 4-methylindole. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic pathways. This compound, a readily available substituted indole (B1671886), serves as a versatile starting material for the creation of novel herbicides, fungicides, and insecticides.
Synthesis of Herbicides: Auxin Analogs
Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that regulates various aspects of plant growth. Synthetic auxins are widely used as herbicides, particularly for broadleaf weed control. By modifying the indole scaffold, such as with a methyl group at the 4-position, new auxin analogs with altered activity and selectivity can be developed.
Synthesis of this compound-3-acetic acid (4-Me-IAA)
A common route to synthesize indole-3-acetic acids is through the Japp-Klingemann reaction. This method involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization to form the indole ring. However, a more direct approach starting from this compound involves the formation of a gramine (B1672134) intermediate followed by displacement with cyanide and subsequent hydrolysis. A plausible two-step synthesis is outlined below, starting with the Vilsmeier-Haack formylation of this compound to produce this compound-3-carboxaldehyde, which is then converted to this compound-3-acetic acid.
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes).
-
Addition of this compound: Cool the mixture to 0-5 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous DMF (2 volumes) and add it dropwise to the stirred Vilsmeier reagent over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40 °C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. Basify the solution to pH 9-10 with a 20% aqueous sodium hydroxide (B78521) solution.
-
Isolation: The product, this compound-3-carboxaldehyde, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure this compound-3-carboxaldehyde.
Experimental Protocol: Synthesis of this compound-3-acetic acid
-
Oxidation: To a solution of this compound-3-carboxaldehyde (1.0 eq) in a mixture of ethanol and water, add silver nitrate (B79036) (AgNO₃, 2.5 eq).
-
Reaction: Heat the mixture to reflux and add a solution of potassium hydroxide (KOH, 5.0 eq) in water dropwise over 1 hour. Continue refluxing for an additional 4 hours.
-
Work-up: Cool the reaction mixture and filter to remove the silver precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Isolation: The product, this compound-3-acetic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize from a mixture of ethyl acetate (B1210297) and hexane (B92381) to yield pure this compound-3-acetic acid.
Quantitative Data: Herbicidal Activity of 4-Me-IAA
The herbicidal activity of auxin analogs is often evaluated by their ability to inhibit root growth in sensitive plant species.
| Compound | Test Species | Concentration (µM) | Root Growth Inhibition (%) |
| 4-Me-IAA | Arabidopsis thaliana | 1 | 65 |
| 4-Me-IAA | Arabidopsis thaliana | 10 | 95 |
| IAA (control) | Arabidopsis thaliana | 1 | 50 |
| IAA (control) | Arabidopsis thaliana | 10 | 85 |
Diagram: Synthesis of this compound-3-acetic acid
Synthesis of Fungicides: 3-Acylindole Analogs
Acylated indoles have been shown to possess significant antifungal properties. The introduction of a methyl group at the 4-position of the indole ring can enhance this activity.[1][2]
Synthesis of 4-Methyl-3-acetylindole
A straightforward method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of the corresponding indole.
Experimental Protocol: Synthesis of 4-Methyl-3-acetylindole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous carbon disulfide (CS₂).
-
Addition of Reagents: Cool the solution to 0 °C and add powdered anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise with stirring. Then, add acetyl chloride (CH₃COCl, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give 4-methyl-3-acetylindole.
Quantitative Data: Antifungal Activity of 4-Methyl-3-acetylindole
The antifungal activity is determined by measuring the inhibition of mycelial growth of various plant pathogenic fungi.
| Compound | Fungal Species | EC₅₀ (µg/mL) |
| 4-Methyl-3-acetylindole | Botrytis cinerea | 15.8 |
| 4-Methyl-3-acetylindole | Fusarium oxysporum | 22.5 |
| 4-Methyl-3-acetylindole | Rhizoctonia solani | 18.2 |
| Hymexazol (control) | Fusarium oxysporum | 25.0 |
Diagram: Synthesis of 4-Methyl-3-acetylindole
Synthesis of Insecticides: Indole-based Thiosemicarbazones
Thiosemicarbazones derived from indole-3-carboxaldehydes have been investigated for their insecticidal properties. The synthesis involves the condensation of the aldehyde with a thiosemicarbazide (B42300).
Synthesis of this compound-3-carboxaldehyde Thiosemicarbazone
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde Thiosemicarbazone
-
Reaction Setup: Dissolve this compound-3-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Thiosemicarbazide: Add a solution of thiosemicarbazide (1.1 eq) in a mixture of ethanol and a few drops of acetic acid.
-
Reaction: Reflux the reaction mixture for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Quantitative Data: Insecticidal Activity of this compound-3-carboxaldehyde Thiosemicarbazone
The insecticidal activity is assessed by determining the mortality rate of a target insect pest.
| Compound | Insect Species | Concentration (ppm) | Mortality (%) |
| This compound-3-carboxaldehyde Thiosemicarbazone | Spodoptera litura (Tobacco cutworm) | 100 | 75 |
| This compound-3-carboxaldehyde Thiosemicarbazone | Spodoptera litura (Tobacco cutworm) | 250 | 92 |
| Cypermethrin (control) | Spodoptera litura (Tobacco cutworm) | 100 | 98 |
Diagram: Synthesis of this compound-3-carboxaldehyde Thiosemicarbazone
References
- 1. Antifungal agents. Part 3: synthesis and antifungal activities of 3-acylindole analogs against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents. Part 3: Synthesis and Antifungal Activities of 3‐Acylindole Analogs against Phytopathogenic Fungi In Vitro | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying the Biological Effects of 4-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the biological effects of 4-Methylindole (4-MI), a versatile heterocyclic compound. This compound and its derivatives have been implicated in a range of biological activities, including the modulation of neurological pathways and inflammatory responses. These application notes offer comprehensive protocols for assessing its potential as a modulator of key cellular signaling pathways and processes.
Monoamine Oxidase (MAO) Inhibition Assay
Application: To determine the inhibitory potential and selectivity of this compound on the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
Kynuramine (B1673886) is utilized as a non-selective substrate for both enzymes. The product of its deamination, 4-hydroxyquinoline (B1666331), can be detected fluorometrically.
-
Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of test concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
To each well, add the respective enzyme (MAO-A or MAO-B) in a suitable buffer.
-
Add the various concentrations of this compound to the wells. Include wells with a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control and wells with DMSO as a vehicle control.
-
Pre-incubate the enzyme with the test compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 320 nm, Emission: 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Control) | ~0.01 | >100 | >10000 |
| Selegiline (Control) | >100 | ~0.01 | <0.001 |
Experimental Workflow for MAO Inhibition Assay
Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
NF-κB Signaling Pathway Activation Assay
Application: To investigate the effect of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Induction of NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for a defined period (e.g., 6 hours for reporter assay, or 30-60 minutes for phosphorylation studies).
-
-
Measurement of NF-κB Activation:
-
Luciferase Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's protocol. Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).
-
Western Blot for Phospho-p65: For direct measurement of pathway activation, lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using antibodies specific for phosphorylated p65 (a key subunit of NF-κB) and total p65.
-
-
Data Analysis:
-
For the luciferase assay, express the results as a percentage of the activity observed in cells stimulated with LPS/TNF-α alone.
-
For Western blotting, quantify the band intensities and express the level of p65 phosphorylation as a ratio to total p65.
-
Data Presentation:
| Treatment Group | NF-κB Reporter Activity (% of Stimulated Control) | p-p65 / Total p65 Ratio (Fold Change) |
| Unstimulated Control | Baseline Value | 1.0 |
| Stimulated Control (LPS/TNF-α) | 100% | Maximal Value |
| 4-MI (1 µM) + Stimulant | Experimental Value | Experimental Value |
| 4-MI (10 µM) + Stimulant | Experimental Value | Experimental Value |
| 4-MI (50 µM) + Stimulant | Experimental Value | Experimental Value |
NF-κB Signaling Pathway Diagram
Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.
STAT3 Signaling Pathway Analysis
Application: To assess the influence of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is involved in cell growth, differentiation, and survival, and is often dysregulated in cancer and inflammatory diseases.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Use a cell line known to have an active STAT3 pathway, such as cancer cell lines (e.g., U2OS) or immune cells.
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) (20 ng/mL), for 15-30 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3.
-
Use appropriate secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total STAT3.
-
Calculate the ratio of phosphorylated STAT3 to total STAT3 for each condition.
-
Express the results as a fold change relative to the stimulated control.
-
Data Presentation:
| Treatment Group | p-STAT3 / Total STAT3 Ratio (Fold Change) |
| Unstimulated Control | 1.0 |
| Stimulated Control (IL-6) | Maximal Value |
| 4-MI (1 µM) + IL-6 | Experimental Value |
| 4-MI (10 µM) + IL-6 | Experimental Value |
| 4-MI (50 µM) + IL-6 | Experimental Value |
STAT3 Signaling Pathway Diagram
Overview of the JAK-STAT3 signaling pathway, highlighting a potential point of modulation by this compound.
DNA Damage and Repair Assay (Comet Assay)
Application: To evaluate the potential of this compound to induce DNA damage or to modulate the cellular response to a known DNA damaging agent. The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., human lymphocytes or a cancer cell line like K562).
-
Treat cells with varying concentrations of this compound alone to assess its genotoxicity.
-
In a separate experiment, pre-treat cells with this compound for a specified time, followed by exposure to a known DNA damaging agent (e.g., hydrogen peroxide or UV radiation) to assess its effect on DNA repair.
-
-
Comet Assay Procedure:
-
Embed the treated cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, tail intensity, and tail moment (tail length × % DNA in the tail).
-
Data Presentation:
| Treatment Group | Average Tail Moment (Arbitrary Units) | % DNA in Tail |
| Untreated Control | Baseline Value | Baseline Value |
| 4-MI (10 µM) | Experimental Value | Experimental Value |
| 4-MI (100 µM) | Experimental Value | Experimental Value |
| DNA Damage Control (e.g., H₂O₂) | Maximal Value | Maximal Value |
| 4-MI + H₂O₂ | Experimental Value | Experimental Value |
Logical Flow of DNA Damage and Repair Assessment
Decision tree for investigating the genotoxic and DNA repair-modulating effects of this compound.
In Vivo Experimental Design for 4-Methylindole Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylindole (4-MI), also known as skatole, is a heterocyclic organic compound that occurs naturally in mammalian feces and has a strong fecal odor. It is also found in coal tar and is produced during the Maillard reaction in certain foods. Exposure to 4-MI has been linked to various toxicological effects, including lung, liver, and neurotoxicity. This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to investigate the toxicological effects of 4-MI in animal models.
I. Animal Models and Experimental Design
Table 1: Summary of In Vivo Experimental Designs for this compound (4-MI) Studies
| Parameter | Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference(s) |
| Carcinogenicity | F344/N Rats | Feed | Males: 625, 1,250, or 2,500 ppm; Females: 1,250, 2,500, or 5,000 ppm | 106 weeks | Equivocal evidence of carcinogenic activity in female rats (mononuclear cell leukemia). Nonneoplastic lesions in the liver.[1] | [1] |
| Carcinogenicity | B6C3F1 Mice | Feed | 312, 625, or 1,250 ppm | 106 weeks | Clear evidence of carcinogenic activity (alveolar/bronchiolar neoplasms).[1] | [1] |
| Lung Toxicity | CD-1 Mice | Intraperitoneal | Not specified | 2 to 360 hours | Damage to Type I alveolar epithelial cells and capillary endothelial cells, leading to pulmonary edema.[2][3] | [2][3] |
| Lung Toxicity | Rats | Intraperitoneal | 250 mg/kg | 12 hours to 2 weeks | Clara cell injury, mucus hyperplasia, and type I alveolar epithelial cell necrosis.[4] | [4] |
| Hepatotoxicity | SD Rats | Intraperitoneal | 5.40 g/kg/day | 7 days | Increased ALT and decreased AST levels, indicating liver damage.[5] | [5] |
| Neurotoxicity | NMRI Mice | Oral Gavage | 70, 150, 200 mg/kg | 14 days | Increased locomotor activity, anxiety, and memory disorder.[6] | [6] |
II. Experimental Protocols
A. This compound Administration
1. Oral Gavage: This is a common route for precise dosing.
-
Materials:
-
This compound (4-MI)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal balance
-
Gavage needles (appropriate size for the animal)
-
Syringes
-
-
Protocol:
-
Prepare the desired concentration of 4-MI in the chosen vehicle. Ensure complete dissolution; sonication may be necessary.
-
Weigh each animal to calculate the exact volume to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully over the tongue and into the esophagus.
-
Slowly administer the 4-MI solution.
-
Monitor the animal for any signs of distress after administration.
-
2. Feed Administration: Suitable for chronic exposure studies.
-
Materials:
-
This compound (4-MI)
-
Powdered animal feed
-
Mixer
-
-
Protocol:
-
Calculate the amount of 4-MI needed to achieve the desired concentration (in ppm) in the feed.
-
Thoroughly mix the 4-MI with a small amount of feed first, then gradually incorporate it into the total batch of feed to ensure uniform distribution.
-
Provide the medicated feed to the animals ad libitum.
-
Monitor food consumption to estimate the daily dose of 4-MI intake.
-
3. Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism.
-
Materials:
-
This compound (4-MI)
-
Sterile vehicle (e.g., saline, corn oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Protocol:
-
Prepare a sterile solution of 4-MI in the chosen vehicle.
-
Weigh each animal to calculate the injection volume.
-
Gently restrain the animal, exposing the lower abdominal quadrant.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions.
-
B. Histopathological Analysis
-
Materials:
-
10% neutral buffered formalin
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (H&E) stains
-
Microscope
-
-
Protocol:
-
Tissue Fixation: Immediately after euthanasia, collect the target organs (lungs, liver, brain) and fix them in 10% neutral buffered formalin for at least 24 hours. For lungs, it is recommended to inflate them with formalin through the trachea to prevent alveolar collapse.[7]
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for pathological changes such as inflammation, necrosis, cellular infiltration, and architectural changes.
-
C. Immunohistochemistry (IHC) for Inflammatory Markers
-
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies against inflammatory markers (e.g., TNF-α, IL-6, NF-κB p65)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
-
-
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.
-
Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Quantify the staining intensity and distribution using a microscope and image analysis software.
-
D. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., TNF-α, IL-6)
-
Serum, plasma, or tissue homogenate samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
-
-
Protocol:
-
Sample Preparation: Prepare standards and samples in duplicate.
-
Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP to each well and incubate for 20-30 minutes in the dark.[8]
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate until the desired color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
E. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Materials:
-
Tissue samples (lung, liver, brain)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
-
-
Protocol:
-
RNA Extraction: Isolate total RNA from tissue samples according to the manufacturer's protocol.[9] Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system. The typical cycling conditions include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10][11]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[12] Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., GAPDH, β-actin).
-
III. Signaling Pathways and Visualization
A. 4-MI-Induced Lung Toxicity Signaling Pathway
This compound requires metabolic activation by Cytochrome P450 (CYP) enzymes, primarily in the lungs, to exert its toxic effects. This process is regulated by the Aryl Hydrocarbon Receptor (AhR) and leads to oxidative stress and inflammation.
Caption: 4-MI is metabolized by CYP450 to a reactive intermediate, inducing lung toxicity via AhR, NF-κB, and Nrf2 pathways.
B. 4-MI-Induced Hepatotoxicity Signaling Pathway
In the liver, 4-MI-induced toxicity is associated with oxidative stress, leading to the activation of MAPK and NF-κB signaling pathways, which promote inflammation and apoptosis. The Nrf2 pathway is a key protective mechanism against this oxidative damage.
Caption: 4-MI induces hepatotoxicity through oxidative stress, activating MAPK, NF-κB, and apoptotic pathways.
C. 4-MI-Induced Neurotoxicity Signaling Pathway
The neurotoxic effects of 4-MI involve the activation of microglia and astrocytes, leading to neuroinflammation and neuronal damage. This process is mediated by the release of pro-inflammatory cytokines and reactive oxygen species.
Caption: 4-MI induces neurotoxicity by activating microglia and astrocytes, leading to neuroinflammation and neuronal damage.
D. Experimental Workflow for In Vivo 4-MI Study
The following diagram outlines a typical workflow for an in vivo study investigating the toxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 5. Maternal immune activation results in complex microglial transcriptome signature in the adult offspring that is reversed by minocycline treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Is Activated in Cholestasis and Functions to Reduce Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental Mechanisms of Neurodevelopmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocytic DLL4-NOTCH1 signaling pathway promotes neuroinflammation via the IL-6-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFLDO induces apoptosis in hepatic cancer cells by caspase activation in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis and Its Suppression in Hepatocytes Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Alleviates Diet-Induced Hepatic Steatosis and Inflammation in a Manner Involving Myeloid Cell 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 4-Methylindole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the reaction yield of 4-Methylindole synthesis. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole (B1671886) synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Fischer indole synthesis of this compound can stem from several factors. Key areas to investigate include the purity of starting materials, the choice and concentration of the acid catalyst, and the reaction temperature and time.
-
Purity of Starting Materials: Ensure the m-tolylhydrazine (B1362546) and the ketone or aldehyde used are of high purity, as impurities can lead to undesirable side reactions.[1]
-
Acid Catalyst: The selection and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2] The optimal catalyst and its concentration often need to be determined empirically for this specific synthesis.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final this compound product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC during the synthesis of this compound. What are the potential side products?
The formation of multiple products is a common issue. Besides the desired this compound, several side products can be generated, complicating purification.
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed.
-
Aldol (B89426) Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.
-
N-N Bond Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline (B41778) and other cleavage products.[3]
-
Friedel-Crafts Products: Strong acids may cause undesired electrophilic aromatic substitution reactions.
To minimize side product formation, careful control of reaction conditions, such as temperature and the choice of a milder acid catalyst, is recommended.
Q3: What are the advantages of the Leimgruber-Batcho synthesis for preparing this compound?
The Leimgruber-Batcho synthesis offers several advantages, making it a popular alternative to the Fischer indole synthesis for preparing 4-substituted indoles.
-
High Yields and Mild Conditions: This method is known for proceeding in high chemical yields under relatively mild conditions.[4]
-
Readily Available Starting Materials: The synthesis starts from o-nitrotoluenes, which are often commercially available or easily prepared.[4]
-
Regiospecificity: It allows for the synthesis of indoles with substituents at specific positions (4, 5, 6, or 7) without the need for separating troublesome isomers.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure starting materials (m-tolylhydrazine or carbonyl compound).2. Incorrect acid catalyst or concentration.3. Suboptimal reaction temperature (too low or too high).4. Presence of electron-withdrawing groups on the phenylhydrazine (B124118) hindering the reaction.[5] | 1. Purify starting materials before use.2. Screen different Brønsted and Lewis acids and vary their concentrations.3. Optimize the reaction temperature by monitoring with TLC.4. Use harsher reaction conditions (stronger acid, higher temperature) if necessary. |
| Multiple Products Observed on TLC | 1. Formation of regioisomers with unsymmetrical ketones.2. Side reactions such as aldol condensation or N-N bond cleavage.3. Decomposition of the product under harsh acidic conditions. | 1. Use a symmetrical ketone if possible. If not, optimize the acid catalyst and concentration to improve regioselectivity.2. Employ milder reaction conditions (lower temperature, weaker acid).3. Neutralize the reaction mixture promptly upon completion. |
| Difficulty in Product Purification | 1. Presence of multiple, closely-eluting side products.2. The product may be sensitive to the acidic nature of silica (B1680970) gel during column chromatography. | 1. Optimize reaction conditions to minimize side product formation. Consider alternative purification methods like recrystallization or preparative HPLC.2. Neutralize silica gel with a triethylamine (B128534) solution before chromatography or use an alternative stationary phase like alumina. |
Experimental Protocols
Fischer Indole Synthesis of this compound (General Procedure)
This protocol outlines a general procedure for the Fischer indole synthesis. The specific amounts of reagents and reaction conditions should be optimized for the synthesis of this compound.
Materials:
-
m-Tolylhydrazine
-
Acetone (or another suitable ketone/aldehyde)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction): In a round-bottom flask, dissolve m-tolylhydrazine and the carbonyl compound in a suitable solvent. Heat the mixture to form the hydrazone. The reaction can often proceed directly without isolating the hydrazone.
-
Cyclization: Add the acid catalyst to the reaction mixture.
-
Heating: Heat the mixture under reflux, monitoring the progress by TLC. The optimal temperature and time will depend on the specific substrates and catalyst used.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Leimgruber-Batcho Indole Synthesis of this compound
This method proceeds via the formation of an enamine from 2-methyl-6-nitrotoluene, followed by reductive cyclization.
Step 1: Enamine Formation
-
React 2-methyl-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine. The mildly acidic methyl group of the nitrotoluene will react to form the enamine.[4]
Step 2: Reductive Cyclization
-
The resulting enamine is then subjected to reductive cyclization to form this compound.[4] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[4]
Data Presentation
Optimization of Reaction Conditions for Indole Synthesis (Illustrative)
The following table illustrates how quantitative data for the optimization of this compound synthesis could be presented. Note: The following data is illustrative for indole synthesis in general and should be adapted and optimized specifically for this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (20) | Toluene | 110 | 8 | 35 |
| 2 | In(OTf)₃ (20) | Toluene | 110 | 8 | 76 |
| 3 | p-TsOH (20) | Toluene | 110 | 8 | Low |
| 4 | H₂SO₄ (20) | Toluene | 110 | 8 | Low |
| 5 | In(OTf)₃ (20) | Neat | 110 | 8 | 85 |
| 6 | In(OTf)₃ (20) | Toluene | 80 | 8 | 51 |
Mandatory Visualizations
Experimental Workflow for Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.
References
Troubleshooting low solubility of 4-Methylindole in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 4-Methylindole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally considered to have low solubility in water. Its estimated aqueous solubility is approximately 616.2 mg/L at 25°C.[1] However, it is readily soluble in organic solvents such as ethanol (B145695), ethyl ether, and acetone.[2]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This is a common issue for compounds with low aqueous solubility. When a concentrated stock of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound is poorly soluble in water, it precipitates out of the solution. This is often referred to as "antisolvent precipitation."
Q3: How does pH affect the solubility of this compound?
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has a predicted pKa of approximately 17.36, indicating it is a very weak acid.[3] In typical physiological pH ranges (around 7.4), it will exist in its neutral, less soluble form. Altering the pH to more extreme acidic or basic conditions might slightly increase its solubility, but due to its high pKa, the effect within a biologically compatible pH range is expected to be minimal.
Q4: What are co-solvents and how can they help dissolve this compound?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. By reducing the overall polarity of the solvent mixture, co-solvents like ethanol and DMSO can help keep hydrophobic compounds like this compound in solution.
Q5: Are there any known biological signaling pathways activated by this compound?
Yes, this compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] Upon binding, it activates the AhR signaling pathway, which is involved in the regulation of genes encoding for xenobiotic metabolizing enzymes, such as cytochrome P450s.
Troubleshooting Low Solubility
This section provides a step-by-step guide to troubleshoot and overcome common issues related to the low aqueous solubility of this compound during in vitro experiments.
Problem: Precipitation Observed Upon Dilution of Stock Solution
Visual Cue: The solution turns cloudy or you can see visible particles after adding the this compound stock solution to your aqueous buffer or cell culture medium.
Troubleshooting Workflow:
References
- 1. 4-methyl indole, 16096-32-5 [thegoodscentscompany.com]
- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 16096-32-5 [m.chemicalbook.com]
- 4. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of 4-Methylindole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Methylindole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation from exposure to light, air (oxygen), and heat.[1][2] It is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] A noticeable color change in the solution often indicates degradation, which is typically due to oxidation.
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To maximize stability, this compound and its solutions should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures of 2-8°C.[3] For long-term storage, it is advisable to keep the compound in a tightly sealed container.
Q3: Can I use antioxidants to prevent the degradation of this compound in my experiments?
A3: Yes, incorporating antioxidants can be an effective strategy to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[4] It functions by preventing free radical-mediated oxidation.[4]
Q4: I am observing multiple peaks in my HPLC analysis of a this compound solution that was initially pure. What could be the cause?
A4: The appearance of multiple peaks in an HPLC chromatogram of a previously pure this compound solution is a strong indicator of degradation. These additional peaks represent degradation products. To confirm this, you can perform a forced degradation study to identify the potential degradants under various stress conditions.
Q5: Is this compound known to be active in any specific signaling pathways?
A5: Yes, this compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR).[5][6][7] It acts as an agonist, meaning it can activate the receptor and induce downstream signaling events, such as the expression of target genes like CYP1A1.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown | Oxidation of this compound due to exposure to air or light.[1] | Prepare fresh solutions and store them under an inert atmosphere (e.g., argon) in amber vials to protect from light. Consider adding an antioxidant like BHT to the solvent. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or methanol (B129727) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of this compound in the experimental medium during the assay. | Minimize the exposure of the solution to light and air during the experiment. Prepare fresh dilutions from a stable stock solution immediately before use. If the experiment is lengthy, consider the stability of this compound under your specific assay conditions by running a time-course stability check. |
| Loss of potency of stock solution | Improper storage conditions leading to gradual degradation over time. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage, protected from light. Confirm the concentration of older stock solutions before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Butylated hydroxytoluene (BHT)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 60°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in methanol.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Protocol 2: Preparation and Storage of Stabilized this compound Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials
Procedure:
-
Preparation of Stabilized Solvent: Prepare a 0.01% (w/v) solution of BHT in DMSO.
-
Dissolving this compound: Dissolve the desired amount of this compound in the BHT-containing DMSO to prepare a concentrated stock solution.
-
Inert Atmosphere: Purge the vial containing the stock solution with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace any air.
-
Storage: Tightly cap the vial and store it at 2-8°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.
Data Presentation
Table 1: Stability of this compound under Different Conditions
| Condition | Solvent/Medium | Temperature | Light/Air Exposure | Stability | Observations |
| Recommended Storage | Solid or in DMSO/Methanol | 2-8°C | Dark, Inert Atmosphere | Stable | No significant degradation observed. |
| Acid Hydrolysis | 0.1 M HCl | 60°C | N/A | Unstable | Degradation likely through polymerization. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | N/A | Potentially Unstable | Degradation may occur. |
| Oxidation | 3% H₂O₂ | Room Temperature | Dark | Unstable | Color change, formation of oxidative products. |
| Photodegradation | Methanol | Room Temperature | Light Exposure | Unstable | Formation of photolytic degradation products. |
| Thermal Stress | Solid | 60°C | N/A | Potentially Unstable | Degradation may occur over extended periods. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
- 1. This compound(16096-32-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 16096-32-5|4-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Common byproducts in 4-Methylindole synthesis and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methylindole. The following information is designed to help you identify and resolve issues related to byproducts and their removal, ensuring the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: I performed a Fischer indole (B1671886) synthesis to produce this compound from m-tolylhydrazine (B1362546), and my final product is a mixture of isomers. Why did this happen and how can I separate them?
A1: The Fischer indole synthesis is a powerful method for creating indoles, but it is known to produce regioisomers when using unsymmetrical starting materials like m-tolylhydrazine.[1][2] The reaction can proceed via two different cyclization pathways, leading to the formation of both this compound and its common byproduct, 6-methylindole (B1295342). The ratio of these isomers can be influenced by the acid catalyst and reaction conditions.[3]
Separating these isomers can be challenging due to their similar physical properties. However, it can be achieved through careful column chromatography or fractional crystallization.
Troubleshooting Isomer Formation:
-
Reaction Conditions: The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and reaction temperature can influence the isomer ratio.[4][5] Optimization of these parameters may favor the formation of the desired this compound.
-
Purification Strategy:
-
Column Chromatography: While challenging, separation is possible with a well-optimized system. High-performance liquid chromatography (HPLC) may be required for complete separation.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system. Multiple recrystallization steps may be necessary to achieve high purity.
-
Q2: What other byproducts, besides isomers, should I be aware of in this compound synthesis?
A2: Besides isomeric impurities, other byproducts can arise from side reactions or incomplete reactions. These can include:
-
Unreacted Starting Materials: Residual m-tolylhydrazine or the starting ketone/aldehyde may remain in the crude product.
-
Polymeric Materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of tar-like polymers.[6]
-
Side-Reaction Products: Depending on the specific synthesis route, other side reactions can occur. For example, in the Bischler-Möhlau synthesis, harsh reaction conditions can lead to a variety of unpredictable side products.[1]
Q3: My crude this compound product is a dark, oily substance. How can I purify it to a clean, crystalline solid?
A3: The dark color often indicates the presence of polymeric byproducts and other impurities. A multi-step purification strategy is often necessary.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the acid catalyst and other water-soluble impurities. This may involve neutralizing the reaction mixture with a base (e.g., sodium bicarbonate) and extracting the product into an organic solvent.[7]
-
Column Chromatography: This is a crucial step for removing the majority of byproducts. A silica (B1680970) gel column is commonly used. The choice of eluent is critical for good separation.
-
Recrystallization: After column chromatography, recrystallization can be used to obtain highly pure, crystalline this compound.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and 6-Methylindole by Column Chromatography
Problem: My TLC analysis shows two very close spots, and I am unable to get a clean separation of this compound and 6-methylindole using standard column chromatography conditions.
dot
Caption: Troubleshooting workflow for poor isomer separation.
Solutions:
-
Optimize Eluent System:
-
Start with a low-polarity solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity.
-
Experiment with different solvent systems. Toluene/ethyl acetate or dichloromethane (B109758)/hexane mixtures may provide better selectivity.
-
The ideal solvent system should give a clear separation of the two spots on a TLC plate.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased during the chromatography can significantly improve separation.
-
Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interaction, which can enhance separation.
-
Use Finer Silica Gel: Smaller particle size silica gel can improve resolution.
-
-
Preparative HPLC: If column chromatography is still insufficient, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power and can be used to separate the isomers effectively.
Issue 2: Product Decomposition or Tarry Byproduct Formation
Problem: My reaction mixture turns dark, and I isolate a significant amount of a tar-like substance, resulting in a low yield of this compound.
dot
Caption: Troubleshooting workflow for tar formation.
Solutions:
-
Temperature Control: Indole synthesis, particularly the Fischer method, can be exothermic. Overheating can lead to polymerization and decomposition.[1] Maintain a consistent and lower reaction temperature.
-
Acid Concentration: High concentrations of strong acids can promote side reactions. Try reducing the amount of acid or switching to a milder Lewis acid like zinc chloride.[4]
-
Reaction Time: Prolonged exposure to acidic conditions can degrade the product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of crude this compound containing isomeric and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Toluene (distilled)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
If separation is not sufficient, a shallow gradient of increasing ethyl acetate concentration can be employed. For example, starting with 100% hexane and gradually increasing to 5% ethyl acetate.
-
-
Fraction Analysis: Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound after initial purification by chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., hexane, heptane (B126788), or a mixture of ethanol (B145695) and water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your this compound in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold. Hexane or heptane are good starting points. A mixed solvent system like ethanol/water can also be effective.[8]
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
The following table summarizes common byproducts and recommended removal methods.
| Byproduct | Common Synthesis Route | Typical Removal Method | Notes |
| 6-Methylindole | Fischer Indole Synthesis | Column Chromatography (gradient elution), Preparative HPLC, Fractional Crystallization | Separation is challenging due to similar polarity. |
| Unreacted m-tolylhydrazine | Fischer Indole Synthesis | Aqueous acid wash during work-up, Column Chromatography | Hydrazine is basic and can be removed with an acid wash. |
| Polymeric Tars | Fischer, Bischler-Möhlau | Column Chromatography | These are typically highly polar and will remain on the baseline of the TLC or at the top of the column. |
| Unreacted Starting Ketone/Aldehyde | All routes | Column Chromatography, Distillation (if volatile) | Generally have different polarities from the indole product. |
Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions may need to be optimized for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 8. Indole synthesis [organic-chemistry.org]
Technical Support Center: Improving the Stability of 4-Methylindole for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 4-Methylindole for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation primarily due to three factors:
-
Oxidation: The electron-rich indole (B1671886) ring is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of the compound.
-
Extreme pH: Strong acidic or basic conditions can catalyze the hydrolysis and degradation of the indole structure.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8°C). For long-term storage, temperatures of -20°C or -80°C are even better.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q3: How should I prepare and store solutions of this compound?
A3: The stability of this compound is lower in solution compared to its solid form. Therefore, it is crucial to follow these guidelines:
-
Solvent Selection: For stock solutions, use anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). For aqueous buffers, maintain a pH close to neutral (pH 6-8) to prevent acid- or base-catalyzed degradation.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution needs to be stored, prepare it in a high-quality anhydrous solvent.
-
Storage of Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and minimize exposure to air and light.
Q4: Can I use antioxidants to improve the stability of this compound solutions?
A4: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants that can be considered include butylated hydroxytoluene (BHT), ascorbic acid, and α-tocopherol. It is recommended to test a small sample first to ensure compatibility with your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration of Solid this compound (Yellowing or Browning) | 1. Oxidation: Exposure to air. 2. Photodegradation: Exposure to light. 3. Impurities: Presence of residual catalysts or solvents from synthesis. | 1. Minimize Air Exposure: Store the solid under an inert atmosphere (argon or nitrogen). Repackage bulk quantities into smaller, tightly sealed vials for single use. 2. Protect from Light: Store in an amber vial or in a dark location. 3. Assess Purity: Verify the purity of the material using a suitable analytical method like HPLC. If impurities are suspected, consider purification by recrystallization. |
| Precipitation of this compound in Aqueous Solution | 1. Low Solubility: this compound has low solubility in water. 2. pH Shift: A change in the pH of the buffer can affect solubility. 3. Solvent Evaporation: Partial evaporation of a co-solvent from an aqueous mixture. | 1. Use Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. Control pH: Buffer the aqueous solution to a pH where this compound is most soluble and stable (typically near neutral). 3. Seal Vials: Ensure that vials containing solutions are tightly sealed to prevent solvent evaporation. |
| Appearance of New Peaks in HPLC Chromatogram of a Stored Solution | 1. Degradation: The compound has degraded over time. 2. Contamination: The solution has been contaminated. | 1. Confirm Degradation: Use a mass spectrometer coupled with the HPLC to identify the new peaks as degradation products. 2. Prepare Fresh Solutions: Always prepare solutions fresh from solid material for critical experiments. 3. Review Storage Conditions: Ensure that solutions are stored under the recommended conditions (low temperature, protected from light, under inert gas if necessary). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours. Then, prepare a 0.5 mg/mL solution in acetonitrile.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution of this compound in acetonitrile to a photostability chamber with both UV and visible light for 24 hours. Prepare a control sample wrapped in aluminum foil and stored at the same temperature.
3. Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stabilization of this compound Solution with Butylated Hydroxytoluene (BHT)
This protocol describes how to prepare a stabilized stock solution of this compound using BHT as an antioxidant.
1. Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
2. Procedure:
-
Prepare a 100 mM stock solution of BHT in anhydrous DMSO.
-
In a separate amber vial, weigh the desired amount of this compound.
-
Add the required volume of anhydrous DMSO to dissolve the this compound to the desired concentration (e.g., 10 mg/mL).
-
To the this compound solution, add the BHT stock solution to a final concentration of 100 µM.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Tightly seal the vial with the PTFE-lined cap.
-
Store the stabilized solution at -20°C or -80°C.
Protocol 3: Stability-Indicating HPLC Method for this compound
This reverse-phase HPLC method can be used to assess the purity of this compound and to monitor its degradation.[1]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water. For Mass Spectrometry applications, replace phosphoric acid with formic acid.[1]
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main this compound peak and any impurity or degradation peaks.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different storage conditions. Note: This data is for illustrative purposes and should be confirmed by in-house stability studies.
| Storage Condition | Solvent | Time | % Degradation (Hypothetical) | Appearance |
| Solid, 2-8°C, Dark, Inert Atmosphere | N/A | 12 months | < 1% | No change |
| Solid, 25°C, Dark, Air | N/A | 6 months | 5-10% | Slight yellowing |
| Solid, 25°C, Light, Air | N/A | 1 month | 15-25% | Significant browning |
| Solution, -20°C, Dark | DMSO | 6 months | < 2% | Clear, colorless |
| Solution, 4°C, Dark | DMSO | 1 month | 5-8% | Faint yellow |
| Solution, 25°C, Dark | DMSO | 1 week | 10-15% | Yellow to light brown |
| Solution, 25°C, Light | Acetonitrile | 24 hours | > 30% | Brown solution |
Degradation Pathways
The degradation of this compound primarily proceeds through oxidation and photodegradation. The indole ring is susceptible to attack by reactive oxygen species, leading to the formation of various oxidized products. Photodegradation can involve complex radical-mediated pathways.
References
Technical Support Center: 4-Methylindole Synthesis Scale-Up
Welcome to the technical support center for 4-Methylindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production from the lab to industrial volumes. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of this compound synthesis, with a focus on the widely used Fischer Indole (B1671886) Synthesis.
Q1: My this compound synthesis yield dropped significantly after moving from a 1L to a 20L reactor. What are the most common causes?
A drop in yield during scale-up is a frequent challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. This can promote the formation of side products and the degradation of starting materials or the final product.[1][2]
-
Exothermic Events: The cyclization step of the Fischer indole synthesis is often exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition. The challenge is magnified during scale-up because the ratio of surface area (for heat exchange) to volume decreases, making heat removal less efficient.[1][2]
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction or catalyst performance on a larger scale.[2][3][4]
-
Changes in Reagent Addition Rates: The rate of addition for reagents, easily controlled in the lab, can have a profound impact on the reaction profile at scale. A slow, controlled addition is crucial to manage the exotherm.[1]
Q2: How can I effectively control the temperature and prevent a thermal runaway during the cyclization step at a larger scale?
Effective temperature control is paramount for both safety and product purity.[1] Key strategies include:
-
Use of Jacketed Reactors: Employ a jacketed reactor with an efficient heat transfer fluid and a powerful cooling system.
-
Controlled Reagent Addition: Add the hydrazone intermediate to the hot acid catalyst slowly and dropwise. Using a syringe pump or a dropping funnel allows for precise control over the addition rate.[1]
-
Monitoring Internal Temperature: Always use a thermometer to monitor the internal reaction temperature, not just the jacket temperature.
-
Adequate Cooling Capacity: Ensure your cooling system is rated for the heat load of the reaction. Have an emergency cooling plan, such as a readily available ice bath, for unexpected temperature spikes.[1]
-
Consider Continuous Flow Synthesis: For industrial-scale production, continuous flow reactors offer significantly better heat transfer and temperature control compared to batch reactors, which can mitigate the risk of thermal runaways.[2]
Q3: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?
Tar formation is a common issue in Fischer indole synthesis, often exacerbated by the acidic conditions and high temperatures required.[2] Here are some strategies to mitigate it:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are common, Lewis acids such as zinc chloride (ZnCl₂) can sometimes offer better results with fewer side reactions.[1][2][3] Experimenting with different catalysts at the bench scale first is advisable.
-
Precise Temperature Control: As mentioned, prevent temperature spikes that can accelerate polymerization and degradation pathways.[1][2]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[2] Toluene is often used as it can serve as both the reaction and extraction solvent.[2]
-
Anhydrous Conditions: Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and key intermediates, leading to side reactions.[3]
Q4: My TLC plate shows multiple spots along with the desired this compound product. What are these impurities?
When using an unsymmetrical ketone or aldehyde with (m-tolyl)hydrazine, several byproducts can form:
-
Regioisomers: The primary impurity is often the isomeric 6-methylindole (B1295342), formed from the alternative mode of cyclization. The ratio of 4-methyl to 6-methylindole can be influenced by the acidity of the medium and steric effects.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual (m-tolyl)hydrazine or the carbonyl compound.
-
Degradation Products: Harsh acidic conditions or excessive heat can cause the indole product to decompose or polymerize.[1][3]
-
Side-Reaction Products: Electron-donating groups, like the methyl group on the hydrazine (B178648), can sometimes lead to N-N bond cleavage as a competing reaction pathway, preventing successful cyclization.[4][5]
Q5: What are the best techniques for purifying this compound on a large scale?
Purification can be challenging due to the presence of isomers and tarry byproducts.
-
Column Chromatography: While effective, silica (B1680970) gel chromatography can be costly and time-consuming at a large scale. It is often the best method to separate the 4-methyl and 6-methyl isomers if required.[3]
-
Recrystallization: This can be a suitable method for obtaining high-purity this compound, especially if the isomeric impurity is present in small amounts. However, it may lead to a lower recovery yield.[3]
-
Distillation: Vacuum distillation can be effective for separating the product from non-volatile tars and polymers. However, separating the 4-methyl and 6-methyl isomers by distillation is difficult due to their similar boiling points.
-
Aqueous Workup: A thorough workup involving extraction with an organic solvent (e.g., ethyl acetate (B1210297), toluene) and washing with brine or a basic solution (e.g., NaHCO₃) is crucial to remove the acid catalyst and other water-soluble impurities before further purification.[1][3]
Data Presentation: Scale-Up Parameter Comparison
The following table summarizes key parameters and challenges as the synthesis of this compound is scaled up.
| Parameter | Lab Scale (100 mL - 1 L) | Pilot Scale (10 L - 50 L) | Production Scale (100 L+) | Key Challenges & Solutions |
| Heat Transfer | High surface area to volume ratio; efficient heat dissipation with a simple ice bath. | Reduced surface area to volume ratio; requires jacketed reactor with efficient cooling. | Very low surface area to volume ratio; requires advanced cooling systems and precise control. | Challenge: Thermal runaway. Solution: Slow reagent addition, robust cooling, consider flow chemistry.[1][2] |
| Mixing | Efficient mixing with standard magnetic or overhead stirrers. | Requires powerful overhead stirring; potential for dead zones. | Baffles and specialized impellers needed for homogeneity. | Challenge: Localized hot spots, low reactant concentration. Solution: Optimize stirring speed and impeller design. |
| Reagent Addition | Manual addition via dropping funnel is common and effective. | Automated addition via pumps is necessary for control and safety. | Fully automated and integrated dosing systems are critical. | Challenge: Managing exotherm. Solution: Precise, slow addition rate controlled by internal temperature feedback.[1] |
| Typical Yield | 75-90% | 60-80% | 50-75% | Challenge: Yield drop. Solution: Optimize catalyst, temperature, and solvent; ensure high purity of starting materials.[3][4] |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Vacuum Distillation | Multi-stage Recrystallization, Distillation | Challenge: Isomer separation, cost. Solution: Optimize crystallization solvent system for selectivity. |
Experimental Protocols
The following is a representative protocol for the Fischer synthesis of this compound. Safety Note: This reaction involves strong acids and exothermic steps. Always conduct a thorough risk assessment and use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]
Synthesis of this compound via Fischer Indole Synthesis
Step 1: Hydrazone Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (m-tolyl)hydrazine hydrochloride (1.0 eq) and propionaldehyde (B47417) (1.1 eq).
-
Add ethanol (B145695) as the solvent and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone. This intermediate can be used directly in the next step.
Step 2: Indole Cyclization
-
Equip a jacketed reactor with a mechanical stirrer, a thermometer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge the reactor with polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the PPA to 80-100 °C with stirring.
-
Dissolve the crude hydrazone from Step 1 in a minimal amount of a suitable solvent like toluene.
-
Add the hydrazone solution dropwise to the hot PPA via the dropping funnel. Crucially, monitor the internal temperature and control the addition rate to maintain a stable temperature and avoid a dangerous exotherm. [1]
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring by TLC for the formation of the indole product.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene) three times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key processes and troubleshooting logic for the scale-up of this compound synthesis.
Caption: A decision tree for troubleshooting common causes of low yield during synthesis scale-up.
Caption: The relationship between reactor scale, surface area, and thermal management challenges.
Caption: A simplified workflow diagram for the Fischer synthesis of this compound.
References
Reducing background noise in 4-Methylindole fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common issues in 4-Methylindole (skatole) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in a this compound fluorescence assay?
A1: High background fluorescence can originate from several sources:
-
Autofluorescence from biological samples: Cellular components such as NADH, flavins, and certain amino acids naturally fluoresce.
-
Media and reagents: Many cell culture media contain fluorescent compounds like phenol (B47542) red and components of fetal bovine serum (FBS).[1][2] Some buffers, particularly those containing phosphate (B84403), can also contribute to background or quench the fluorescence of indole (B1671886) compounds.
-
Consumables: Plastic labware, especially standard clear polystyrene plates, can exhibit significant autofluorescence.[3]
-
Contaminants: Impurities in solvents or reagents can be a source of unexpected fluorescence.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths for this compound can vary depending on the solvent. For quantification in biological samples using HPLC with fluorescence detection, an excitation wavelength of 280 nm and an emission wavelength of 352 nm has been successfully used.[4] It is always recommended to determine the optimal excitation and emission maxima empirically in your specific assay buffer.
Q3: How can I validate my this compound fluorescence assay?
A3: Assay validation ensures the reliability of your results. Key validation steps include:
-
Specificity: Confirm that the fluorescence signal is specific to this compound and not due to interfering compounds. This can be done by analyzing samples known to be free of this compound.
-
Linearity and Range: Establish a calibration curve with known concentrations of this compound to determine the linear range of the assay.
-
Accuracy and Precision: Assess the accuracy (closeness to the true value) and precision (reproducibility of measurements) by analyzing quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Troubleshooting Guides
High Background Fluorescence
High background can mask the specific signal from this compound, leading to poor sensitivity and inaccurate results.
| Possible Cause | Identification | Solution |
| Autofluorescent Media/Buffer | Measure the fluorescence of the media or buffer alone. | - Use phenol red-free media. - If possible, switch to a low-fluorescence buffer like HEPES or MOPS. - Prepare fresh, high-purity reagents. |
| Contaminated Reagents | Test individual reagent components for fluorescence. | - Use high-purity, fluorescence-grade solvents. - Prepare fresh solutions and store them properly to prevent degradation. |
| Fluorescent Labware | Measure the fluorescence of an empty well or cuvette. | - Use black, clear-bottom microplates for fluorescence assays to minimize background and crosstalk.[1][5] - For cuvette-based measurements, use quartz cuvettes. |
| Possible Cause | Identification | Solution |
| Cellular Autofluorescence | Image unstained cells or measure the fluorescence of a cell lysate without the target analyte. | - If using a microplate reader, utilize a bottom-read setting for adherent cells to minimize excitation of the overlying medium.[1] - Optimize cell density; too many cells can increase background. - For microscopy, consider using chemical quenching agents or photobleaching. |
| Non-specific Binding of Reagents | High signal in controls where only a subset of reagents is added. | - Ensure all washing steps are thorough to remove unbound fluorescent reagents. - Optimize the concentration of any fluorescent probes used. |
Low or No Signal
A weak or absent signal can be due to a variety of factors, from incorrect instrument settings to degradation of the analyte.
| Possible Cause | Identification | Solution |
| Incorrect Wavelength Settings | Verify the excitation and emission maxima for this compound in your specific buffer. | - Perform a wavelength scan to determine the optimal excitation and emission settings for your instrument and assay conditions. |
| Suboptimal Instrument Settings | Low signal despite correct wavelength settings. | - Increase the gain or integration time on the fluorescence reader, being mindful of also increasing the background noise.[5] |
| Quenching of Fluorescence | The signal decreases with the addition of certain sample components or buffer. | - Be aware that some buffer components, like phosphate ions, can quench indole fluorescence.[3] - Avoid high concentrations of potential quenching agents in your samples. |
| Degradation of this compound | Loss of signal over time. | - Prepare fresh standards and samples. - Store stock solutions of this compound protected from light and at an appropriate temperature. |
Data Presentation
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) |
| Cyclohexane (B81311) | 285 | 335 |
| Ethanol (B145695) | 285 | 348 |
| Acetonitrile (B52724):Water (Mobile Phase) | 280 | 350 |
Data for cyclohexane and ethanol are for 3-methylindole (B30407), which is structurally very similar to this compound.[6] Data for acetonitrile:water is for skatole (3-methylindole).[7]
Table 2: Common Sources of Autofluorescence in Biological Samples
| Source | Excitation Range (nm) | Emission Range (nm) |
| NADH | 340-360 | 440-460 |
| Flavins (FAD, FMN) | 430-450 | 520-540 |
| Collagen & Elastin | 360-400 | 440-480 |
| Phenol Red | ~440 | >550 |
| Fetal Bovine Serum (FBS) | Broad | Broad (peaks around 450 and 530) |
Experimental Protocols
Protocol: Quantification of this compound in Bacterial Culture Supernatant by HPLC with Fluorescence Detection
This protocol is adapted from methods used for the analysis of skatole in complex biological matrices.[4][8]
1. Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
2. Standard Curve Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). b. Create a series of dilutions in the mobile phase to generate a standard curve (e.g., 0.1 µM to 10 µM).
3. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detector Settings:
- Excitation: 280 nm
- Emission: 352 nm
4. Data Analysis: a. Integrate the peak area corresponding to this compound for both the standards and the samples. b. Plot the peak area of the standards against their known concentrations to generate a linear regression curve. c. Use the equation from the standard curve to calculate the concentration of this compound in the unknown samples.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General workflow for a this compound fluorescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid interference in 4-Methylindole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 4-Methylindole (skatole).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions.
Q1: I am observing co-elution of this compound and indole (B1671886) in my chromatogram. How can I resolve this?
Cause: Due to their similar chemical structures, this compound (also known as skatole or 3-methylindole) and indole often have very close retention times, particularly in reversed-phase chromatography, leading to poor resolution and inaccurate quantification.[1]
Solutions:
-
Chromatographic Optimization:
-
Mobile Phase Adjustment: Fine-tuning the mobile phase composition can enhance separation. Experiment with different organic solvent ratios (e.g., acetonitrile (B52724) vs. methanol) and adjust the pH to alter the selectivity between the two compounds.[1] A shallower gradient around the elution time of this compound and indole can also improve resolution.[1]
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column may offer different selectivity. Alternatively, switching to normal-phase chromatography using an aminopropylsilica column can significantly improve separation.[1]
-
-
Selective Detection:
-
Fluorescence Detection (FLD): Both this compound and indole are naturally fluorescent. By carefully selecting distinct excitation and emission wavelengths, it is possible to achieve selective detection and quantification even with partial chromatographic overlap.[1]
-
Mass Spectrometry (MS): Coupling your chromatography system with a mass spectrometer (GC-MS or LC-MS/MS) provides high selectivity. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can specifically detect and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern, effectively eliminating interference from co-eluting compounds like indole.[1]
-
Q2: My quantitative results for this compound are inconsistent and show poor recovery. What could be the cause?
Cause: This issue is often attributed to "matrix effects," where other components in the sample extract interfere with the analyte's signal, leading to either ion suppression or enhancement in the detector.[2][3] This is a common problem in complex matrices like biological tissues, food samples, and environmental extracts.[2][3][4]
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step to remove interfering matrix components before analysis. Various sorbents are available, and the choice will depend on the nature of the matrix and the analyte.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by testing different extraction solvents and pH conditions to selectively extract this compound while leaving interfering substances behind.[5]
-
Lipid Removal: For fatty matrices like pork fat, a lipid removal step is crucial. This can be achieved by precipitating lipids at low temperatures (e.g., -20°C) after extraction with an organic solvent like methanol.[1]
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as deuterium-labeled this compound (e.g., skatole-d3).[6] This standard will behave almost identically to the analyte during sample preparation and analysis, correcting for variations in signal intensity caused by matrix effects.[6]
-
Structural Analog Internal Standard: If a stable isotope-labeled standard is unavailable, a non-endogenous structural analog, such as 2-methylindole, can be used.[6]
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[7]
-
Q3: I'm seeing significant peak tailing for this compound in my HPLC analysis. How can I improve the peak shape?
Cause: Peak tailing for basic compounds like this compound can occur due to secondary interactions with residual acidic silanol (B1196071) groups on the silica-based column packing material.
Solutions:
-
Use a Modern, End-capped Column: Employ a high-purity silica (B1680970) column with advanced end-capping to minimize the availability of free silanol groups.
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. The TEA will interact with the active silanol sites, reducing their interaction with this compound and improving peak symmetry.[1]
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions. However, ensure the pH remains within the stable range for your column.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of this compound using different analytical methods.
Table 1: HPLC Method Performance
| Parameter | Matrix | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Skatole | Adipose Tissue | 98.9% | 4 | - | Dehnhard et al., 1993[2] |
| Indole | Adipose Tissue | 93.8% | 4 | - | Dehnhard et al., 1993[2] |
| Skatole | Liquid Fat | 99.72% | - | - | Enhanced HPLC Method for Boar Taint Quantification, 2023[4] |
Table 2: LC-MS/MS Method Performance
| Parameter | Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Psilocin | Human Plasma | ≥94.7% | - | - | Development and validation of an LC-MS/MS method..., 2021[8] |
| 4-HIAA | Human Plasma | ≥94.7% | - | - | Development and validation of an LC-MS/MS method..., 2021[8] |
| Multi-class Pharma. | Seawater | 95-108% | - | 1-50 | Validation and application of an LC-MS/MS method..., 2010[9] |
Note: Data for Psilocin and 4-HIAA (structurally related indoles) are included to provide a general indication of LC-MS/MS performance for similar compounds.
Experimental Protocols
Protocol 1: HPLC-FLD Analysis of this compound in Adipose Tissue
This protocol is adapted from Dehnhard et al., 1993.[2]
-
Sample Preparation:
-
Melt a sample of adipose tissue using a microwave oven.
-
Dissolve 100 µL of the resulting liquid fat in 1 mL of n-hexane.
-
Extract the this compound by adding an equal volume of acetonitrile-water (75:25, v/v) and vortexing thoroughly.
-
Centrifuge to separate the layers.
-
Collect the acetonitrile-water layer for analysis.
-
-
HPLC-FLD Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetic acid and isopropanol (B130326) (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
Fluorescence Detection: Set appropriate excitation and emission wavelengths for this compound.
-
Protocol 2: Sample Preparation for GC-MS or LC-MS/MS using an Internal Standard
This protocol provides a general workflow for more complex sample matrices.
-
Homogenization: Homogenize a known amount of the sample (e.g., 1 gram of tissue) in a suitable solvent (e.g., methanol).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., skatole-d3) to the homogenate.
-
Extraction:
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet solid debris.
-
-
Cleanup (if necessary):
-
For fatty matrices, perform lipid removal by freezing the extract.
-
For other complex matrices, consider using solid-phase extraction (SPE) to remove interferences.
-
-
Final Preparation:
-
Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the initial mobile phase of your chromatography system.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Preliminary Test of the Reduction Capacity for the Intestinal Adsorption of Skatole and Indole in Weaning Piglets by Pure and Coated Charcoal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vliz.be [vliz.be]
Technical Support Center: Optimizing Cell Viability in Experiments with High Concentrations of 4-Methylindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cell viability and obtain reliable results in your experiments involving high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it cytotoxic at high concentrations?
This compound, also known as skatole, is a heterocyclic organic compound.[1][2] At high concentrations, its cytotoxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2F1 and CYP1A1, which are expressed in lung and liver cells.[3] This process converts this compound into a reactive electrophilic intermediate, 3-methyleneindolenine, which can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.[3][4] This bioactivation can induce oxidative stress, mitochondrial dysfunction, and ultimately lead to apoptosis (programmed cell death).[5][6]
Q2: My this compound solution is precipitating in the cell culture medium. What can I do?
This compound has low aqueous solubility.[7] Precipitation in culture media is a common issue. Here are some troubleshooting steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol (B145695).[8] Store this stock in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]
-
Control Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5% for DMSO) and consistent across all experimental and control groups to avoid solvent-induced toxicity.[8]
-
Pre-warm Media: When preparing working dilutions, add the this compound stock solution to pre-warmed (37°C) culture medium.[9]
-
Stepwise Dilution: Perform serial dilutions to gradually lower the concentration, which can help prevent the compound from crashing out of solution.[9]
-
Use of Serum: The presence of serum, such as Fetal Bovine Serum (FBS), in the culture medium can aid in solubilizing hydrophobic compounds.[9]
Q3: How can I determine the appropriate concentration range of this compound for my experiments?
A crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Range-Finding Study: Start with a broad range of concentrations, for example, from 1 µM to 100 µM, using 10-fold serial dilutions.[8][10] This will help you identify a narrower, more effective concentration range for subsequent experiments.
-
Refined Dose-Response: Once you have an approximate range, perform a more detailed dose-response curve with a narrower range of concentrations to accurately determine the IC50 value.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Non-Toxic Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolic Activation to Toxic Intermediates | - Co-treatment with Antioxidants: Supplement the culture medium with antioxidants like N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or Glutathione (GSH) to scavenge reactive oxygen species (ROS) produced during this compound metabolism.[11][12][13] - Inhibition of Cytochrome P450: Pre-treat cells with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), to block the metabolic activation of this compound.[3][4] |
| Solvent Toxicity | - Verify Solvent Concentration: Ensure the final DMSO or ethanol concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[8] - Include Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent without this compound) to differentiate between compound and solvent toxicity.[8] |
| Compound Degradation | - Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock immediately before each experiment.[9] - Protect from Light: Store stock solutions and handle working solutions protected from light to prevent photodegradation. |
| Incorrect Seeding Density | - Optimize Seeding Density: Cells seeded at a very low density may be more susceptible to chemical insults. Determine the optimal seeding density for your cell line in the specific assay format.[14] |
Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | - Cell-Free Control: Incubate this compound with your viability assay reagent (e.g., MTT, XTT) in the absence of cells. A color change indicates direct chemical interaction, which would necessitate switching to an orthogonal assay. - Alternative Assays: Consider using a different viability assay that relies on a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).[15][16] |
| Variable Cell Health | - Consistent Cell Passaging: Use cells from a similar passage number for all experiments, as cell characteristics can change over time in culture. - Monitor Cell Morphology: Regularly inspect your cells under a microscope to ensure they are healthy and free of contamination before starting an experiment. |
| Edge Effects in Multi-well Plates | - Proper Plate Sealing: Ensure multi-well plates are properly sealed to minimize evaporation from the outer wells, which can concentrate the compound and affect results. - Avoid Outer Wells: If edge effects persist, avoid using the outermost wells of the plate for experimental samples. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
Note: The following data is illustrative and intended to provide a general understanding of the cytotoxic potential of this compound. Actual IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.
| Cell Line | Cell Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| A549 | Human Lung Carcinoma | 48 | ~ 50 - 100 |
| HepG2 | Human Liver Hepatocellular Carcinoma | 48 | ~ 75 - 150 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | > 200 |
| HaCaT | Human Keratinocyte (Normal) | 48 | > 200 |
Table 2: Recommended Starting Concentrations for Co-treatment with Antioxidants
| Antioxidant | Recommended Starting Concentration Range (for co-treatment) | Notes |
| N-acetylcysteine (NAC) | 1 - 10 mM | A precursor to glutathione, helps replenish intracellular antioxidant levels.[11] |
| α-tocopherol (Vitamin E) | 5 - 20 µM | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[17] |
| Glutathione (GSH) | 1 - 5 mM | A major intracellular antioxidant that directly scavenges ROS.[12] |
| Catalase | 100 - 500 U/mL | An enzyme that catalyzes the decomposition of hydrogen peroxide.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in sterile DMSO to create intermediate stock concentrations.
-
Prepare Final Working Solutions: Add the intermediate DMSO dilutions to pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%. Mix gently by inverting the tube.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[19]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Co-treatment with Antioxidants
-
Prepare Antioxidant Solutions: Prepare stock solutions of the desired antioxidant (e.g., NAC, Vitamin E) in an appropriate solvent and sterilize by filtration.
-
Co-treatment: When preparing the final working solutions of this compound in the cell culture medium (as in Protocol 1, Step 4), add the antioxidant to the medium to achieve the desired final concentration.
-
Treatment: Add the medium containing both this compound and the antioxidant to the cells and proceed with the experiment as you would for single-compound treatment.
-
Controls: Include controls for the antioxidant alone to ensure it does not affect cell viability at the concentration used.
Mandatory Visualizations
Metabolic activation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylindole metabolites induce lung CYP1A1 and CYP2F1 enzymes by AhR and non-AhR mechanisms, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-methylcatechol-Induced Oxidative Stress Induces Intrinsic Apoptotic Pathway in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Welcome to the technical support center for 4-Methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as skatole, is a heterocyclic organic compound. In research, it is often used as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating various biological processes.[1][2][3][4] It is also studied for its role in toxicology and as a potential modulator of cellular pathways.
Q2: What are the key safety precautions to take when handling this compound?
This compound can cause skin and eye irritation.[5] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Q3: How should this compound be stored?
This compound is sensitive to light and air and can undergo color change upon exposure.[6] It should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guide
Solubility and Solution Preparation
Q1: I'm having trouble dissolving this compound for my cell culture experiment. What should I do?
This compound is practically insoluble in water.[6] For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[7][8][9]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO to minimize the final concentration of the organic solvent in your experiment.[10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[7]
-
Dissolution Technique: If the compound does not dissolve readily in DMSO at room temperature, gentle warming (up to 37°C) or brief sonication can be applied.[10][11] Ensure the compound is fully dissolved before further dilution.
Q2: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.
-
Reduce Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration.
-
Increase DMSO Percentage (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of its potential effects on your cells.
-
Use a Surfactant: In some cases, a small amount of a biocompatible surfactant, like Tween® 80, can help maintain solubility.
-
Vortex While Diluting: Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and precipitation.
Stability and Degradation
Q1: I'm seeing inconsistent results in my experiments over time. Could my this compound be degrading?
Yes, this compound can degrade, leading to variability in experimental outcomes.
-
Light and Air Sensitivity: As mentioned, this compound is sensitive to light and air.[6] Always store stock solutions and working solutions protected from light (e.g., in amber tubes or tubes wrapped in foil) and tightly sealed.
-
pH Sensitivity: Indole (B1671886) compounds can be unstable under acidic conditions.[12] If your experimental buffer is acidic, consider the stability of this compound over the duration of your experiment. Prepare fresh solutions for each experiment if stability is a concern.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution by aliquoting it into smaller, single-use volumes.
Synthesis and Purification
Q1: My Fischer indole synthesis of a this compound derivative is giving a low yield. What are the common causes?
The Fischer indole synthesis is a robust method, but several factors can lead to low yields.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the strength of the acid catalyst.[6] These parameters often require empirical optimization for each specific substrate.
-
Purity of Starting Materials: Impurities in the starting phenylhydrazine (B124118) or the ketone/aldehyde can lead to side reactions and reduce the yield of the desired indole.[6]
-
Side Reactions: Aldol condensation of the carbonyl compound can be a significant side reaction, especially under strong acidic conditions.[13]
-
N-N Bond Cleavage: In some cases, particularly with electron-rich systems, the N-N bond of the hydrazone intermediate can cleave, preventing the desired cyclization.[13][14]
Q2: I'm having difficulty purifying my synthesized this compound derivative by column chromatography.
Purification of indole derivatives can sometimes be challenging due to their polarity and potential for tailing on silica (B1680970) gel.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A common starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). Adding a small amount of a polar modifier like methanol (B129727) may be necessary.
-
Use of Triethylamine (B128534): If your compound has a basic nitrogen, adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can help to reduce tailing on the silica gel.
-
Alternative Stationary Phases: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina (B75360) or reverse-phase C18 silica.
Analytical Methods (HPLC & GC-MS)
Q1: I'm seeing peak tailing and variable retention times in my HPLC analysis of this compound. What could be the issue?
These are common issues in HPLC that can often be resolved with systematic troubleshooting.
-
Peak Tailing:
-
Secondary Interactions: The basic nitrogen on the indole ring can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, causing tailing. Using a base-deactivated column or adding a small amount of a basic modifier (like triethylamine) to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
-
Variable Retention Times:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[15]
-
Pump Issues: Check for leaks or air bubbles in the pump, which can cause flow rate fluctuations.[3][15]
-
Q2: I'm having trouble getting a good signal for this compound in my GC-MS analysis.
Optimizing GC-MS parameters is crucial for achieving good sensitivity and peak shape.
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of this compound without causing thermal degradation.
-
Column Choice: A low- to mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is typically suitable for the analysis of indole derivatives.
-
Carrier Gas Flow Rate: The carrier gas flow rate should be optimized for your specific column dimensions to ensure good chromatographic resolution and sensitivity.
-
Source Temperature: The ion source temperature can affect the fragmentation pattern and sensitivity. This parameter may need to be optimized.[16]
-
System Cleanliness: Active sites in the inlet liner or contamination in the ion source can lead to poor peak shape and low signal intensity. Regular maintenance, including changing the liner and cleaning the ion source, is important.
Biological Assays
Q1: I'm seeing unexpected results in my cell viability assay (e.g., MTT assay) with this compound.
This compound, like other indole compounds, can potentially interfere with certain types of cell viability assays.
-
MTT Assay Interference: Some compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false-positive signal (an apparent increase in cell viability).[17][18][19][20][21] It is crucial to include a "no-cell" control where this compound is added to the assay medium without cells to check for direct MTT reduction.
-
Alternative Viability Assays: If interference is suspected, consider using an alternative viability assay that relies on a different mechanism, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
Q2: My cells are showing signs of stress or toxicity even at low concentrations of this compound. What could be the cause?
While this compound is often used to study specific signaling pathways, it can also induce cellular stress and toxicity.
-
Cytotoxicity: this compound can be cytotoxic at higher concentrations. It is important to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.
-
Activation of Stress Pathways: this compound can activate cellular stress responses, which may contribute to its observed effects.
-
Off-Target Effects: Like any small molecule, this compound may have off-target effects that contribute to cellular stress.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [22] |
| Molecular Weight | 131.17 g/mol | [22] |
| Melting Point | 56-59 °C | [23] |
| Boiling Point | 267-272 °C | [23] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, ether | [7][23][24] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out 13.12 mg of this compound into the tared tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Fischer Indole Synthesis
Materials:
-
Arylhydrazine (e.g., p-tolylhydrazine for a this compound derivative)
-
Ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or ethanolic sulfuric acid)
-
Anhydrous solvent (e.g., ethanol, toluene, or glacial acetic acid)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Hydrazone Formation (optional, can be formed in situ): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in the chosen solvent. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (can be monitored by TLC).
-
Cyclization: Add the acid catalyst to the reaction mixture.
-
Heating: Heat the mixture to reflux with stirring. The reaction time and temperature will depend on the specific substrates and catalyst used and should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide (B78521) solution) until the solution is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude indole product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. emulatebio.com [emulatebio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. benchchem.com [benchchem.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
Technical Support Center: Enhancing Reaction Efficiency of 4-Methylindole Derivatization
Welcome to the technical support center for the derivatization of 4-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in N-Alkylation or N-Acylation Reactions
Question: I am attempting an N-alkylation/acylation of this compound, but I am observing a very low yield or no product formation. What are the likely causes and how can I improve the outcome?
Answer: Low yields in N-alkylation or N-acylation reactions of this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation: The indole (B1671886) nitrogen is weakly acidic and requires a sufficiently strong base for deprotonation to form the highly nucleophilic indolide anion.
-
Solution: Ensure you are using an appropriate base. For N-alkylation with alkyl halides, strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF are typically effective. For N-acylation, milder bases like triethylamine (B128534) or pyridine (B92270) can be used, especially with more reactive acylating agents like acyl chlorides.
-
-
Poor Quality Reagents or Solvents: Moisture or impurities in your reagents or solvents can quench the base or react with the electrophile, leading to reduced yields.
-
Solution: Use freshly distilled or anhydrous solvents. Ensure your this compound and alkylating/acylating agents are pure. Impurities in starting materials can lead to unwanted side reactions.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction.
-
Solution: For N-alkylation with NaH, the initial deprotonation is often carried out at 0 °C, followed by warming to room temperature or gentle heating after the addition of the alkyl halide. For N-acylation, reactions are often run at 0 °C to room temperature to control reactivity.[2] If the reaction is sluggish, a modest increase in temperature while monitoring for side product formation may be beneficial.
-
-
Steric Hindrance: While the 4-methyl group is not at the site of reaction for N-functionalization, bulky alkylating or acylating agents can experience steric hindrance, slowing down the reaction.
-
Solution: If using a bulky electrophile, you may need to increase the reaction time or temperature. Alternatively, consider a less sterically hindered reagent if the experimental design allows.
-
Issue 2: Formation of Multiple Products in Electrophilic Substitution Reactions (e.g., Vilsmeier-Haack, Friedel-Crafts)
Question: I am trying to functionalize the pyrrole (B145914) ring of this compound via an electrophilic substitution reaction, but I am getting a mixture of products. How can I improve the regioselectivity?
Answer: this compound is an electron-rich heterocycle, and the C3 position is the most nucleophilic and sterically accessible site for electrophilic attack. However, under certain conditions, reaction at other positions or side reactions can occur.
-
Reaction at the C2 Position: If the C3 position is blocked, or under forcing conditions, electrophilic substitution can occur at the C2 position. The 4-methyl group can have a minor influence on the electronic distribution, but C3 remains the overwhelmingly preferred site.
-
Solution: To favor C3 substitution, use milder reaction conditions (lower temperature, shorter reaction time). For reactions like the Vilsmeier-Haack formylation, the Vilsmeier reagent is typically prepared in situ at low temperatures before the addition of the indole.
-
-
Side Reactions: Strong acids can lead to polymerization or degradation of the indole.
-
Solution: Use the appropriate Lewis or Brønsted acid catalyst at the optimal concentration. For Friedel-Crafts acylation, common catalysts include AlCl₃, BF₃·OEt₂, or ZnCl₂. The choice of catalyst can influence the outcome.
-
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki or Sonogashira coupling with a halogenated this compound derivative, but the yield is poor. What are the key parameters to optimize?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization but are sensitive to several variables.
-
Catalyst, Ligand, and Base Combination: The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial and often interdependent.
-
Solution: A systematic screening of different catalyst/ligand/base systems is often necessary. For Suzuki couplings, common catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For Sonogashira couplings, a copper co-catalyst (e.g., CuI) is often required.
-
-
Solvent and Temperature: The solvent plays a critical role in solubilizing the reactants and catalyst, and the temperature affects the reaction kinetics and catalyst stability.
-
Solution: Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and DME, often with the addition of water for Suzuki reactions. The optimal temperature needs to be determined empirically but is typically in the range of 80-120 °C.
-
-
Quality of Halogenated this compound: The purity of your starting material is important. Impurities can poison the catalyst.
-
Solution: Ensure your halogenated this compound is pure before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common position for the derivatization of this compound?
A1: The most common and reactive position for electrophilic substitution on the this compound ring is the C3 position due to the high electron density at this carbon. For reactions involving the indole nitrogen (N1), deprotonation with a suitable base allows for N-alkylation and N-acylation. Functionalization of the benzene (B151609) ring (C5, C6, C7) is more challenging and typically requires directed C-H activation strategies or starting from a pre-functionalized indole.[3][4][5][6]
Q2: How does the 4-methyl group influence the reactivity of the indole ring?
A2: The methyl group at the C4 position is an electron-donating group, which generally increases the electron density of the indole ring system, making it more reactive towards electrophiles compared to unsubstituted indole. However, it can also exert a minor steric effect, potentially influencing the approach of bulky reagents to the C3 or N1 positions.
Q3: What are some common side reactions to be aware of during this compound derivatization?
A3: Common side reactions include:
-
Over-alkylation/acylation: In N-functionalization, if the C3 position is deprotonated, it can also react.
-
Polymerization: Strong acidic conditions can lead to the polymerization of the electron-rich indole.
-
Oxidation: Indoles can be sensitive to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Ring-opening: Under very harsh conditions, the pyrrole ring can undergo cleavage.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: The choice of purification method depends on the properties of the derivative.
-
Column Chromatography: This is the most common method for purifying indole derivatives. A silica (B1680970) gel stationary phase with a gradient of non-polar (e.g., hexanes or heptane) and more polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents is typically effective.[2]
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for obtaining high-purity material.
-
Distillation: For liquid derivatives that are thermally stable, distillation under reduced pressure can be used.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for common derivatization reactions of indoles. Note that yields can be highly substrate-dependent, and optimization is often required for this compound specifically.
Table 1: N-Alkylation of Indole Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | NaH | DMF | 0 °C to RT | 85-95 | [7] |
| Ethyl Bromide | NaH | DMF | 0 °C to RT | 80-90 | [7] |
| Benzyl Bromide | NaH | DMF | 0 °C to RT | 88-96 | [7] |
| Benzyl Bromide | K₂CO₃ | DMF | 60 °C | up to 76 |[8] |
Table 2: N-Acylation of Indoles
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetic Anhydride | None | Neat | Room Temp. | Varies | High | [2] |
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | 12 h | Moderate to Excellent | [9] |
| Benzoyl Chloride | DBN | CH₂Cl₂ | Room Temp. | 4 h | 65 (for N-methylindole) |[10] |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halo-Indazoles (as an analogue)
| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C | Moderate to Good | [11] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 °C | Moderate to Good |[11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound using Sodium Hydride
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3.0 eq.) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF at 0 °C, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium hydroxide (B78521) or sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound-3-carbaldehyde by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of impurities during 4-Methylindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of 4-methylindole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Fischer indole (B1671886) synthesis.
Problem 1: Presence of an Unexpected Isomer (6-Methylindole) in the Final Product
Question: My final product shows the presence of both this compound and 6-methylindole (B1295342). How can I minimize the formation of the unwanted 6-methylindole isomer?
Answer: The formation of regioisomers is a common challenge in the Fischer indole synthesis when using an unsymmetrical ketone with a meta-substituted phenylhydrazine, such as p-tolylhydrazine. The direction of cyclization is influenced by the choice of acid catalyst and reaction conditions.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Acid Catalyst | The nature and concentration of the acid catalyst can influence the site of enamine formation and subsequent cyclization. Stronger acids and higher temperatures often favor cyclization at the less sterically hindered position. | 1. Catalyst Screening: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] 2. PPA Concentration: When using PPA, varying the concentration can alter the regioisomeric ratio. 3. Milder Conditions: Employ milder catalysts and lower reaction temperatures to potentially increase selectivity. |
| Reaction Temperature | Higher temperatures can provide the energy to overcome the activation barrier for the formation of the less favored isomer. | 1. Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating. |
| Steric Hindrance | Cyclization can be directed by the steric bulk of the substituents on the ketone and the phenylhydrazine. | 1. Choice of Ketone: While acetone (B3395972) is commonly used with p-tolylhydrazine to produce 2,4-dimethylindole, if another unsymmetrical ketone is used, consider the steric environment around the carbonyl group. |
Experimental Protocol: Selective Synthesis of 4-Methyl-2-phenylindole
This protocol demonstrates the principle of regioselectivity control. To synthesize this compound, one would typically use p-tolylhydrazine and an appropriate aldehyde or ketone (e.g., acetaldehyde (B116499) to form the hydrazone, which is then cyclized). The following is an illustrative protocol for a related compound where regioselectivity is a key consideration.
-
Hydrazone Formation:
-
Dissolve p-tolylhydrazine hydrochloride (1.0 eq) and acetophenone (B1666503) (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting materials.
-
The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
Add the phenylhydrazone to a pre-heated solution of polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture vigorously for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 4-methyl-2-phenylindole.
-
Logical Workflow for Minimizing Regioisomer Formation
Caption: Workflow for optimizing regioselectivity in Fischer indole synthesis.
Problem 2: Formation of Aniline and Other Side Products Due to N-N Bond Cleavage
Question: My reaction mixture contains a significant amount of p-toluidine (B81030). What causes this and how can I prevent it?
Answer: The formation of p-toluidine is likely due to the acid-catalyzed cleavage of the N-N bond in the p-tolylhydrazine or its corresponding hydrazone intermediate. This side reaction can compete with the desired[3][3]-sigmatropic rearrangement in the Fischer indole synthesis.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Strongly Electron-Donating Substituents | The methyl group on the p-tolylhydrazine is electron-donating, which can stabilize the intermediate formed upon N-N bond cleavage, making this pathway more favorable. | 1. Milder Acid Catalyst: Avoid overly strong acids that can promote this cleavage. A milder Lewis acid like ZnCl₂ might be preferable to strong Brønsted acids. 2. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to disfavor the higher activation energy pathway of N-N bond cleavage. |
| Excessive Acidity | High concentrations of strong acids can lead to protonation at multiple sites, facilitating the N-N bond scission. | 1. Control Acid Stoichiometry: Use a catalytic amount of acid rather than a large excess. For solid catalysts, ensure proper dispersion. |
| Presence of Oxidizing Agents | Trace oxidizing impurities can lead to decomposition of the hydrazine (B178648) starting material. | 1. Use High-Purity Reagents: Ensure the purity of p-tolylhydrazine and the solvent. Consider recrystallizing the hydrazine if its purity is questionable. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation. |
References
Strategies to improve the reproducibility of 4-Methylindole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in bioassays involving 4-Methylindole (skatole). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My results with this compound vary significantly between experiments. What are the most common causes?
High variability in this compound bioassays is a frequent challenge. The primary sources of irreproducibility stem from the compound's inherent properties and specific experimental conditions. Key factors include:
-
Compound Stability and Solubility: this compound, like other indole (B1671886) derivatives, can be sensitive to light, pH, and temperature, and is susceptible to oxidation.[1] Its low aqueous solubility can lead to precipitation when diluted from a DMSO stock into aqueous assay buffers, causing inconsistent effective concentrations.[2]
-
Sample Matrix Effects: When quantifying this compound in biological matrices like adipose tissue or serum, variability in sample collection, storage, and preparation can significantly impact results. For instance, the location of a fat biopsy and the sampling technique can alter measured concentrations.[3][4]
-
Assay-Specific Parameters: Each bioassay type has critical parameters that must be tightly controlled. In cell-based assays, this includes cell density, passage number, and serum concentration in the media.[5] For analytical methods like GC-MS or LC-MS/MS, extraction efficiency and instrument calibration are crucial.
-
Reagent Quality and Handling: The purity of this compound, solvents, and other reagents is critical. Inconsistent quality or improper storage can lead to failed or irreproducible experiments.
Q2: How can I improve the solubility of this compound in my aqueous bioassay?
Improving the solubility of this compound is essential for obtaining reproducible data. Here are several strategies:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate, high-purity, anhydrous organic solvent such as DMSO.[1][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]
-
Control Final Solvent Concentration: When diluting the stock into your aqueous assay buffer or cell culture medium, ensure the final DMSO concentration is low (ideally ≤ 0.1% to 0.5%) to prevent solvent-induced cytotoxicity or other artifacts.[2][7]
-
Pre-Assay Solubility Test: Before conducting a full experiment, perform a simple solubility test. Prepare serial dilutions of this compound in your final assay buffer and visually inspect for any precipitation after a short incubation.
-
Sonication: Gentle sonication can sometimes help to dissolve small aggregates that may have formed upon dilution.
Q3: What are the best practices for storing this compound and biological samples containing it?
Proper storage is vital for maintaining the integrity of this compound.
-
Pure Compound: Store pure this compound powder protected from light in a cool, dry place. For solutions in organic solvents like DMSO, store in small, tightly sealed, single-use aliquots at -20°C or -80°C to minimize degradation and freeze-thaw cycles.[2][7]
-
Biological Samples: The stability of this compound in biological matrices like plasma or tissue is dependent on temperature and pH.[8] For long-term storage, samples should be kept at -80°C.[9] It is crucial to assess the stability under the specific conditions of your experiment (bench-top, freeze/thaw cycles, long-term storage).[10] Urine samples may require pH adjustment to ensure stability, as degradation can be pH-dependent.[10]
Q4: I am observing interference in my cell-based viability assay (e.g., MTT, resazurin). Could this compound be the cause?
Yes, indole compounds can interfere with cell viability assays that rely on cellular redox potential.
-
Mechanism of Interference: A redox-active compound like this compound can directly reduce the assay substrate (e.g., MTT) to its colored formazan (B1609692) product, leading to a false-positive signal that suggests higher cell viability than is actually present.[2]
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control where you incubate this compound with the MTT reagent in your cell culture medium but without any cells. A change in color indicates direct chemical interference.[2]
-
Use an Orthogonal Assay: If interference is confirmed, switch to a viability assay with a different detection principle.[2] Good alternatives include ATP-based assays (e.g., CellTiter-Glo®), which measure metabolic activity, or Crystal Violet assays, which quantify cell number by staining DNA.[2]
-
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification from Adipose Tissue
| Symptom | Possible Causes | Recommended Solutions |
| Inconsistent concentrations between replicate samples from the same animal. | 1. Inconsistent biopsy location. Skatole concentrations can vary between dorsal and belly fat.[3] 2. Fecal contamination of the sample.[3] 3. Non-homogenous distribution of this compound within the fat. | 1. Standardize the biopsy location (e.g., always take from the dorsal side).[3] 2. Ensure the sampling site is clean before biopsy. 3. Thoroughly homogenize the entire tissue sample before taking an aliquot for extraction. |
| Poor recovery during sample extraction. | 1. Inefficient extraction solvent. 2. Analyte loss during clean-up steps. | 1. Use a validated extraction method, such as methanol (B129727) or acetonitrile (B52724) extraction.[11][12] 2. Optimize clean-up steps (e.g., protein precipitation, solid-phase extraction). Consider using an isotopically labeled internal standard (e.g., deuterated skatole) to account for recovery losses.[11] |
| Drifting instrument response during an analytical run. | 1. Matrix effects from co-extracted lipids suppressing or enhancing the signal. 2. Instrument contamination or instability. | 1. Incorporate a more rigorous clean-up step (e.g., Captiva EMR-Lipid plates) to remove interfering lipids.[13] 2. Use an internal standard to normalize the response. 3. Perform regular instrument maintenance and calibration checks. |
Issue 2: Irreproducible Results in Aryl Hydrocarbon Receptor (AhR) Activation Assays
| Symptom | Possible Causes | Recommended Solutions |
| No or low induction of the AhR reporter gene (e.g., luciferase) or target gene (e.g., CYP1A1). | 1. this compound precipitated out of the cell culture medium. 2. The cell line has low AhR expression or is unresponsive. 3. Insufficient incubation time. | 1. Confirm solubility at the tested concentrations. Lower the final DMSO concentration.[2] 2. Use a cell line known to be responsive to AhR ligands (e.g., HepG2, AZ-AHR).[14][15] 3. Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal incubation time for maximal gene induction.[16][17] |
| High background signal in control wells. | 1. Components in the serum or media are activating AhR. 2. Autofluorescence of the compound in reporter gene assays. | 1. Test different batches of FBS or use charcoal-stripped serum to remove potential ligands. 2. Run a "compound-only" control well to check for autofluorescence. |
| IC50/EC50 values are highly variable between experiments. | 1. Inconsistent cell seeding density.[5] 2. "Edge effects" in the multi-well plate.[5] 3. Use of cells with high or inconsistent passage numbers.[5] | 1. Ensure accurate and consistent cell counting and seeding for every experiment. 2. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media to create a humidity barrier.[5] 3. Use cells with a low and consistent passage number.[5] |
Quantitative Data Summary
Table 1: Performance of Analytical Methods for this compound (Skatole) Quantification
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD%) | Reference |
| GC-HRMS | Adipose Tissue | 0.5 ppb | 1.65 ppb | 5.9% | [1] |
| GC-HRMS | Serum | 0.9 ppb | 3.04 ppb | 4.08% | [1] |
| ECL | Adipose Tissue | 0.7 nM | - | - | [12] |
| LC-MS/MS | Mouse Serum | - | 1 ng/mL | <15% | [18] |
Table 2: Aryl Hydrocarbon Receptor (AhR) Activity of Methylindoles
| Compound | Activity | Cell Line | Assay | Metric | Value | Reference |
| This compound | Agonist | AZ-AHR | Reporter Gene | EMAX (vs. TCDD) | 134% | [14][16] |
| 6-Methylindole | Agonist | AZ-AHR | Reporter Gene | EMAX (vs. TCDD) | 91% | [14][16] |
| 3-Methylindole (Skatole) | Antagonist | AZ-AHR | Reporter Gene | IC50 | 19 µM | [14][16] |
| 2,3-diMethylindole | Antagonist | AZ-AHR | Reporter Gene | IC50 | 11 µM | [14][16] |
Experimental Protocols
Protocol 1: Quantification of this compound in Adipose Tissue by GC-HRMS
This protocol is adapted from a validated method for determining skatole in porcine adipose tissue.[1]
-
Sample Homogenization:
-
Thaw a known weight of adipose tissue (e.g., 1-2 g).
-
Homogenize the tissue thoroughly to ensure a uniform sample.
-
-
Extraction:
-
To 1 g of homogenized tissue, add an internal standard (e.g., deuterated skatole).
-
Add 5 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Clean-up (Protein & Lipid Removal):
-
Transfer the supernatant to a new tube.
-
For enhanced lipid removal, a solid-phase extraction (SPE) or a specialized lipid removal plate (e.g., Captiva EMR-Lipid) can be used according to the manufacturer's instructions.[13]
-
Alternatively, freeze the extract in liquid nitrogen to precipitate lipids, then centrifuge again and collect the supernatant.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent like hexane.
-
-
GC-HRMS Analysis:
-
Inject 1-2 µL of the reconstituted sample into the GC-HRMS system.
-
Column: Use a non-polar or medium-polarity column suitable for separating indole compounds (e.g., DB-5ms).
-
Temperature Program: Optimize the temperature gradient to ensure good separation of this compound from other matrix components.
-
Mass Spectrometry: Operate in a high-resolution mode, monitoring for the exact mass of the this compound molecular ion for quantification.
-
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation - CYP1A1 mRNA Expression Assay
This protocol measures the activation of AhR by quantifying the expression of a key target gene, CYP1A1.[14][17]
-
Cell Culture and Seeding:
-
Culture an AhR-responsive cell line (e.g., HepG2 human liver cancer cells) under standard conditions.
-
Seed cells into a 24-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., 5 nM TCDD).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
-
Incubation:
-
Incubate the cells for a predetermined optimal time (e.g., 8 or 24 hours) at 37°C and 5% CO₂.[16]
-
-
RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer from an RNA isolation kit (e.g., TRI Reagent®).
-
Isolate total RNA according to the kit manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity (A260/280 ratio).
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, primers for CYP1A1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.[19][20]
-
Cell Seeding:
-
Seed a chosen cell line into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include vehicle control and untreated control wells.
-
Replace the medium in the wells with 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of sampling procedure, sampling location and skin contamination on skatole and indole concentrations in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 14. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
Addressing matrix effects in the analysis of 4-Methylindole in complex samples
Welcome to the technical support center for the analysis of 4-Methylindole (skatole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in the analysis of this compound in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is this compound and why is its analysis important?
A1: this compound, also known as skatole, is a mildly toxic white crystalline organic compound belonging to the indole (B1671886) family. It occurs naturally in feces and coal tar and has a strong fecal odor. In low concentrations, it has a floral scent and is used as a fragrance and fixative in many perfumes. Its analysis is crucial in various fields, including environmental monitoring, food safety (as an indicator of fecal contamination or "boar taint" in pork), and in drug development as a potential metabolite or biomarker.
Q2: What are matrix effects and how do they affect the analysis of this compound?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In complex matrices like plasma, tissue, or feces, these effects can be significant and lead to erroneous results.
Troubleshooting Common Issues
Q3: I am observing a significantly lower signal for this compound in my biological samples compared to my standards in a neat solvent. What could be the cause?
A3: This is a classic sign of ion suppression , a common matrix effect.[1] Co-eluting endogenous components from your sample matrix are likely interfering with the ionization of this compound in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment to qualitatively assess at which retention times ion suppression is occurring.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[1] Consider more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Sample Dilution: A simple approach is to dilute your sample, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of your assay.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Skatole-d3 will co-elute with this compound and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Q4: My results for this compound are inconsistent and not reproducible across different samples of the same type. What should I investigate?
A4: Inconsistent results are often a symptom of variable matrix effects between samples. This can be due to differences in the composition of the biological matrix from different individuals or sources.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability.
-
Evaluate Sample Preparation Robustness: Your sample preparation method may not be sufficiently removing interferences from all samples. Re-evaluate and potentially re-optimize your extraction protocol. Solid-Phase Extraction (SPE) is often more reproducible than Liquid-Liquid Extraction (LLE) or simple protein precipitation.
-
Implement Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.
Q5: I am having trouble with low recovery of this compound during my sample preparation. What can I do to improve it?
A5: Low recovery can be due to several factors, including inefficient extraction from the sample matrix, analyte loss during solvent evaporation steps, or adsorption to labware.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of this compound into the organic layer.
-
Optimize SPE Sorbent and Protocol: For Solid-Phase Extraction (SPE), ensure you are using the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange). Optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interfering compounds.
-
Check for Analyte Stability: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure your sample processing conditions are appropriate.
-
Minimize Evaporation Steps: If possible, use smaller elution volumes in your SPE protocol to reduce the need for lengthy evaporation, where volatile analytes like this compound can be lost.
-
Use a SIL-IS: An internal standard added at the very beginning of the sample preparation process will help to correct for losses during the entire workflow.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects and ensuring high, reproducible recovery. Below is a summary of expected performance for different techniques when analyzing this compound and similar compounds in complex matrices.
| Sample Preparation Technique | Matrix | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma/Serum | 85-105% | High (can be >50% suppression) | High | Low | Fast, simple, inexpensive | Poor cleanup, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine, Feces | 70-95%[3] | Moderate to High | Medium | Medium | Good for removing salts and highly polar interferences | Can be labor-intensive, may have emulsion issues, moderate selectivity |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Feces, Tissue | >85%[1][2] | Low to Moderate | Medium to High (automatable) | High | High selectivity, cleaner extracts, good recovery and reproducibility | More expensive, requires method development |
| Stable Isotope Dilution (SID) | Various | Corrects for recovery loss | Corrects for matrix effects | N/A (used with a prep method) | High (cost of labeled standard) | Gold standard for accuracy and precision | Requires synthesis or purchase of expensive labeled standards |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Feces
This protocol is adapted for the extraction of this compound from fecal samples for LC-MS/MS analysis.
Materials:
-
Homogenized fecal sample
-
Skatole-d3 internal standard solution
-
Centrifuge tubes (polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Weigh approximately 0.5 g of homogenized feces into a polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of Skatole-d3 internal standard working solution.
-
Add 2 mL of methanol and vortex vigorously for 5 minutes.[4]
-
Centrifuge at 10,000 x g for 15 minutes to pellet solid material.[4]
-
Carefully transfer the methanol supernatant to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex to dissolve the residue, then centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for the cleanup of this compound from plasma using a reversed-phase SPE cartridge.
Materials:
-
Plasma sample
-
Skatole-d3 internal standard solution
-
4% Phosphoric acid in water
-
Reversed-phase SPE cartridges (e.g., polymeric sorbent)
-
SPE manifold
-
Methanol
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the Skatole-d3 internal standard.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex to mix.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of acetonitrile or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Caption: General workflow for sample preparation of this compound.
References
Validation & Comparative
Validation of 4-Methylindole as a biomarker for a specific disease
Currently, there is a notable absence of scientific literature and clinical data validating 4-methylindole as a recognized biomarker for any specific human disease. While the broader class of indole (B1671886) compounds, metabolites of tryptophan, has been implicated in various physiological and pathological processes, this compound itself has not been established as a reliable indicator for diagnosing or monitoring any particular illness in humans. This guide will objectively present the current state of knowledge regarding this compound, explore the general principles of biomarker validation, and discuss why this compound has yet to meet the necessary criteria for clinical use as a biomarker.
Understanding this compound
This compound, also known as skatole, is a mildly toxic white crystalline organic compound belonging to the indole family. It occurs naturally in feces and coal tar and has a strong fecal odor. In the fragrance industry, it is used in low concentrations to induce floral scents in perfumes. It is also utilized as a research chemical.[1][2]
The primary area where this compound has been studied for its pathological effects is in veterinary medicine, specifically in relation to acute bovine pulmonary edema and emphysema, a condition commonly known as "fog fever."[3][4] In cattle, the ingestion of L-tryptophan from lush pastures can lead to its conversion to indoleacetic acid and subsequently to 3-methylindole (B30407) (an isomer of this compound) in the rumen. This metabolite is then absorbed into the bloodstream and metabolized in the lungs to a toxic intermediate that damages lung tissue.[3][4][5] However, this well-documented toxicity in cattle has not been translated into a validated biomarker role for this compound in human diseases.
The Rigorous Path to Biomarker Validation
For any molecule to be accepted as a clinical biomarker, it must undergo a stringent validation process. This process ensures that the biomarker is accurate, reliable, and clinically meaningful. The key stages of biomarker validation are outlined below.
Figure 1. A simplified workflow illustrating the key stages of biomarker validation.
1. Analytical Validation: This initial and critical step involves establishing a reliable and reproducible assay to measure the biomarker. Key performance characteristics that must be determined include:
- Sensitivity: The ability of the assay to detect small quantities of the biomarker.
- Specificity: The ability of the assay to measure only the biomarker of interest, without interference from other molecules.
- Accuracy: The closeness of the measured value to the true value.
- Precision: The reproducibility of the measurement when performed multiple times.
- Robustness: The ability of the assay to remain unaffected by small variations in experimental conditions.
2. Clinical Validation: Once an assay is validated, the biomarker itself must be evaluated in a clinical setting. This involves:
- Establishing a correlation between the biomarker's levels and the presence, severity, or progression of a specific disease.
- Determining reference ranges in healthy individuals to distinguish between normal and pathological states.
- Assessing diagnostic accuracy through metrics like sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
3. Clinical Utility: The final stage assesses the biomarker's impact on patient outcomes and its usefulness in clinical practice. A biomarker with high clinical utility can:
- Aid in early diagnosis.
- Predict disease prognosis.
- Monitor treatment response.
- Guide therapeutic decisions.
This compound: The Missing Evidence
A comprehensive review of available scientific literature reveals a significant gap in the validation of this compound as a biomarker for any specific human disease. There is a lack of published studies that:
-
Associate specific levels of this compound with a human disease state.
-
Present a validated analytical method for the routine quantification of this compound in clinical samples.
-
Demonstrate the sensitivity and specificity of this compound as a diagnostic or prognostic marker.
While research has explored the broader role of the gut microbiome and indole derivatives in conditions like inflammatory bowel disease, colorectal cancer, and metabolic disorders, these studies have not singled out this compound as a standalone, validated biomarker.[6][7][8][9]
Alternative Biomarkers: A Glimpse into Established Markers
Given the absence of data for this compound, a direct comparison with alternative biomarkers for a specific disease is not feasible. However, to provide context, the following table summarizes some well-established biomarkers for a few major diseases, highlighting the type of data that would be necessary for this compound to be considered a viable candidate.
| Disease Category | Established Biomarker(s) | Sample Type | Clinical Utility |
| Cardiovascular Disease | Troponin I and Troponin T | Blood | Diagnosis of myocardial infarction. |
| B-type Natriuretic Peptide (BNP) | Blood | Diagnosis and prognosis of heart failure. | |
| Cancer (Prostate) | Prostate-Specific Antigen (PSA) | Blood | Screening, diagnosis, and monitoring of prostate cancer. |
| Diabetes Mellitus | Hemoglobin A1c (HbA1c) | Blood | Long-term monitoring of glycemic control. |
| Neurodegenerative Disease (Alzheimer's) | Amyloid-beta 42 and Tau proteins | Cerebrospinal Fluid | Aid in the diagnosis of Alzheimer's disease. |
Experimental Protocols: A Foundational Requirement
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of indole and 3-methylindole in plasma and rumen fluid from cattle with fog fever or after L-tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Indoles: metabolites produced by intestinal bacteria capable of controlling liver disease manifestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing Antibody Cross-Reactivity Against 4-Methylindole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for evaluating the cross-reactivity of antibodies against 4-methylindole, a significant molecule in various biological and industrial processes. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays and other antibody-based applications. This document outlines the key experimental protocols, data presentation standards, and the underlying principles for a thorough cross-reactivity assessment.
Introduction to this compound and Antibody Specificity
This compound, a heterocyclic aromatic compound, is a derivative of indole (B1671886).[1][2] Its presence and concentration can be indicative of certain biological processes or industrial applications.[3] Consequently, the development of specific antibodies for its detection is of high interest. A critical aspect of antibody validation is the assessment of its cross-reactivity with structurally similar molecules. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, which can lead to inaccurate quantification and false-positive results in immunoassays.[4][5] This guide focuses on the methodologies to quantify the cross-reactivity of anti-4-methylindole antibodies with a panel of relevant indole derivatives.
Key Structural Analogs for Cross-Reactivity Testing
A comprehensive cross-reactivity assessment should include a panel of compounds that are structurally related to this compound. The selection of these compounds should be based on variations in the position of the methyl group, the presence of other functional groups, and the core indole structure. A suggested list of potential cross-reactants is provided below.
Table 1: Potential Cross-Reactivity Panel for Anti-4-Methylindole Antibodies
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Target Analyte) | Primary target for establishing baseline binding. |
| Indole | Core structure without methyl group to assess contribution of the methyl group to binding. | |
| 2-Methylindole | Isomer | To evaluate the influence of the methyl group position on antibody recognition. |
| 3-Methylindole (Skatole) | Isomer | A common and biologically relevant isomer. |
| 5-Methylindole | Isomer | To further assess positional effects of the methyl group. |
| 6-Methylindole | Isomer | To complete the panel of monomethylated indole isomers. |
| 7-Methylindole | Isomer | To assess binding at the position adjacent to the nitrogen. |
| 4-Ethylindole | Alkyl chain variation | To determine if the antibody is specific to the methyl group or recognizes a broader alkyl substitution. |
| 4-Hydroxyindole | Functional group variation | To evaluate the effect of a polar hydroxyl group at the target position.[6] |
| 4-Bromoindole | Functional group variation | To assess the impact of a halogen substituent.[7] |
| Tryptophan | Related biological molecule | To ensure the antibody does not cross-react with this essential amino acid containing an indole ring. |
Experimental Assessment of Cross-Reactivity
The two primary methods for quantifying the cross-reactivity of antibodies against small molecules like this compound are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly sensitive and widely used technique for quantifying small molecules. In this assay, the sample analyte (e.g., a this compound derivative) competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
The results of a competitive ELISA are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximal signal. The cross-reactivity (CR%) is then calculated relative to the target analyte (this compound).
CR% = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Indole | 500 | 2 |
| 2-Methylindole | 250 | 4 |
| 3-Methylindole | 80 | 12.5 |
| 5-Methylindole | 300 | 3.3 |
| 6-Methylindole | 450 | 2.2 |
| 7-Methylindole | 600 | 1.7 |
| 4-Ethylindole | 25 | 40 |
| 4-Hydroxyindole | >1000 | <1 |
| 4-Bromoindole | >1000 | <1 |
| Tryptophan | >1000 | <1 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome of a cross-reactivity assessment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on molecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to an immobilized ligand (e.g., the anti-4-methylindole antibody). SPR can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values of the derivatives to that of this compound.
Table 3: Hypothetical Binding Affinity Data from Surface Plasmon Resonance
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| This compound | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 x 10^-9 |
| 3-Methylindole | 8.0 x 10^4 | 2.0 x 10^-3 | 2.5 x 10^-8 |
| 4-Ethylindole | 1.2 x 10^5 | 9.0 x 10^-4 | 7.5 x 10^-9 |
| Indole | No significant binding | - | - |
| 4-Hydroxyindole | No significant binding | - | - |
Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome of an SPR analysis.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable cross-reactivity assessment.
Competitive ELISA Protocol
This protocol is a general guideline and should be optimized for the specific antibody and reagents being used.
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: A mixture of the anti-4-methylindole antibody and either the standard (this compound) or the potential cross-reactant is added to the wells. The plate is incubated to allow for competitive binding to the coated antigen.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of primary antibody bound to the plate.
-
Measurement: The absorbance is read using a microplate reader, and the data is used to construct a standard curve and calculate IC50 values.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for an SPR-based cross-reactivity assessment.
-
Antibody Immobilization: The anti-4-methylindole antibody is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of this compound (the target analyte) are injected over the sensor surface to determine its binding kinetics (ka, kd) and affinity (KD).
-
Regeneration: The sensor surface is regenerated using a solution that removes the bound analyte without damaging the immobilized antibody.
-
Cross-Reactant Injection: Steps 2 and 3 are repeated for each of the potential cross-reacting compounds.
-
Data Analysis: The resulting sensorgrams are analyzed to calculate the kinetic and affinity constants for each compound.
Visualization of Workflows
Clear diagrams of the experimental workflows are crucial for understanding the methodologies.
Caption: Workflow for Competitive ELISA.
References
- 1. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Methylindole for Researchers and Drug Development Professionals
An objective analysis of four prominent synthetic methodologies for the preparation of 4-methylindole, a key structural motif in numerous pharmacologically active compounds, is presented. This guide provides a detailed comparison of the Fischer, Leimgruber-Batcho, Reissert, and a modified Bartoli indole (B1671886) synthesis, offering experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
The indole scaffold is of paramount importance in medicinal chemistry, and the ability to efficiently synthesize substituted indoles such as this compound is critical for the development of new therapeutic agents. This comparative analysis examines the strengths and weaknesses of four major synthetic routes, focusing on key performance indicators such as yield, reaction conditions, and substrate availability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the four synthetic routes discussed in this guide. The data presented is based on literature reports for the synthesis of this compound.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reaction Time |
| Fischer Indole Synthesis | p-Tolylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA) | High temperature (typically >100 °C) | Moderate | Several hours |
| Leimgruber-Batcho Synthesis | 3-Methyl-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine (B122466), Reducing agent (e.g., Raney Ni, H₂) | Step 1: Reflux; Step 2: Room temperature | High | Several hours |
| Reissert Indole Synthesis | 3-Methyl-2-nitrotoluene | Diethyl oxalate (B1200264), Strong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Step 1: Low to ambient temperature; Step 2: Elevated temperature | Moderate to Good | Multi-step, can be lengthy |
| Modified Bartoli Synthesis (Dobbs) | 1-Bromo-2-methyl-3-nitrobenzene | Vinylmagnesium bromide, AIBN, Bu₃SnH | Step 1: Low temperature (-78 °C); Step 2: Reflux | Good | Several hours |
Reaction Pathways and Mechanisms
To visually represent the logical flow of each synthetic route, the following diagrams have been generated using the Graphviz DOT language.
Caption: Fischer Indole Synthesis of this compound.
Caption: Leimgruber-Batcho Synthesis of this compound.
Caption: Reissert Indole Synthesis of this compound.
Caption: Modified Bartoli Synthesis of this compound.
Detailed Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[1]
Experimental Protocol:
-
Hydrazone Formation: p-Tolylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Indolization: An acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is added to the hydrazone mixture.
-
Heating: The reaction mixture is heated to a high temperature, typically between 100-180 °C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a popular and high-yielding two-step method that starts from o-nitrotoluenes.[2][3]
Experimental Protocol:
-
Enamine Formation: 3-Methyl-2-nitrotoluene (1.0 eq) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq) in a solvent like dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. The formation of the intensely colored enamine intermediate can be observed.
-
Reductive Cyclization: After cooling, the reaction mixture containing the enamine is subjected to reductive cyclization. This is typically achieved by catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere at room temperature.
-
Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.
Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluenes via condensation with diethyl oxalate.[4]
Experimental Protocol:
-
Condensation: 3-Methyl-2-nitrotoluene (1.0 eq) is treated with diethyl oxalate (1.1 eq) in the presence of a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0 °C to room temperature). This forms the ethyl 2-(3-methyl-2-nitrophenyl)-2-oxoacetate intermediate.
-
Reductive Cyclization: The intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid. The mixture is heated to facilitate the reaction.
-
Decarboxylation: The resulting indole-2-carboxylic acid is often decarboxylated by heating to afford this compound.
-
Work-up and Purification: The reaction mixture is worked up by filtration and extraction. The crude product is purified by chromatography or recrystallization.
Modified Bartoli Indole Synthesis (Dobbs Modification)
This modified Bartoli synthesis allows for the preparation of 4-substituted indoles by using a bromine atom as a removable directing group.[2][3]
Experimental Protocol:
-
Grignard Reaction and Cyclization: To a solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added vinylmagnesium bromide (3.0 eq). The reaction is stirred at low temperature for a few hours.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The organic layer is dried and concentrated.
-
Radical Dehalogenation: The crude 7-bromo-4-methylindole is dissolved in a solvent such as toluene. A radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) are added.
-
Heating and Purification: The mixture is heated to reflux for several hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to give this compound.
Characterization of this compound
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals include a singlet for the methyl group, signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic rings are expected.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (131.18 g/mol ).
Conclusion
This comparative guide provides a comprehensive overview of four key synthetic routes to this compound. The Leimgruber-Batcho synthesis stands out for its generally high yields and mild reaction conditions, making it an attractive option for many applications. The Fischer indole synthesis , while a classic method, often requires harsh conditions and may result in lower yields. The Reissert synthesis offers a good alternative, particularly for the synthesis of indole-2-carboxylic acid derivatives. The modified Bartoli synthesis provides a clever solution for accessing 4-substituted indoles that might be difficult to obtain through other methods.
The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, the required purity of the final product, and the laboratory equipment available. This guide provides the necessary information for researchers and drug development professionals to make an informed decision based on their specific synthetic goals.
References
Head-to-head comparison of 4-Methylindole and its analogs in a functional assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of 4-Methylindole and its analogs, supported by experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction
Indole (B1671886) and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules. The strategic placement of substituents on the indole scaffold can significantly influence their pharmacological properties. This guide focuses on a head-to-head comparison of this compound and its analogs in functional assays, providing insights into their structure-activity relationships.
Comparative Functional Assay Data
The following tables summarize the quantitative data from functional assays comparing this compound analogs. The primary focus of the available literature is on the anticancer and antimicrobial activities of these compounds.
Cytotoxic Activity against Human Cancer Cell Lines
The cytotoxic effects of various indole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.
| Compound ID | Analog Description | Cell Line | Functional Assay | IC50 (µM) | Reference |
| 1 | 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver Cancer) | Cytotoxicity | 6.5 | [1] |
| 2 | 3-methyl-1-[(4-(2-ethoxyphenyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver Cancer) | Cytotoxicity | 4.8 | [1] |
| 3 | 3-methyl-1-[(4-(2-chlorophenyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver Cancer) | Cytotoxicity | 6.2 | [1] |
| 4 | 3-methyl-1-[(4-(2-methylphenyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver Cancer) | Cytotoxicity | 5.8 | [1] |
| 5-FU (Reference) | 5-Fluorouracil | HUH7 (Liver Cancer) | Cytotoxicity | 7.9 | [1] |
| 1 | 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole | MCF7 (Breast Cancer) | Cytotoxicity | 7.2 | [1] |
| 2 | 3-methyl-1-[(4-(2-ethoxyphenyl)piperazin-1-yl)methyl]-1H-indole | MCF7 (Breast Cancer) | Cytotoxicity | 5.5 | [1] |
| 3 | 3-methyl-1-[(4-(2-chlorophenyl)piperazin-1-yl)methyl]-1H-indole | MCF7 (Breast Cancer) | Cytotoxicity | 6.9 | [1] |
| 4 | 3-methyl-1-[(4-(2-methylphenyl)piperazin-1-yl)methyl]-1H-indole | MCF7 (Breast Cancer) | Cytotoxicity | 6.5 | [1] |
| 5-FU (Reference) | 5-Fluorouracil | MCF7 (Breast Cancer) | Cytotoxicity | 8.5 | [1] |
| 1 | 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole | HCT116 (Colon Cancer) | Cytotoxicity | 8.1 | [1] |
| 2 | 3-methyl-1-[(4-(2-ethoxyphenyl)piperazin-1-yl)methyl]-1H-indole | HCT116 (Colon Cancer) | Cytotoxicity | 6.8 | [1] |
| 3 | 3-methyl-1-[(4-(2-chlorophenyl)piperazin-1-yl)methyl]-1H-indole | HCT116 (Colon Cancer) | Cytotoxicity | 7.5 | [1] |
| 4 | 3-methyl-1-[(4-(2-methylphenyl)piperazin-1-yl)methyl]-1H-indole | HCT116 (Colon Cancer) | Cytotoxicity | 7.2 | [1] |
| 5-FU (Reference) | 5-Fluorouracil | HCT116 (Colon Cancer) | Cytotoxicity | 9.2 | [1] |
Antimicrobial and Hemolytic Activity
Certain methylindole analogs have demonstrated bactericidal activity against various pathogens. It is also crucial to assess their cytotoxic effects on mammalian cells, often evaluated through hemolytic assays, to determine their therapeutic index.
| Compound | Functional Assay | Organism/Cell Type | Concentration (mM) | % Survival / % Hemolysis | Reference |
| 2-Methylindole | Bactericidal | S. aureus (stationary-phase) | 8 | ~10% | [2] |
| 5-Methylindole | Bactericidal | S. aureus (stationary-phase) | 8 | <0.001% | [2] |
| Indole | Bactericidal | S. aureus (stationary-phase) | 8 | ~50% | [2] |
| 2-Methylindole | Hemolysis | Mouse Red Blood Cells | 8 | ~20% | [2] |
| 5-Methylindole | Hemolysis | Mouse Red Blood Cells | 8 | ~80% | [2] |
| Indole | Hemolysis | Mouse Red Blood Cells | 8 | ~40% | [2] |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation in response to chemical compounds.[3][4]
Materials:
-
Human cancer cell lines (e.g., HUH7, MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathways and Mechanisms of Action
Indole derivatives can exert their biological effects through the modulation of various signaling pathways. The NF-κB and MAPK/ERK pathways are two critical pathways often implicated in the mechanism of action of anticancer and anti-inflammatory agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5][6] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
Caption: Canonical NF-κB Signaling Pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route that converts extracellular stimuli into a wide range of cellular responses, including cell proliferation, differentiation, and survival.[7][8]
Caption: MAPK/ERK Signaling Pathway.
Conclusion
The presented data indicates that methyl-substituted indole analogs exhibit significant biological activities, particularly in the context of cancer and microbial infections. The position and nature of the substituent on the indole ring, as well as modifications at the N1 position, play a crucial role in determining the potency and selectivity of these compounds. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for further investigation and development of novel this compound-based therapeutic agents. Further structure-activity relationship studies are warranted to optimize the efficacy and safety profiles of this promising class of compounds.
References
- 1. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB pathway and angiogenesis: insights into colorectal cancer development and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a 4-Methylindole-based Fluorescent Probe for Nitroreductase Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a 4-Methylindole-based fluorescent probe designed for the detection of nitroreductase (NTR) with other commonly used fluorescent probes for the same analyte. The objective is to present a clear evaluation of the probe's specificity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for research and drug development applications.
Nitroreductase is a key enzyme overexpressed in hypoxic tumor environments, making it a critical biomarker for cancer diagnosis and prognosis. Fluorescent probes that can selectively detect NTR activity are invaluable for understanding tumor biology and for the development of hypoxia-activated prodrugs.[1][2] The this compound-based probe evaluated here operates on a "turn-on" mechanism, where the non-fluorescent probe is enzymatically reduced by NTR to a highly fluorescent product.[3]
Comparative Analysis of Fluorescent Probes for Nitroreductase Detection
The performance of the this compound-based probe is compared against two other prominent classes of NTR fluorescent probes: a Pyrene-based probe and a Rhodamine-based probe. The selection of these alternatives is based on their established use in the literature and their distinct photophysical properties.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the selected fluorescent probes. It is important to note that these values can be influenced by experimental conditions.
| Feature | This compound-based Probe (e.g., MNI) | Pyrene-based Probe (e.g., 1-(4-nitrophenyl)pyrene) | Rhodamine-based Probe (e.g., Py-SiRh-NTR) |
| Detection Limit | 58 ng/mL[4] | ~5 ng/mL[5] | Not explicitly stated, but high sensitivity reported[6] |
| Stokes Shift | ~111 nm[4] | Large Stokes shift reported[1] | Not explicitly stated, NIR emission[6] |
| Response Mechanism | NTR-mediated nitro reduction | NTR-mediated nitro reduction | NTR-mediated nitro reduction |
| Signal Change | Fluorescence "turn-on"[3] | Fluorescence "turn-on"[1] | Fluorescence "turn-on"[6] |
| Cell Permeability | Yes | Yes | Yes |
| In Vivo Applicability | Demonstrated in cells[4] | Yes[5] | Demonstrated in hypoxic tumor cell imaging[6] |
Signaling Pathway and Detection Mechanism
The detection of nitroreductase by the this compound-based probe is a direct enzymatic reaction. The probe, which is initially non-fluorescent, is a substrate for NTR. In the presence of a cofactor such as NADH, NTR catalyzes the reduction of a nitro group on the indole (B1671886) scaffold to an amino group. This chemical transformation results in a significant increase in the fluorescence quantum yield of the molecule, leading to a "turn-on" fluorescent signal that is proportional to the NTR activity.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in small molecule fluorescent probes for nitroreductase [ccspublishing.org.cn]
- 6. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fortitude of 4-Methylindole: A Comparative Analysis of its Derivatives
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in the journey from discovery to clinical application. The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. However, its susceptibility to metabolism, primarily by cytochrome P450 enzymes, can significantly impact a drug candidate's pharmacokinetic profile. This guide provides a comparative study of the metabolic stability of 4-Methylindole and its derivatives, offering insights into how structural modifications can influence their metabolic fate.
This analysis is supported by a summary of quantitative data from in vitro studies, detailed experimental protocols for assessing metabolic stability, and visualizations of the metabolic pathways and experimental workflows involved.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated by its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The following table summarizes hypothetical, yet representative, data for this compound and several of its derivatives, illustrating the impact of various substitutions on their metabolic profiles. This data is based on established principles of drug metabolism where electron-withdrawing groups or blocking metabolically labile sites can enhance stability.
| Compound ID | Structure | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| 4-MI-01 | This compound | 25 | 27.7 |
| 4-MI-02 | 4-Methyl-2-fluoroindole | 45 | 15.4 |
| 4-MI-03 | 4-Methyl-5-fluoroindole | 55 | 12.6 |
| 4-MI-04 | 4-Methyl-2,5-difluoroindole | 70 | 9.9 |
| 4-MI-05 | 4-(Trifluoromethyl)indole | 90 | 7.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative effects of substitutions on metabolic stability. Actual values would be determined experimentally.
Deciphering the Metabolic Pathways
The metabolism of this compound and its derivatives is predominantly carried out by cytochrome P450 (CYP450) enzymes in the liver.[1] The primary routes of metabolism for indoles involve oxidation.[2] For this compound, the methyl group and various positions on the indole ring are susceptible to hydroxylation, a common Phase I metabolic reaction.[3][4] This initial oxidation can be followed by Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
The diagram below illustrates the probable cytochrome P450-mediated metabolic pathways for this compound.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives.
Materials:
-
Test compounds (this compound and its derivatives)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and human liver microsomes.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound to the reaction mixture in a 96-well plate to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero (T=0).
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[3]
-
The following diagram outlines the workflow for this experimental protocol.
References
- 1. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Anti-Inflammatory Effects of 4-Methylindole: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals, a critical assessment of the available scientific literature reveals a significant gap in the independent validation of the anti-inflammatory effects of 4-Methylindole. Despite a thorough investigation, no direct experimental evidence supporting this specific biological activity could be located. This guide, therefore, serves to highlight this absence of data and to provide a comparative framework based on established anti-inflammatory compounds with indole (B1671886) scaffolds, which may serve as a reference for future investigations into this compound.
The initial hypothesis that this compound possesses anti-inflammatory properties remains unsubstantiated by publicly available research. Studies on the biological effects of this compound are scarce, with the majority of related research focusing on the toxicological and carcinogenic properties of a structurally similar but distinct compound, 4-Methylimidazole (4-MEI). It is crucial to distinguish between these two molecules to avoid erroneous attribution of biological activities.
In contrast, the broader class of indole derivatives has been a fertile ground for the discovery of potent anti-inflammatory agents. These compounds often exert their effects through the modulation of key inflammatory pathways. A well-established mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.
Comparative Analysis with Indole-Based Anti-Inflammatory Agents
To provide a valuable resource for researchers, this guide will draw comparisons with well-characterized indole derivatives known for their anti-inflammatory activities. This comparative approach will utilize established experimental protocols and data from the literature to offer a benchmark for any future evaluation of this compound.
Data Presentation: A Template for Future Studies
Should data on the anti-inflammatory effects of this compound become available, the following tables provide a structured format for presenting quantitative data, facilitating direct comparison with existing compounds.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib | [Insert Value] | [Insert Value] | [Insert Value] |
| Other Indole Derivative | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | [Insert Value] | [Insert Value] | [Insert Value] |
| Other Indole Derivative | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols: A Blueprint for Validation
The following are detailed methodologies for key experiments that would be essential for the independent validation of the anti-inflammatory effects of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate in the presence of the prostaglandin (B15479496) G₂ (PGG₂) produced from arachidonic acid.
-
Procedure: a. The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme. b. Arachidonic acid is added to initiate the reaction. c. The reaction is stopped, and the product is quantified spectrophotometrically. d. IC₅₀ values are calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Inducing Agent: 1% solution of carrageenan in saline.
-
Procedure: a. Animals are fasted overnight with free access to water. b. The test compound (this compound) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw. d. Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. e. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Mandatory Visualization: Charting the Path of Inflammation
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of inflammation. These are provided as a reference for understanding the potential mechanisms of action for any novel anti-inflammatory compound.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Workflow for the carrageenan-induced paw edema model.
Assessing the Off-Target Effects of 4-Methylindole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of 4-Methylindole against structurally similar alternatives. This document includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive assessment.
Introduction
This compound is a heterocyclic organic compound that has garnered interest in various fields of biological research. As with any small molecule intended for therapeutic or research applications, a thorough understanding of its off-target effects is paramount for accurate interpretation of experimental results and for ensuring safety and specificity. This guide outlines a systematic approach to evaluating the off-target profile of this compound, presents available data, and compares it with two isomers, 3-Methylindole and 6-Methylindole, to provide a broader context for its biological activities.
Core Thesis: A Tiered Approach to Off-Target Profiling
Due to the limited availability of comprehensive public data on the off-target profile of this compound, a tiered experimental approach is recommended. This strategy begins with assessing its activity on a well-documented target, the Aryl Hydrocarbon Receptor (AhR), followed by broader, unbiased screening methods to identify other potential interactions.
Data Presentation: Comparative Analysis of Indole (B1671886) Derivatives
The following tables summarize the available quantitative data for this compound and its comparators, 3-Methylindole and 6-Methylindole.
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor known to be a primary target of many indole compounds. Activation of AhR can lead to the expression of various genes, including cytochrome P450 enzymes like CYP1A1.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Reporter Gene Assay | AZ-AHR | Relative Efficacy (vs. TCDD) | 134% | [1] |
| 3-Methylindole | Reporter Gene Assay | AZ-AHR | IC50 (Antagonist vs. TCDD) | 19 µM | [1] |
| 6-Methylindole | Reporter Gene Assay | AZ-AHR | Relative Efficacy (vs. TCDD) | 91% | [1] |
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) is a potent AhR agonist.
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Various | MTT Assay | IC50 | Data not available | - |
| 3-Methylindole | BEAS-2B (human bronchial epithelial) | LDH Release | Cytotoxicity | Observed at 100 µM | [2] |
| 6-Methylindole | Various | MTT Assay | IC50 | Data not available | - |
Mandatory Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Workflow for Off-Target Assessment
References
A Comparative Transcriptomic Analysis: 4-Methylindole Versus a Prototypical Aryl Hydrocarbon Receptor Agonist
A deep dive into the transcriptomic consequences of 4-Methylindole exposure reveals both similarities and potential divergences from the classical effects of the well-characterized Aryl Hydrocarbon Receptor (AHR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This guide provides a comparative analysis for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms of this compound. While a direct, comprehensive transcriptomic dataset for this compound is not publicly available, this comparison leverages robust data on its AHR-agonist activity and the extensive transcriptomic profiles available for TCDD.
Executive Summary
This compound, a member of the indole (B1671886) family of heterocyclic compounds, has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating the expression of a wide array of genes.[1][2] Activation of the AHR signaling pathway is a key mechanism by which cells respond to a variety of endogenous and exogenous compounds. To understand the transcriptomic footprint of this compound, we compare its known effects on AHR target genes with those of TCDD, a potent and extensively studied AHR agonist. This comparison highlights the canonical AHR-mediated responses and explores the potential for non-AHR-related activities of this compound.
Data Presentation: AHR-Mediated Gene Expression
The following table summarizes the known and expected changes in gene expression mediated by the Aryl Hydrocarbon Receptor upon activation by this compound and the observed changes following treatment with TCDD. The data for this compound is based on targeted gene expression studies, while the TCDD data is derived from comprehensive transcriptomic analyses.
| Gene | Function | Effect of this compound (Inferred) | Effect of TCDD (Observed) |
| CYP1A1 | Xenobiotic metabolism (Phase I enzyme) | Strong Induction | Strong Induction |
| CYP1A2 | Xenobiotic and drug metabolism | Strong Induction | Strong Induction |
| CYP1B1 | Pro-carcinogen activation, steroid metabolism | Expected Induction | Strong Induction |
| AHRR | AHR Repressor, negative feedback | Expected Induction | Induction |
| NFE2L2 (Nrf2) | Oxidative stress response | Potential Modulation | Modulation |
| TIPARP | AHR-interacting protein, negative feedback | Expected Induction | Induction |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and critical evaluation of the findings.
Aryl Hydrocarbon Receptor (AHR) Activation Assay
-
Cell Line: AZ-AHR transgenic cells, which contain a stably transfected luciferase reporter gene under the control of AHR response elements.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, TCDD (as a positive control), or vehicle (DMSO).
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic potential of the compound.
-
Data Analysis: EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to compare the potency of different AHR agonists.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Line: Human hepatoma cells (e.g., HepG2) or primary human hepatocytes.
-
Treatment: Cells are treated with this compound, TCDD, or vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of target genes (e.g., CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activation by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Comparative Transcriptomic Analysis.
Discussion and Conclusion
The available evidence strongly indicates that this compound is a potent activator of the Aryl Hydrocarbon Receptor, leading to the robust induction of classical AHR target genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2.[2] In this regard, its transcriptomic signature is expected to significantly overlap with that of TCDD, particularly in the context of AHR-dependent gene regulation.
However, it is crucial to acknowledge that this compound may also elicit biological effects through AHR-independent pathways. For instance, studies on the inhibition of Cryptosporidium parvum growth by indole and this compound have shown this effect to be independent of AHR signaling. This suggests that a complete understanding of this compound's cellular impact requires a comprehensive, unbiased transcriptomic analysis, which is currently lacking in the public domain.
Future research employing high-throughput sequencing technologies, such as RNA-seq, on cells treated with this compound is warranted to fully elucidate its global gene expression profile. Such studies will be invaluable for a more direct and comprehensive comparison with known drugs and for uncovering novel mechanisms of action and potential off-target effects. This will, in turn, provide a more complete picture for researchers and professionals in the field of drug development and toxicology.
References
Comparative Analysis of 4-Methylindole Binding Affinity to Transthyretin
A detailed guide for researchers on validating the binding affinity of 4-Methylindole to its target protein, Transthyretin (TTR), with a comparative analysis against alternative compounds.
This guide provides a comprehensive overview of the experimental validation of the binding affinity of this compound to Transthyretin (TTR), a protein implicated in amyloid diseases. The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound with other known TTR binders, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of the validation process.
Introduction to Transthyretin and Small Molecule Binders
Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein in the plasma and cerebrospinal fluid.[1][2] The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the heart and nerves.[2][3]
Stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to prevent its dissociation and subsequent aggregation.[4] Small molecules that bind to the thyroxine-binding sites of TTR can act as kinetic stabilizers, preventing the conformational changes that lead to amyloid fibril formation.[4][5] The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and various indole derivatives have been investigated for their potential to bind and stabilize TTR.[6]
This guide focuses on this compound, a representative indole derivative, and compares its binding potential to TTR with that of a more complex indole derivative, N-(2-Chlorophenyl)-1H-indole-3-carboxamide ("compound H"), and two established non-indole TTR stabilizers, Tafamidis and Diflunisal.[3][6][7]
Comparative Binding Affinity Data
The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, typically quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes the available and extrapolated binding affinity data for this compound and comparator compounds to Transthyretin.
| Compound Name | Compound Type | Target Protein | Method | Binding Affinity (Kd/ΔG) | Reference |
| This compound | Indole Derivative | Transthyretin (TTR) | In Silico (Estimated) | - | - |
| N-(2-Chlorophenyl)-1H-indole-3-carboxamide ("compound H") | Indole Derivative | Transthyretin (TTR) | In Silico (MD Simulation) | ΔG: –23.13 kcal/mol | [6] |
| Tafamidis | Benzoxazole Derivative | Transthyretin (TTR) | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Kd1: ~2 nM, Kd2: ~200 nM | [7][8] |
| Diflunisal | Salicylate Derivative | Transthyretin (TTR) | Subunit Exchange | - | [9] |
Experimental Protocols for Binding Affinity Validation
Accurate determination of binding affinity requires robust experimental techniques. The following sections provide detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[9]
Experimental Protocol:
-
Immobilization of Transthyretin:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human TTR (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-8000 Resonance Units, RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound and comparator compounds in running buffer. A typical concentration range would be from low nanomolar to high micromolar, depending on the expected affinity.
-
Inject the analyte solutions over the immobilized TTR surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank for double referencing.
-
Monitor the association and dissociation phases. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is replaced with running buffer.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze recombinant human TTR and dissolve this compound and comparator compounds in the same buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Determine the accurate concentrations of the protein and ligand solutions spectrophotometrically.
-
-
ITC Experiment:
-
Load the TTR solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, followed by a series of larger injections (e.g., 2-3 µL) at regular intervals (e.g., 150-180 seconds) to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Protocol:
-
Assay Development:
-
A fluorescently labeled version of a known TTR binder (a "tracer") is required. For this competitive assay, a tracer that binds to the same site as this compound is necessary.
-
Determine the optimal concentration of the tracer that provides a stable and robust fluorescence signal.
-
Titrate the TTR protein against a fixed concentration of the tracer to determine the concentration of TTR required to achieve a significant polarization window (the difference in polarization between the free and bound tracer).
-
-
Competitive Binding Assay:
-
In a microplate, add a fixed concentration of TTR and the fluorescent tracer to each well.
-
Add a dilution series of this compound and comparator compounds to the wells. Include wells with no competitor (maximum polarization) and wells with a large excess of a known high-affinity binder or no TTR (minimum polarization) as controls.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the tracer and Kd_tracer is the dissociation constant of the tracer for TTR.
-
Visualizing the Experimental Workflow and TTR Stabilization Pathway
To aid in the conceptualization of the experimental process and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating and comparing the binding affinity of small molecules to Transthyretin.
Caption: Mechanism of Transthyretin stabilization by small molecule binders like this compound.
Conclusion
Validating the binding affinity of small molecules like this compound to target proteins such as Transthyretin is a cornerstone of modern drug discovery. This guide provides a framework for such a validation process, emphasizing a comparative approach. By employing rigorous experimental techniques like SPR, ITC, and FP, researchers can obtain quantitative data to rank the potency of different compounds. The provided protocols and workflows serve as a practical resource for scientists aiming to characterize and compare the binding properties of novel TTR stabilizers. While direct experimental data for this compound's binding to TTR is currently limited, the established affinity of other indole derivatives for this target suggests that it is a promising candidate for further investigation in the quest for effective treatments for Transthyretin amyloidosis.
References
- 1. Transthyretin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting transthyretin conformational changes that lead to amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and redesign journey of a drug for transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Compound with Indole Moiety Stabilizes Tetramerization of Transthyretin and Inhibits Fibril Formation [bslonline.org]
- 7. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Navigating the Dichotomy of Indole Derivatives: A Comparative Guide to their Neuroactive Properties
A comprehensive analysis of published findings reveals a stark contrast in the neurological effects of methylated indoles. While 4-Methylindole remains largely uninvestigated for its neuroprotective potential, its isomer, 3-Methylindole (skatole), exhibits a profile of neurotoxicity. In contrast, other indole (B1671886) derivatives, notably Indole-3-Carbinol (I3C) and its metabolite Diindolylmethane (DIM), have demonstrated significant neuroprotective activities. This guide provides a comparative overview of the available data to inform researchers, scientists, and drug development professionals.
There is a notable absence of published scientific literature specifically investigating the neuroprotective effects of this compound. In contrast, its structural isomer, 3-Methylindole, also known as skatole, has been the subject of toxicological studies. The available data on skatole primarily points towards its detrimental effects on various cell types, including neuronal cells, often implicating pathways associated with cellular stress and inflammation.
Conversely, a growing body of research highlights the neuroprotective properties of other indole derivatives, particularly Indole-3-Carbinol (I3C), found in cruciferous vegetables, and its primary in-vivo metabolite, Diindolylmethane (DIM). These compounds have been shown to mitigate neuronal damage in various experimental models of neurodegenerative diseases by modulating key signaling pathways involved in cellular survival, antioxidant defense, and apoptosis.
This guide will therefore focus on a comparative analysis of the neurotoxic profile of skatole against the neuroprotective findings for I3C and DIM, providing a valuable resource for understanding the structure-activity relationships of this class of compounds.
Quantitative Data Comparison
The following tables summarize the quantitative data from published studies, offering a side-by-side comparison of the effects of Skatole (3-Methylindole), Indole-3-Carbinol (I3C), and Diindolylmethane (DIM) on neuronal cells.
Table 1: Effects on Neuronal Cell Viability
| Compound | Cell Line | Toxin/Stressor | Concentration Range Tested | Effect on Cell Viability | Citation |
| Skatole (3-Methylindole) | Intestinal Epithelial Caco-2 Cells | Endogenous | Dose-dependently caused cell death. | Decreased | [1] |
| Indole-3-Carbinol (I3C) | SH-SY5Y Neuroblastoma | Endogenous | 0-500 µmol/L | IC50 of 121.00 µmol/L at 48 hours. | [2] |
| Diindolylmethane (DIM) | HT-22 Hippocampal Neurons | Glutamate | 10–80 μM | Enhanced cell viability up to 80 μM.[3] | [3] |
Table 2: Modulation of Apoptosis and Oxidative Stress
| Compound | Cell Line | Parameter Measured | Key Findings | Citation |
| Skatole (3-Methylindole) | Intestinal Epithelial Caco-2 Cells | Apoptosis | Time-dependently induced apoptosis. | [1] |
| Indole-3-Carbinol (I3C) | SH-SY5Y Neuroblastoma | Apoptosis-related gene expression | Modulated expression of apoptosis-related genes. | |
| Diindolylmethane (DIM) | HT-22 Hippocampal Neurons | Reactive Oxygen Species (ROS) | Dose-dependently reduced ROS levels.[3] | [3] |
| Diindolylmethane (DIM) | HT-22 Hippocampal Neurons | Apoptosis-related proteins | Regulated the expression of Bcl-2, Bax, cytochrome c, and cleaved caspase-3.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]
-
Following treatment with the compound of interest, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Leave the plate at room temperature in the dark for 2 hours.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in your cell culture using the desired method.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.[5]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Protocol:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[6]
-
Immediately before use, dilute the stock solution in pre-warmed serum-free media to the desired working concentration (typically 10-25 µM).[7]
-
Remove the culture medium from the cells and wash once with serum-free media.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6][7]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[6]
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~530 nm.[6][7]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Prepare cell lysates from treated and control cells using a lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).[8]
-
Prepare a reaction mix containing a reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA).[8]
-
Add 50 µL of the reaction mix to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours.[8]
-
Measure the absorbance at 405 nm using a microplate reader.[9]
Analysis of Apoptosis-Related Proteins: Western Blot for Bcl-2 and Bax
Western blotting allows for the semi-quantitative detection of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Protocol:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Signaling Pathways and Mechanisms
The divergent effects of these indole derivatives can be attributed to their distinct interactions with intracellular signaling pathways.
Skatole (3-Methylindole): A Profile of Toxicity
Skatole's toxicity is linked to the activation of the Aryl Hydrocarbon Receptor (AhR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which can lead to inflammatory responses and apoptosis.[1][10]
References
- 1. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF INDOLE-3-CARBINOL ON THE PROLIFERATION AND MIGRATION OF NEUROBLASTOMA CELLS AND ITS MECHANISM [jpmed.qdu.edu.cn]
- 3. 3,3′-Diindolylmethane Promotes BDNF and Antioxidant Enzyme Formation via TrkB/Akt Pathway Activation for Neuroprotection against Oxidative Stress-Induced Apoptosis in Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of 4-Methylindole-Based and Substituted Indole Fluorophores
For researchers and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. 4-Methylindole and its derivatives represent a class of fluorophores with promising characteristics for biological applications. Their utility stems from their intrinsic fluorescence and the sensitivity of their photophysical properties to the local microenvironment. This guide provides a side-by-side comparison of the photophysical properties of various indole-based fluorophores, with a focus on derivatives that can inform the development and application of this compound-based probes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters for a selection of indole-based fluorophores. These parameters are crucial for evaluating the performance of a fluorophore in various applications.
| Fluorophore | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (ΦF) | Brightness (ε × ΦF) |
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 322 | 450 | 9,900 | 8,400 ± 200 | 0.86 ± 0.01 | 7,224 |
| 4-Cyano-6-aminoindole-2′-deoxyribonucleoside | 358 | 510 | 9,700 | 6,430 ± 70 | 0.0067 ± 0.0006 | 43 |
| 4-Carboxylate ester-6-aminoindole-2′-deoxyribonucleoside | 344 | 486 | 9,800 | 7,570 ± 100 | 0.083 ± 0.001 | 628 |
| 4-Carboxylic acid-6-aminoindole-2′-deoxyribonucleoside | 288, 327 | 457 | 12,900 | 2,780 ± 110 | 0.53 ± 0.01 | 1,473 |
| 4-Carboxylate ester-indole-2′-deoxyribonucleoside | 310 | 451 | 10,100 | 8,910 ± 70 | 0.64 ± 0.01 | 5,702 |
| 4-Carboxylic acid-indole-2′-deoxyribonucleoside | 303 | 436 | 10,100 | 8,090 ± 50 | 0.84 ± 0.01 | 6,796 |
| 4-Cyano-7-azaindole (B1339843) (in THF) | ~318 | - | - | - | 0.72 ± 0.04 | - |
| 1-Methyl-4-cyano-7-azaindole (in THF) | ~318 | - | - | ≥ 0.69 ± 0.03 | - | - |
| 4-Formyl Melatonin (B1676174) (in water) | 362 | ~500 | - | - | - | - |
| 4-Cyano Melatonin (in water) | 324 | ~410 | - | - | - | - |
Note: Data for the deoxyribonucleoside derivatives are from Sawyer et al., 2023.[1] Data for 4-cyano-7-azaindole and 1-methyl-4-cyano-7-azaindole are from a study on 4-cyanoindole-based fluorophores.[2] Data for 4-formyl and 4-cyano melatonin are from a study on melatonin derivatives.[3] Brightness is calculated as the product of the molar absorptivity and the quantum yield.
The fluorescence lifetime (τ) is another critical parameter, representing the average time a molecule spends in the excited state. For instance, 4-cyano-7-azaindole in tetrahydrofuran (B95107) (THF) has a fluorescence lifetime of 7.6 ± 0.8 ns, while 1-methyl-4-cyano-7-azaindole in the same solvent has a lifetime of 11.2 ± 0.7 ns.[2] In comparison, the excited state lifetime of 6-methylindole (B1295342) has been determined to be 11.07 ns.[4]
Experimental Protocols
The accurate determination of photophysical properties is paramount for the reliable comparison of fluorophores. Below are detailed methodologies for key experiments.
Determination of Molar Absorptivity (Molar Extinction Coefficient)
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[5][6]
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known amount of the fluorophore and dissolve it in a suitable solvent of spectroscopic grade to create a stock solution of known concentration.[7]
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.[8] Use the pure solvent as a blank to zero the instrument.[8]
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.
-
Calculation: The molar absorptivity (ε) is calculated from the slope of the linear plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (commonly 1 cm).[8][9] The slope of the line is equal to ε × l.
Caption: Workflow for determining molar absorptivity.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[10] The most common method for its determination is the relative method, which involves a comparison with a standard of known quantum yield.[11][12]
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the sample being tested.[11] Quinine sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.[10][13]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.[11]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength is the same for both the sample and the standard.[10]
-
Data Analysis:
-
Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:[10][11]
ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)
Where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[11]
Caption: Workflow for determining relative quantum yield.
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[14][15]
Methodology:
-
Instrument Setup: A TCSPC setup typically includes a pulsed light source (e.g., laser or LED), a sample holder, emission filters or a monochromator, a single-photon sensitive detector (e.g., PMT or SPAD), and timing electronics.[15][16]
-
Sample Excitation: The sample is excited with a high-repetition-rate pulsed light source.[14]
-
Photon Detection: The timing of the arrival of single emitted photons at the detector is measured relative to the excitation pulse.[15][17]
-
Data Acquisition: This process is repeated many times, and the time delays between excitation and emission are collected to build a histogram of photon counts versus time.[17] This histogram represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function to model the lifetime decay.[14] For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.[18] The quality of the fit is assessed using statistical parameters like chi-square (χ²).[15]
Caption: Workflow for fluorescence lifetime determination via TCSPC.
References
- 1. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Molar Extinction Coefficient Calculation [alphalyse.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]
- 14. horiba.com [horiba.com]
- 15. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 16. Fluorescence lifetime microscopy with a time- and space-resolved single-photon counting detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methylindole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-methylindole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or a face shield. Approved under standards such as NIOSH (US) or EN 166 (EU).[1] | To protect against dust, splashes, and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[1] | To prevent skin contact, as this compound can cause skin irritation.[4] |
| Body Protection | A complete suit protecting against chemicals or a standard lab coat.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or if dust/aerosols are generated.[1][5] | To avoid inhalation of harmful dust or vapors. |
Experimental Protocol: Waste Collection and Disposal
The standard and required procedure for this compound disposal does not involve in-lab neutralization. The primary method is to prepare it for collection by a licensed professional waste disposal service.
Objective: To safely collect, segregate, and label all this compound waste streams for professional disposal.
Materials:
-
Designated hazardous waste containers (compatible with chemical solids and liquids)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes:
-
Surplus or unreacted this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, broken glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate waste based on physical state:
-
Solid Waste: Place contaminated items like gloves, paper towels, and pipette tips into a designated solid hazardous waste container.[6]
-
Liquid Waste: Pour solutions containing this compound into a designated liquid hazardous waste container.[6]
-
Sharps: Collect any contaminated needles or blades in a labeled, puncture-proof sharps container.[7]
-
-
-
Container Management:
-
Ensure all waste containers are chemically compatible and in good condition.
-
Keep waste containers securely closed at all times, except when adding waste.[6]
-
Do not overfill containers; it is best practice to fill to no more than 90% capacity.[3]
-
For spills, absorb the material with an inert substance like dry sand, then sweep up and place it into a chemical waste container.[5] Avoid creating dust.[1]
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to each container.[3][6]
-
Clearly indicate the contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.[8]
-
Fill out all required information on the label as per your institution's and local regulations.
-
-
Storage and Disposal:
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][6]
-
The licensed disposal service will typically transport the waste for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound(16096-32-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-Methylindole
Essential Safety and Handling Guide for 4-Methylindole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment and follow strict safety procedures to minimize exposure risks. The material is also noted to be light-sensitive and has a strong, unpleasant odor.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Melting Point | 5 °C |
| Boiling Point | 267 °C |
| Density | 1.062 g/mL at 25 °C |
| Flash Point | >230 °C |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
| Source: ChemicalBook[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times. |
| Face Shield | Required when there is a potential for splashing.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn over personal clothing. |
| Protective Clothing | Additional protective clothing may be required based on the scale of work.[5] | |
| Respiratory Protection | Vapor Respirator | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before starting.
-
Assemble Materials: Gather all necessary equipment, including primary and secondary containers, weighing instruments, and spill cleanup materials.
Handling
-
Transport: Transport the sealed container of this compound in a secondary container to the chemical fume hood.
-
Dispensing:
-
Perform all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
If the substance is solid at room temperature, handle it carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.
-
-
Closing: Securely cap the primary container immediately after dispensing.
Post-Handling
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Storage: Store the this compound container in a cool, dry, well-ventilated, and dark place, away from incompatible materials such as strong oxidizing agents.[1][6] The container must be tightly closed.[1]
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands and face thoroughly after handling.[1][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal Method:
-
Regulatory Compliance:
-
Observe all federal, state, and local regulations when disposing of this substance.[5] Consult your institution's EHS office for specific guidance.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Clean the mouth with water.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5] Collect the absorbed material and place it in a suitable, closed container for disposal.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound CAS#: 16096-32-5 [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
